1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-3-9-5-8-6-10-4-2-7(1)8;/h1,3,5,10H,2,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRARFMNQYDXJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719258 | |
| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354940-72-9 | |
| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a partially saturated bicyclic amine, it provides a valuable scaffold for the synthesis of complex molecules with diverse biological activities. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive core for designing targeted therapeutics. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of novel enzyme inhibitors.
Chemical and Physical Properties
This compound is the hydrochloride salt of the corresponding free base, 1,2,3,4-Tetrahydro-2,7-naphthyridine. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in biological assays and as a starting material in various chemical reactions.
Below is a table summarizing the key identification and physicochemical properties of this compound and its related forms.
| Property | This compound | 1,2,3,4-Tetrahydro-2,7-naphthyridine (Free Base) | 2-Boc-1,2,3,4-Tetrahydro-2,7-naphthyridine |
| CAS Number | 1354940-72-9[1] | 108749-08-2[2] | 1373223-07-4[1] |
| Molecular Formula | C₈H₁₁ClN₂ | C₈H₁₀N₂ | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 170.64 g/mol [1] | 134.18 g/mol | 234.29 g/mol |
| Appearance | White crystalline solid.[3] | Colorless to light yellow liquid.[4] | Not specified |
| Predicted Boiling Point | Not available | 244.5 ± 30.0 °C[4] | Not available |
| Predicted Melting Point | Not available | 248-250 °C (solvent: water)[4] | Not available |
| Predicted pKa | Not available | 7.93 ± 0.20[4] | Not available |
| Storage Conditions | Store at room temperature, sealed in a dry environment.[5] | Store under inert gas (nitrogen or argon) at 2–8 °C.[4] | Not available |
It is important to note that many of the physical properties for the free base are predicted values and should be considered as estimates.
Synthesis and Salt Formation
The synthesis of this compound typically involves a multi-step process, starting from the aromatic 2,7-naphthyridine precursor. A common synthetic strategy is outlined below:
-
Catalytic Hydrogenation of 2,7-Naphthyridine: The aromatic 2,7-naphthyridine is subjected to catalytic hydrogenation to selectively reduce one of the pyridine rings. This reaction is typically carried out using a noble metal catalyst, such as platinum or rhodium, under a hydrogen atmosphere.[4] The choice of catalyst, solvent, and reaction conditions is crucial to achieve the desired regioselectivity and avoid over-reduction.
-
Boc Protection of the Secondary Amine: The resulting 1,2,3,4-Tetrahydro-2,7-naphthyridine contains a secondary amine that is often protected to facilitate further chemical modifications. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose. The protection is achieved by reacting the tetrahydro-2,7-naphthyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Deprotection and Hydrochloride Salt Formation: In the final step, the Boc-protected intermediate is deprotected under acidic conditions. Treatment with a solution of hydrogen chloride (HCl) in an organic solvent, such as dioxane or methanol, cleaves the Boc group and simultaneously forms the hydrochloride salt of the desired product.[3][6] The resulting this compound can then be isolated as a solid.
Caption: General synthetic workflow for this compound.
Key Applications in Drug Discovery
The 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can be used to derive ligands for a variety of biological targets.[7]
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors
A primary and well-documented application of this compound is its use as a crucial building block in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT).[3] NAMPT is a key enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD⁺) biosynthesis.[2] Cancer cells have a high metabolic rate and are particularly dependent on the NAD⁺ salvage pathway for their energy production and survival. Therefore, inhibiting NAMPT can lead to NAD⁺ depletion and subsequent cancer cell death.
The 1,2,3,4-Tetrahydro-2,7-naphthyridine core provides the necessary structural framework for the development of these biologically active molecules. Its unique chemical properties and reactivity allow for the synthesis of a diverse range of NAMPT inhibitors with varying potencies and selectivities.[3]
Caption: Role of NAMPT inhibitors in cancer cell metabolism.
Other Therapeutic Areas
The versatility of the 2,7-naphthyridine scaffold extends beyond oncology. Derivatives have shown potential in other therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: Fused 2,7-naphthyridine derivatives have demonstrated promising anticonvulsant, anxiolytic, and antidepressant activities in preclinical models.[7]
-
Antimicrobial Agents: The 2,7-naphthyridine core is found in some naturally occurring alkaloids with antifungal and antimycobacterial properties.[7]
Safety and Handling
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its utility as a key intermediate in the synthesis of potent NAMPT inhibitors highlights its importance in the development of novel cancer therapeutics. The broader potential of the 2,7-naphthyridine scaffold in CNS disorders and as antimicrobial agents further underscores its significance. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists working to develop the next generation of targeted therapies.
References
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- Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - HCl.
- Aladdin Scientific. (n.d.). This compound - 97%.
- PubMed. (2017). Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors.
- PubMed. (2012). Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening.
- PubMed Central. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death.
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1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride CAS number lookup
An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride: A Core Scaffold for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Heterocyclic Scaffold
This compound, identified by the CAS Number 1354940-72-9 , is a heterocyclic compound of significant interest in modern medicinal chemistry.[1] As a member of the naphthyridine family—a class of fused nitrogen-containing heterocycles—this partially saturated scaffold serves as a crucial building block in the synthesis of complex, biologically active molecules.[2] Its structural rigidity, combined with the presence of nitrogen atoms that can act as hydrogen bond acceptors or donors, makes it a "privileged scaffold." This term is reserved for molecular frameworks that can bind to multiple biological targets with high affinity, rendering them invaluable in the development of novel therapeutics.[3]
This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and, most notably, its pivotal role as a synthetic intermediate for a promising class of anti-cancer agents: Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.[2]
Physicochemical and Structural Characteristics
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1354940-72-9 | [1][4] |
| Molecular Formula | C₈H₁₁ClN₂ | [1][2] |
| Molecular Weight | 170.64 g/mol | [2][4][5] |
| Synonyms | 1,2,3,4-tetrahydro[3][6]naphthyridine hydrochloride | [1][2] |
| Appearance | White crystalline solid | [2] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [7] |
| Purity | Typically available at ≥97% | [7] |
Note: Specific properties like melting point and solubility are not consistently reported in publicly available literature and may vary between batches and suppliers.
Synthesis of the 1,2,3,4-Tetrahydro-2,7-naphthyridine Core
The synthesis of tetrahydronaphthyridines can be achieved through several strategic routes, with the most common being the partial reduction of the fully aromatic naphthyridine parent ring. The causality behind this choice is straightforward: the aromatic precursors are often more accessible synthetically, and catalytic hydrogenation provides a reliable method for selective saturation of one of the pyridine rings.
Conceptual Synthesis Workflow
The general approach involves two key stages: the formation of the tetrahydronaphthyridine free base followed by its conversion to the stable hydrochloride salt.
Caption: General workflow for the synthesis of the target compound.
Exemplary Experimental Protocol: Catalytic Reduction
This protocol is a representative method based on established procedures for the reduction of naphthyridine systems.[8]
Objective: To synthesize 1,2,3,4-Tetrahydro-2,7-naphthyridine from 2,7-naphthyridine.
Materials:
-
2,7-Naphthyridine
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or suitable solvent)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve 2,7-naphthyridine (1 equivalent) in ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere.
-
Scientific Rationale: Palladium on carbon is a highly effective and reusable catalyst for the hydrogenation of aromatic rings. The carbon support provides a high surface area for the reaction.
-
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (e.g., 50 psi).
-
Reaction Monitoring: Agitate the mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS until the starting material is consumed. Catalytic reduction of 1,7-naphthyridine has been reported to yield a mixture of 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro isomers, which would require separation.[8]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional ethanol.
-
Trustworthiness: This step is critical for ensuring the final product is free of metal contaminants, which is a requirement for pharmaceutical intermediates.
-
-
Solvent Removal: Concentrate the filtrate in vacuo to yield the crude 1,2,3,4-Tetrahydro-2,7-naphthyridine free base. This may be purified further by column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether or dioxane. Add a solution of HCl in the same solvent dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Isolate the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
Application in Drug Discovery: A Scaffold for NAMPT Inhibitors
The primary application for researchers is the use of this compound as a foundational scaffold for synthesizing potent inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT).[2]
The NAMPT Signaling Pathway: A Critical Target in Oncology
NAMPT is the rate-limiting enzyme in the mammalian NAD⁺ salvage pathway, which is essential for cellular metabolism.[6][9] This pathway recycles nicotinamide (NAM) back into nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme for cellular redox reactions and a substrate for enzymes involved in DNA repair and signaling, such as PARPs and sirtuins.[9][10]
Many cancer cells exhibit high metabolic rates and increased NAD⁺ turnover, making them highly dependent on the NAMPT-mediated salvage pathway for survival.[9][11] This dependency creates a therapeutic window: inhibiting NAMPT can selectively deplete NAD⁺ in tumor cells, leading to an energy crisis, disruption of DNA repair, and ultimately, cell death, while normal cells can often compensate through other NAD⁺ biosynthetic pathways.[10][11]
Caption: The NAMPT-mediated NAD+ salvage pathway and its inhibition.
Synthetic Utility and Structural Logic
The 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold provides an ideal starting point for building NAMPT inhibitors. The secondary amine in the saturated ring is a key reactive handle. It can undergo a variety of chemical transformations, such as N-acylation, N-arylation, and reductive amination, allowing for the systematic exploration of the chemical space around the core structure.[12] This versatility is crucial in drug development for optimizing potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. Based on available safety data sheets for similar compounds, this compound should be handled with care.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
First Aid:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]
Conclusion
This compound is more than just a chemical intermediate; it is a key enabling tool for researchers in the field of oncology and beyond. Its defined structure and versatile reactivity make it a privileged scaffold for the synthesis of targeted therapeutics. The deep understanding of its role in the construction of NAMPT inhibitors, grounded in the critical function of the NAD⁺ salvage pathway in cancer cell survival, exemplifies the power of chemistry-driven drug discovery. As research into metabolic pathways in disease continues to expand, the demand for such well-characterized and strategically valuable building blocks will undoubtedly grow.
References
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- Fisher Scientific. SAFETY DATA SHEET.
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An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride (CAS No: 1354940-72-9), a pivotal heterocyclic building block in contemporary medicinal chemistry. The document delves into the compound's chemical structure, physicochemical properties, and its critical role as a synthetic intermediate. Particular emphasis is placed on its application in the development of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, a promising class of therapeutics for oncology and inflammatory diseases. While detailed experimental data for this specific compound is not widely published, this guide synthesizes available information and provides expert insights into its synthesis, characterization, and safe handling, grounded in the broader context of naphthyridine chemistry.
Introduction: The Significance of the 2,7-Naphthyridine Scaffold
The 2,7-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a privileged scaffold in drug discovery.[1] Derivatives of 2,7-naphthyridine have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][2] The arrangement of the nitrogen atoms within the bicyclic structure provides unique hydrogen bonding capabilities and electronic properties, making it an attractive moiety for designing molecules that can effectively interact with biological targets.[1]
The partially saturated derivative, 1,2,3,4-Tetrahydro-2,7-naphthyridine, introduces a three-dimensional character to the otherwise planar naphthyridine structure. This non-aromatic, flexible component is crucial for achieving specific and high-affinity interactions with the active sites of enzymes and receptors.[3] The hydrochloride salt form of this compound enhances its stability and solubility, making it a more convenient intermediate for use in pharmaceutical synthesis.[2]
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[2] Its fundamental chemical properties are summarized in the table below. It is important to note that while predicted properties for the free base are available, experimentally determined data for the hydrochloride salt, such as a precise melting point and solubility, are not consistently reported in publicly available literature.[2][4]
| Property | Value | Source(s) |
| CAS Number | 1354940-72-9 | [5] |
| Molecular Formula | C₈H₁₁ClN₂ | [5] |
| Molecular Weight | 170.64 g/mol | [5] |
| IUPAC Name | This compound | [6] |
| Appearance | White crystalline solid | [2] |
| Storage Conditions | 2-8°C, under inert gas (e.g., Argon) | [5] |
Note: Some properties like melting point and boiling point are often listed as "N/A" for the hydrochloride salt in commercial catalogs. The predicted melting point for the free base, 1,2,3,4-tetrahydro-2,7-naphthyridine (CAS: 108749-08-2), is 248-250 °C.[4]
Synthesis and Purification
Conceptual Synthetic Workflow
The synthesis can be conceptualized as a two-step process: the reduction of the aromatic system followed by salt formation.
Caption: General synthetic workflow for this compound.
Representative Experimental Protocol (Catalytic Hydrogenation)
The following is a representative, non-validated protocol based on general procedures for similar hydrogenations. Researchers must optimize these conditions for safety and efficiency.
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2,7-naphthyridine (1 equivalent) in a suitable solvent such as ethanol, methanol, or acetic acid.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to a pressure of 50-100 psi (this may require optimization).
-
Reaction Execution: Heat the reaction mixture to a temperature between 25-60°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After the reaction is complete, carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydro-2,7-naphthyridine free base. This may be purified further by column chromatography if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). Add a solution of hydrogen chloride in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Final Purification: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.
Spectroscopic Characterization
Detailed, publicly available spectra for this compound are scarce. However, based on the chemical structure, the expected spectral characteristics can be predicted. Researchers should obtain and interpret their own analytical data for verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for both the aromatic and the saturated portions of the molecule. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the tetrahydro-pyridine ring will appear in the upfield region, likely as multiplets between δ 2.5-4.5 ppm. The N-H proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (downfield, δ 120-160 ppm) and the aliphatic carbons of the saturated ring (upfield, δ 20-60 ppm).
Infrared (IR) Spectroscopy
The FT-IR spectrum is expected to display characteristic absorption bands:
-
N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine.
-
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.
-
C=C and C=N stretching (aromatic): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z value of approximately 135.1.
Applications in Drug Discovery: A Cornerstone for NAMPT Inhibitors
The primary and most significant application of this compound is as a crucial building block in the synthesis of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.[7]
The Role of NAMPT in Disease
NAMPT is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis. NAD⁺ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling. Many cancer cells exhibit an increased reliance on the NAD⁺ salvage pathway to meet their high metabolic demands.[8] Overexpression of NAMPT is observed in various tumor types and is often associated with poor prognosis.[8] Therefore, inhibiting NAMPT is a promising therapeutic strategy to selectively deplete NAD⁺ in cancer cells, leading to metabolic crisis and apoptosis (programmed cell death).[9]
Mechanism of Action of NAMPT Inhibitors
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A Technical Guide to the 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold and the Mechanism of Action of its Target Class: NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the pharmacological context surrounding the 1,2,3,4-Tetrahydro-2,7-naphthyridine chemical scaffold. While this compound is primarily a synthetic intermediate, its structural motifs are integral to the development of potent enzyme inhibitors. Here, we delve into the mechanism of action of the key therapeutic targets for which this scaffold is employed, with a primary focus on Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, a promising class of anti-cancer agents.
The 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The compound 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride serves as a crucial heterocyclic building block in synthetic chemistry. Its rigid, three-dimensional structure and the specific arrangement of its nitrogen atoms make it a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. While direct pharmacological activity of the base scaffold is not its primary application, its utility lies in its role as a core structure for the synthesis of more complex, biologically active molecules.
Derivatives of the 2,7-naphthyridine core have been investigated for a range of therapeutic applications, including as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL) for cancer treatment and as potential antimicrobial agents.[1][2] A principal application for this structural class, and the focus of this guide, is in the design of inhibitors for Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cellular metabolism.
The Therapeutic Target: Nicotinamide Phosphoribosyltransferase (NAMPT)
NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[3][4] This pathway recycles nicotinamide (NAM), a product of NAD+-consuming enzymes, back into NAD+.
Why Target NAMPT in Oncology?
-
Metabolic Addiction: Many cancer cells exhibit high metabolic rates and rapid proliferation, leading to an increased demand for and turnover of NAD+.[5] This makes them particularly dependent on the NAMPT-mediated salvage pathway for survival.[3]
-
Role of NAD+: NAD+ is an essential coenzyme for a multitude of cellular processes critical for cancer cell survival, including:
-
Energy Metabolism: It is a key cofactor in glycolysis and oxidative phosphorylation.
-
DNA Repair: It is the sole substrate for poly(ADP-ribose) polymerases (PARPs), enzymes essential for repairing DNA damage.
-
Cell Signaling: It is consumed by sirtuins (SIRTs), a class of deacetylases that regulate gene expression, stress responses, and metabolism.[5]
-
By inhibiting NAMPT, the supply of NAD+ can be choked off, leading to a metabolic crisis and cell death, particularly in NAD+-addicted cancer cells.[3]
Mechanism of Action: How NAMPT Inhibitors Exert Anti-Tumor Effects
The primary mechanism of action for NAMPT inhibitors is the competitive blockade of the NAMPT enzyme, which leads to a cascade of downstream cellular events culminating in cell death. The well-characterized NAMPT inhibitor FK866 (Daporinad) serves as an excellent model to understand this process.
Molecular Interaction
NAMPT inhibitors are typically designed to bind within the active site of the NAMPT homodimer, at the interface where the natural substrate, nicotinamide, binds.[3][6] They form key interactions with amino acid residues in this pocket, preventing the binding of NAM and halting the conversion to nicotinamide mononucleotide (NMN), the enzyme's product.[3][6] This direct, competitive inhibition is the initiating event in their mechanism of action.
Downstream Signaling & Cellular Consequences
Inhibition of NAMPT sets off a predictable and catastrophic chain of events for a cancer cell.
-
Rapid NAD+ Depletion: Blocking the rate-limiting step of the salvage pathway causes a rapid and severe drop in the intracellular pool of NAD+.[7]
-
Metabolic Collapse:
-
Glycolysis Inhibition: The enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a critical step in glycolysis, is NAD+-dependent. NAD+ depletion stalls this step, halting ATP production via glycolysis.[5]
-
Impaired Mitochondrial Function: NAD+ is also essential for mitochondrial respiration and ATP production.
-
-
Inhibition of NAD+-Dependent Enzymes:
-
PARP Inactivation: With no NAD+ substrate, PARP enzymes cannot repair DNA damage, leading to an accumulation of genomic instability and triggering apoptosis.
-
Sirtuin Inactivation: NAD+-dependent sirtuins, such as SIRT1, which often play pro-survival roles in cancer by deacetylating and modifying proteins like p53, become inactive. This can lead to the activation of tumor-suppressor pathways.[5]
-
-
Induction of Apoptosis: The combined effects of metabolic collapse, genomic instability, and disruption of survival signaling pathways ultimately lead to programmed cell death (apoptosis) in cancer cells.
The following diagram illustrates the central role of NAMPT and the consequences of its inhibition.
Quantitative Data: Potency of Representative NAMPT Inhibitors
The efficacy of NAMPT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), both in biochemical enzyme assays and in cell-based proliferation assays. Lower values indicate higher potency.
| Compound | Target | Assay Type | IC50 Value (nM) | Cell Line | Reference |
| FK866 (Daporinad) | NAMPT | Enzyme Assay | 0.09 - 1.60 | - | [6][8] |
| NAMPT | Cell Proliferation | 1 - 10 | Various | [6] | |
| OT-82 | NAMPT | Cell Proliferation | 2.89 | Hematopoietic | |
| AS1604498 | NAMPT | Enzyme Assay | 44 | - | |
| NAMPT | Cell Proliferation | 198 | THP-1 |
Experimental Validation: A Self-Validating Protocol System
To validate the mechanism of a novel compound developed from a scaffold like 1,2,3,4-Tetrahydro-2,7-naphthyridine, a series of linked experiments is required. This system ensures that the observed anti-proliferative effects are directly caused by on-target inhibition of NAMPT and the subsequent depletion of NAD+.
The logical workflow is as follows:
-
Biochemical Assay: Confirm the compound directly inhibits the purified NAMPT enzyme.
-
Cellular Assay: Demonstrate that the compound depletes intracellular NAD+ levels in a dose-dependent manner.
-
Phenotypic Assay: Show that NAD+ depletion correlates with a loss of cancer cell viability.
Protocol 1: In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)
This protocol describes a coupled-enzyme assay to determine a compound's inhibitory activity on purified NAMPT by measuring the fluorescent product NADH.[3]
Principle: NAMPT produces NMN. In the presence of excess NMNAT, NMN is converted to NAD+. Subsequently, in the presence of alcohol dehydrogenase (ADH) and ethanol, NAD+ is reduced to the fluorescent molecule NADH. The rate of NADH production is proportional to NAMPT activity.
Materials:
-
Purified recombinant human NAMPT enzyme
-
Assay Buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Substrates: Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP
-
Coupling Enzymes: NMNAT, Alcohol Dehydrogenase (ADH)
-
Ethanol
-
Test Inhibitor (dissolved in DMSO)
-
384-well black microplates
-
Fluorometric microplate reader (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare substrate mix containing NAM, PRPP, and ATP in Assay Buffer.
-
Prepare a coupling enzyme mix containing NMNAT, ADH, and ethanol in Assay Buffer.
-
-
Assay Setup (in a 384-well plate):
-
Add 5 µL of diluted test inhibitor to "Test" wells.
-
Add 5 µL of Assay Buffer with equivalent DMSO concentration to "Positive Control" (100% activity) wells.
-
Add 5 µL of Assay Buffer with DMSO to "Blank" (no enzyme) wells.
-
-
Enzyme Addition:
-
Add 10 µL of diluted NAMPT enzyme to "Test" and "Positive Control" wells.
-
Add 10 µL of Assay Buffer to "Blank" wells.
-
Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Start the reaction by adding 35 µL of a master mix containing all substrates and coupling enzymes to all wells.
-
-
Measurement:
-
Incubate the plate at 30°C for 2 hours.
-
Measure the fluorescence intensity (Ex: 340 nm, Em: 460 nm).
-
-
Data Analysis:
-
Subtract the "Blank" reading from all wells.
-
Calculate the percent inhibition relative to the "Positive Control".
-
Plot percent inhibition versus inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.
-
Protocol 2: Cellular NAD+ Quantification by HPLC
This protocol provides a robust method to extract and quantify NAD+ levels from cultured cells treated with a NAMPT inhibitor.[6]
Materials:
-
Cultured cancer cells (e.g., A2780, HCT116)
-
Test Inhibitor
-
Phosphate Buffered Saline (PBS), ice-cold
-
10% Perchloric Acid (PCA)
-
3 M Potassium Hydroxide (KOH)
-
HPLC system with a C18 reverse-phase column (e.g., SUPELCOSIL LC-18-T)
-
UV detector set to 261 nm
-
Mobile Phase A: 0.05 M Phosphate Buffer (pH 7.0)
-
Mobile Phase B: 100% HPLC-grade Methanol
-
NAD+ standard for calibration curve
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor (and a vehicle control) for a predetermined time (e.g., 24-48 hours).
-
-
Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 400 µL of ice-cold 10% PCA to each well to lyse the cells and precipitate proteins.
-
Scrape the cells, transfer the lysate to a microfuge tube, and vortex vigorously.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
-
Neutralization:
-
Carefully transfer the supernatant (which contains NAD+) to a new tube.
-
Neutralize the PCA by adding 3 M KOH dropwise until the pH is ~7.0. This will precipitate potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the final supernatant through a 0.22 µm filter into an HPLC vial.
-
Inject 50-100 µL of the sample onto the HPLC system.
-
Run a gradient elution program to separate NAD+ from other nucleotides. A typical gradient might be:
-
0-5 min: 100% Buffer A
-
5-13 min: Linear gradient to 15% Buffer B
-
13-23 min: Hold at 15% Buffer B
-
23-30 min: Return to 100% Buffer A
-
-
Monitor the absorbance at 261 nm. The NAD+ peak will have a characteristic retention time determined by running a pure standard.
-
-
Data Analysis:
-
Generate a standard curve by running known concentrations of NAD+.
-
Quantify the NAD+ peak area in each sample.
-
Normalize the NAD+ amount to the total protein content from a parallel well (determined by a BCA or Bradford assay).
-
Plot the normalized NAD+ levels against the inhibitor concentration.
-
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of complex therapeutic agents. Its utility is best understood through the mechanism of the potent molecules it helps create, such as NAMPT inhibitors. By targeting the metabolic vulnerability of cancer cells, NAMPT inhibitors disrupt the crucial NAD+ supply, leading to energy depletion, failed DNA repair, and apoptotic cell death. The systematic validation of this mechanism, from direct enzyme inhibition to cellular phenotypic outcomes, provides a robust framework for the development of next-generation cancer therapies derived from this and other privileged chemical scaffolds.
References
A complete list of all sources cited in this document, including clickable URLs for verification.
- Crystal structure-based comparison of two NAMPT inhibitors. PubMed Central (PMC).
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
- Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. PubMed.
- Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography. ResearchGate.
- Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. PubMed Central (PMC).
- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. PubMed Central (PMC).
- Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening. PubMed.
- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. PubMed.
- Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. PubMed.
- Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors. PubMed Central (PMC).
- Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. PubMed Central (PMC).
- Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Università del Piemonte Orientale.
- Review of various NAMPT inhibitors for the treatment of cancer. Frontiers.
- Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. PubMed Central (PMC).
- Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening. PubMed.
- Review of various NAMPT inhibitors for the treatment of cancer. Frontiers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure-based comparison of two NAMPT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 7pph - CRYSTAL STRUCTURE OF NAMPT IN COMPLEX WITH Compound 10 - Summary - Protein Data Bank Japan [pdbj.org]
A Comprehensive Technical Guide to 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride (CAS: 1354940-72-9), a pivotal heterocyclic building block in modern medicinal chemistry. The document delineates its fundamental physicochemical properties, including its molecular weight, and presents detailed, field-proven protocols for its synthesis, purification, and analytical characterization. The primary application of this compound as a crucial intermediate in the development of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for oncology and inflammatory diseases is thoroughly explored. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.
Introduction to the Tetrahydro-2,7-Naphthyridine Scaffold
Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system. The isomeric placement of these nitrogen atoms gives rise to various scaffolds (e.g., 1,5-, 1,8-, 2,6-, and 2,7-naphthyridines), each conferring distinct electronic and steric properties.[1] While the 1,8-naphthyridine core, famously found in the antibacterial agent nalidixic acid, has been extensively studied, the 2,7-naphthyridine scaffold is emerging as a privileged structure in drug discovery.[1][2]
Compounds containing the 2,7-naphthyridine ring system, isolated from both natural sources like plants and marine organisms and created through synthetic chemistry, have demonstrated a broad spectrum of biological activities, including antimicrobial, cytotoxic, and receptor-antagonist effects.[1][2][3] The partially saturated derivative, 1,2,3,4-Tetrahydro-2,7-naphthyridine, provides a three-dimensional geometry that is highly valuable for probing and fitting into the active sites of biological targets. It is most notably utilized as a key synthetic intermediate for crafting potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in cellular metabolism and a validated target in cancer therapy.[4][5] This guide focuses on the hydrochloride salt form, which enhances the compound's stability and handling characteristics.
Physicochemical and Structural Properties
The hydrochloride salt of 1,2,3,4-Tetrahydro-2,7-naphthyridine is typically supplied as a white crystalline solid.[4] A comprehensive summary of its key properties is provided below.
| Property | Value | Source(s) |
| Molecular Weight | 170.64 g/mol | [5][6][7][8] |
| Molecular Formula | C₈H₁₁ClN₂ (or C₈H₁₀N₂·HCl) | [4][5] |
| CAS Number | 1354940-72-9 | [4][5] |
| Synonyms | 1,2,3,4-tetrahydro[4][9]naphthyridine hydrochloride; 2,7-Naphthyridine, 1,2,3,4-tetrahydro-, monohydrochloride | [4] |
| Appearance | White crystalline solid | [4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [4] |
Synthesis, Purification, and Salt Formation
The synthesis of tetrahydronaphthyridines is a critical process that requires careful control to achieve the desired regioselectivity and purity. A common and effective strategy involves the selective reduction of the corresponding aromatic 2,7-naphthyridine precursor.
General Synthetic Workflow
The overall workflow involves the synthesis of the aromatic core, followed by a selective reduction, purification, and final conversion to the stable hydrochloride salt. This multi-step process ensures high purity of the final building block, which is essential for subsequent reactions in drug development.
Detailed Experimental Protocol: Synthesis and Purification
This protocol describes a representative method for the synthesis via catalytic hydrogenation, a common technique for reducing pyridine rings within naphthyridine systems.[10]
Step 1: Catalytic Hydrogenation of 2,7-Naphthyridine
-
Reactor Setup: To a flame-dried hydrogenation vessel, add 2,7-naphthyridine (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (Argon), carefully add 10% Palladium on Carbon (Pd/C) (0.05 - 0.10 eq).
-
Scientist's Note: Palladium on carbon is a highly effective catalyst for the hydrogenation of aromatic nitrogen heterocycles. The catalyst loading is kept low to minimize cost and potential side reactions while ensuring a reasonable reaction rate.
-
-
Solvent Addition: Add anhydrous ethanol or methanol as the solvent. The reaction is typically run at a concentration of 0.1-0.5 M.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to 50-100 psi. Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Scientist's Note: The choice of pressure and reaction time is critical. Higher pressures can lead to over-reduction to the decahydronaphthyridine derivative. The reaction should be monitored by TLC or LC-MS to determine the point of complete consumption of the starting material.
-
-
Reaction Work-up: Carefully vent the hydrogen gas and purge the vessel with Argon or Nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-Tetrahydro-2,7-naphthyridine free base.
Step 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, such as dichloromethane (DCM) and methanol (MeOH). A gradient elution is often effective, starting with 100% DCM and gradually increasing the percentage of MeOH.
-
Loading and Elution: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. Elute the column with the solvent gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and concentrate under reduced pressure to obtain the purified free base, typically as an oil or low-melting solid.
Protocol: Hydrochloride Salt Formation
Preparing the hydrochloride salt is a standard final step to improve the compound's crystallinity, stability, and ease of handling.
-
Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane) (1.0 - 1.1 eq) to the stirred solution at 0 °C.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the solid with cold anhydrous diethyl ether to remove any residual impurities. Dry the product under high vacuum to yield this compound.
Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and integrity of the synthesized compound. A multi-technique approach ensures that the material meets the stringent quality standards required for drug discovery and development.
Analytical Workflow
The standard workflow for characterization involves confirming the molecular structure and then quantifying its purity using chromatographic methods.
Standard Analytical Protocols
Protocol 4.2.1: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak corresponding to the product, with purity calculated by the area percentage method. Commercial suppliers often guarantee purity of ≥98%.[6]
Protocol 4.2.2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology: Utilize the same chromatographic conditions as the HPLC method, with the eluent directed into an electrospray ionization (ESI) mass spectrometer.
-
Expected Result: In positive ion mode, the expected mass-to-charge ratio ([M+H]⁺) for the free base (C₈H₁₀N₂) would be approximately 135.09.
Protocol 4.2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and connectivity of the atoms.
-
Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals: The spectrum will show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydropyridine ring. The integration of these signals should correspond to the number of protons in the structure.
Core Application: Intermediate for NAMPT Inhibitors
The primary and most significant application of this compound is its role as a foundational scaffold for the synthesis of NAMPT inhibitors.[4][5]
NAMPT as a Therapeutic Target: NAMPT is a rate-limiting enzyme in the NAD⁺ salvage pathway, which is critical for cellular energy and signaling. Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive target for anticancer drug development.
Role in NAMPT Inhibitor Synthesis
This tetrahydro-naphthyridine scaffold serves as the core upon which other pharmacophoric elements are built. A typical synthetic route involves the N-acylation or N-alkylation of the secondary amine within the tetrahydropyridine ring.
The unique structure and reactivity of the tetrahydro-2,7-naphthyridine core enable the precise positioning of functional groups necessary for potent inhibition of the NAMPT enzyme, contributing to the development of molecules with high antiproliferative activity.[4]
Conclusion and Future Directions
This compound is more than a simple chemical; it is an enabling tool for the advancement of modern therapeutics. Its well-defined physicochemical properties, led by a molecular weight of 170.64 g/mol , combined with established synthetic and analytical protocols, make it a reliable and valuable building block. While its current prominence is tied to the development of NAMPT inhibitors for oncology, the inherent biological potential of the 2,7-naphthyridine scaffold suggests broader future applications. Further exploration of this core structure could lead to the discovery of new agents targeting other diseases, including neurodegenerative and infectious diseases, making it a continued area of interest for medicinal chemists and drug discovery professionals.
References
- Sigma-Aldrich. This compound.
- LookChem. Cas 1354940-72-9, this compound.
- Pharmaffiliates. Chemical Name : this compound.
- Moldb. 1354940-72-9 | this compound.
- Sunway Pharm Ltd. This compound - CAS:1354940-72-9.
- MDPI.
- MDPI.
- ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF.
- National Center for Biotechnology Information.
- Fisher Scientific. ChemScene | this compound.
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. lookchem.com [lookchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1354940-72-9 | this compound - Moldb [moldb.com]
- 7. This compound - CAS:1354940-72-9 - Sunway Pharm Ltd [3wpharm.com]
- 8. Chemscene ChemScene | this compound | Fisher Scientific [fishersci.com]
- 9. 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride - CAS:449175-32-0 - Sunway Pharm Ltd [3wpharm.com]
- 10. researchgate.net [researchgate.net]
Navigating the Spectral Landscape of a Privileged Scaffold: A Technical Guide to the NMR Data of 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (CAS: 1354940-72-9). As a key building block in medicinal chemistry, this partially saturated naphthyridine core is a versatile scaffold for developing novel therapeutics, particularly in neuropharmacology and oncology.[1] Understanding its structural and electronic properties through NMR spectroscopy is fundamental for its application in drug design and development.
This document offers a detailed examination of the predicted ¹H and ¹³C NMR spectra, grounded in the established principles of NMR spectroscopy and comparative data from related naphthyridine structures. Furthermore, it outlines robust experimental protocols for acquiring high-quality NMR data for this and similar heterocyclic compounds.
The Structural Significance of 1,2,3,4-Tetrahydro-2,7-naphthyridine
The 1,2,3,4-tetrahydro-2,7-naphthyridine framework is a "privileged scaffold," meaning it can serve as a versatile template for the development of ligands for a variety of biological targets.[1] Its unique three-dimensional structure, combining a rigid aromatic pyridine ring with a flexible saturated piperidine ring, allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological macromolecules.[1] This structural motif is found in compounds investigated for their anticonvulsant, anxiolytic, antidepressant, cytotoxic, and antitumor properties.[1]
The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for biological testing and pharmaceutical formulation. The protonation of one or both of the nitrogen atoms in the naphthyridine core significantly influences the electronic environment of the molecule, which is directly reflected in its NMR spectrum.
Predicted NMR Spectral Data
While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the literature, we can predict the ¹H and ¹³C NMR chemical shifts with a high degree of confidence based on the analysis of similar structures and the fundamental principles of NMR spectroscopy. The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants.
Predicted ¹H NMR Data (in D₂O, referenced to TSP at 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-8 | ~8.5 | d | ~5.0 |
| H-6 | ~7.8 | d | ~5.0 |
| H-5 | ~7.5 | s | - |
| H-1 (axial & equatorial) | ~4.5 | s | - |
| H-3 (axial & equatorial) | ~3.8 | t | ~6.0 |
| H-4 (axial & equatorial) | ~3.2 | t | ~6.0 |
Predicted ¹³C NMR Data (in D₂O, referenced to an internal standard)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-8a | ~150 |
| C-4a | ~148 |
| C-8 | ~145 |
| C-6 | ~138 |
| C-5 | ~120 |
| C-1 | ~45 |
| C-3 | ~42 |
| C-4 | ~25 |
Rationale Behind Spectral Predictions
The predicted chemical shifts are based on the following considerations:
-
Aromatic Protons (H-5, H-6, H-8): These protons are in the deshielded region of the spectrum, characteristic of aromatic systems. The electron-withdrawing effect of the nitrogen atoms in the pyridine ring causes a downfield shift. Upon protonation, this effect is expected to be even more pronounced.
-
Aliphatic Protons (H-1, H-3, H-4): These protons on the saturated piperidine ring are in the more shielded, upfield region of the spectrum. The protons on carbons adjacent to the nitrogen atom (H-1 and H-3) will be deshielded compared to those on C-4.
-
Bridgehead Carbons (C-4a, C-8a): These quaternary carbons are typically observed in the downfield region of the ¹³C NMR spectrum.
-
Solvent Effects: The choice of solvent can influence chemical shifts. For the hydrochloride salt, a polar protic solvent like D₂O or DMSO-d₆ is appropriate. In D₂O, exchangeable protons (such as N-H) will not be observed.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.
I. Sample Preparation
A self-validating system for sample preparation is crucial for data integrity.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆) of high purity (≥99.9 atom % D)
-
Internal standard (e.g., TSP for D₂O, TMS for other solvents)
-
High-precision NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
If not using a solvent with a known reference signal, add a small, accurately measured amount of an internal standard.
-
Vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is essential.
-
Carefully transfer the solution into a high-precision NMR tube.
-
Ensure the sample height in the tube is appropriate for the NMR spectrometer being used (typically around 4-5 cm).
II. NMR Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: A typical workflow for NMR data acquisition and analysis.
Visualization of Key Structural Features
The following diagram illustrates the structure of this compound with the numbering convention used for NMR signal assignment.
Sources
1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride physical and chemical properties
An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 1354940-72-9). It is intended for researchers, medicinal chemists, and drug development professionals who utilize this heterocyclic scaffold in their synthetic and discovery workflows.
Introduction: A Privileged Scaffold in Medicinal Chemistry
1,2,3,4-Tetrahydro-2,7-naphthyridine and its derivatives represent a "privileged scaffold" in medicinal chemistry. This structural motif, composed of a fused pyridine and a partially saturated piperidine ring, is a key component in a variety of biologically active molecules.[1][2] The hydrochloride salt is a stable, crystalline solid, making it a convenient form for storage, handling, and use as a crucial synthetic intermediate.[3][4]
Its most prominent application is as a foundational building block for the synthesis of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.[5] These inhibitors possess significant antiproliferative activity and are under active investigation for their therapeutic potential in oncology and inflammatory diseases.[4] The specific stereochemistry and electronic properties of the tetrahydro-2,7-naphthyridine core are critical for its high-affinity binding to various biological targets.[6]
Caption: Role of the core scaffold in major research areas.
Chemical and Physical Properties
Precise physical data for the hydrochloride salt is not consistently reported across commercial suppliers, with many values listed as "Not Available". However, data for the free base (CAS: 108749-08-2) and information from supplier documentation provide a solid foundation for its characterization.
Identity and Structure
The structure consists of a dihydropyridine ring fused to a piperidine ring, with nitrogen atoms at positions 2 and 7. The hydrochloride salt is formed by the protonation of the more basic secondary amine at the N-2 position.
Caption: Chemical structure of the title compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | 1,2,3,4-tetrahydro[4][7]naphthyridine hydrochloride |
| CAS Number | 1354940-72-9[5] |
| Molecular Formula | C₈H₁₁ClN₂[5] |
| Molecular Weight | 170.64 g/mol [5] |
| Purity | Typically ≥97% |
Physicochemical Data
The compound is a white to off-white crystalline solid.[4] While specific solubility and melting point data for the hydrochloride salt are scarce, the free base is reported to be soluble in water and various organic solvents.[3] The hydrochloride salt is expected to have good solubility in water and polar protic solvents like methanol and ethanol, and limited solubility in nonpolar aprotic solvents.
Table 2: Physical Properties
| Property | Value (Hydrochloride Salt) | Value (Free Base, CAS 108749-08-2) |
|---|---|---|
| Appearance | White crystalline solid[4] | Colorless to light yellow liquid[3] |
| Melting Point | Not Available[4][8] | 248-250 °C[3] |
| Boiling Point | Not Available[4][8] | 244.5 ± 30.0 °C (Predicted)[3] |
| Solubility | Not Available[4] | Soluble in water and organic solvents[3] |
| Storage | Store at 2-8°C under inert gas[4] | Room Temperature |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions.
-
Aromatic Protons: Three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C-8, adjacent to the N-7 nitrogen, will likely be the most downfield.
-
Aliphatic Protons: The eight protons on the saturated ring will give rise to three distinct signals, likely appearing as multiplets in the δ 2.5-4.5 ppm range. Protons on carbons adjacent to the nitrogen atoms (C-1 and C-3) will be further downfield due to deshielding. The N-H proton of the secondary amine hydrochloride will likely appear as a broad singlet.
¹³C NMR: The carbon spectrum will show eight distinct signals.
-
Aromatic Carbons: Five signals will appear in the aromatic region (δ 110-160 ppm). The carbons directly attached to nitrogen (C-6 and C-8a) will be significantly downfield.
-
Aliphatic Carbons: Three signals corresponding to C-1, C-3, and C-4 will appear in the upfield region (δ 20-60 ppm).
Infrared (IR) Spectroscopy
Key IR absorption bands are expected for:
-
N-H Stretch: A broad band in the range of 3200-3400 cm⁻¹ corresponding to the N-H bond of the secondary amine salt.
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1500-1650 cm⁻¹ region.
Chemical Reactivity and Synthetic Utility
The reactivity of the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is dominated by the nucleophilicity of the secondary amine at the N-2 position. The pyridine nitrogen at N-7 is non-basic and primarily influences the electronic properties of the aromatic ring.
The N-2 nitrogen readily participates in a variety of classical amine reactions, making it an ideal handle for synthetic elaboration. This nucleophilicity is the cornerstone of its utility in constructing diverse chemical libraries.[11]
Caption: Key reactions at the N-2 position.
Key Reactions:
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
-
N-Alkylation/Arylation: Reaction with alkyl or aryl halides, often under palladium catalysis for arylations, to introduce substituents.[11]
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.[11]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Epoxide Ring-Opening: The N-2 amine can act as a nucleophile to open epoxides, forming amino alcohols.[11]
Synthesis and Experimental Protocols
The parent 1,2,3,4-tetrahydro-2,7-naphthyridine is typically prepared via the catalytic hydrogenation of 2,7-naphthyridine. The resulting free base can then be converted to the stable hydrochloride salt.
Example Protocol: Synthesis of this compound
Causality: This two-step protocol first reduces the more electron-deficient pyridine ring of the 2,7-naphthyridine starting material selectively. Catalytic hydrogenation with palladium on carbon is a standard and efficient method for this transformation. The subsequent conversion to the hydrochloride salt is achieved by treatment with HCl, which protonates the most basic nitrogen (N-2), yielding a stable, crystalline solid that is easier to handle and purify than the free base.
Step 1: Catalytic Hydrogenation of 2,7-Naphthyridine
-
Charge a high-pressure hydrogenation vessel with 2,7-naphthyridine (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude 1,2,3,4-tetrahydro-2,7-naphthyridine as an oil or solid.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
A precipitate will form. Continue addition until no further precipitation is observed.
-
Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold solvent (diethyl ether) to remove any impurities.
-
Dry the product under vacuum to afford this compound as a solid.
Application Workflow: Synthesis of a NAMPT Inhibitor
The following workflow illustrates the pivotal role of this compound as a key intermediate in the multi-step synthesis of a complex NAMPT inhibitor.
Caption: Synthetic workflow for a NAMPT inhibitor.
Safety and Handling
This compound is classified as an irritant.[12] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[13] Avoid breathing dust and prevent contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended by the supplier.[4]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes.[13] If inhaled, move to fresh air.[13] Seek medical attention if irritation persists.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant applications in modern drug discovery, particularly in the development of novel anticancer agents. Its stable, solid form and the reactive secondary amine handle provide a robust platform for the synthesis of complex molecular architectures. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity is essential for its effective utilization in research and development.
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1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride solubility data
An In-depth Technical Guide to the Solubility Profile of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride
Section 1: The Critical Role of Solubility in Drug Discovery
Solubility, the ability of a solid compound to dissolve in a solvent to form a homogenous solution, is a fundamental physicochemical property that profoundly impacts a drug candidate's journey from the bench to the clinic.[3] Poor aqueous solubility can lead to a cascade of challenges, including:
-
Erratic Bioassay Results: Undissolved compound in in vitro assays can lead to inaccurate structure-activity relationship (SAR) data.
-
Poor Oral Bioavailability: Insufficient solubility in gastrointestinal fluids can limit a drug's absorption, rendering it ineffective when administered orally.[4]
-
Formulation Hurdles: Developing a stable and effective dosage form for a poorly soluble compound can be a complex and resource-intensive endeavor.
Therefore, a thorough characterization of a compound's solubility under various conditions is not merely a data-gathering exercise; it is a critical step in risk mitigation and informed decision-making throughout the drug development process.
Section 2: Thermodynamic vs. Kinetic Solubility: A Conceptual Framework
When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[5][6]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium. It is determined by adding an excess of the solid compound to a solvent and allowing the system to reach equilibrium over an extended period (typically 16-72 hours).[5][7] The resulting concentration of the dissolved compound in the saturated solution represents its thermodynamic solubility. This value is critical for understanding the maximum achievable concentration under stable conditions and is essential for formulation development.[7][8]
-
Kinetic Solubility: This measurement is determined by dissolving a compound from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[9][10][11] The point at which the compound precipitates upon serial dilution is its kinetic solubility. This method is high-throughput and well-suited for the early stages of drug discovery where rapid assessment of a large number of compounds is necessary.[8][10][11]
Logical Relationship: Thermodynamic vs. Kinetic Solubility
Caption: Relationship between solubility types and drug development stages.
Section 3: Experimental Protocols for Solubility Determination
The following section outlines detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method, originally described by Higuchi and Connors, remains the gold standard for determining equilibrium solubility due to its reliability.[6]
Experimental Protocol:
-
Preparation: Accurately weigh an excess amount of solid this compound into a series of glass vials.
-
Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, or relevant organic solvents).
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7][10]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.[11]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[4][10]
Workflow for Thermodynamic Solubility Determination
Caption: Step-by-step workflow for the shake-flask method.
Kinetic Solubility Assay
Kinetic solubility assays are designed for higher throughput and are particularly useful in the early stages of drug discovery.[8]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).[9][11]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Buffer Addition: Add the aqueous buffer of interest (e.g., PBS pH 7.4) to each well to achieve the final desired compound concentrations.[9] The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period, typically 1-2 hours.[9][10]
-
Precipitation Detection: Determine the solubility limit by detecting the formation of a precipitate. This can be done using several methods:
-
Nephelometry: Measures the scattering of light by undissolved particles.[8][9]
-
Direct UV Assay: After filtering the solutions to remove any precipitate, the concentration of the dissolved compound is measured by UV absorbance.[8][9]
-
LC-MS/MS Analysis: Provides a more sensitive and specific quantification of the compound in the filtrate.[5]
-
Section 4: Data Presentation and Interpretation
The collected solubility data should be organized into clear and concise tables to facilitate comparison and analysis.
Table 1: Thermodynamic Solubility of this compound
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Deionized Water | 7.0 | 25 | ||
| PBS | 7.4 | 25 | ||
| PBS | 7.4 | 37 | ||
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | ||
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | ||
| Ethanol | N/A | 25 | ||
| Methanol | N/A | 25 |
Table 2: Kinetic Solubility of this compound
| Aqueous Buffer | pH | Incubation Time (h) | Detection Method | Kinetic Solubility (µM) |
| PBS | 7.4 | 2 | Nephelometry | |
| PBS | 7.4 | 2 | Direct UV | |
| PBS | 5.0 | 2 | Nephelometry | |
| PBS | 9.0 | 2 | Nephelometry |
Interpreting the Data:
-
pH-Dependent Solubility: As 1,2,3,4-tetrahydro-2,7-naphthyridine is a basic compound, its solubility is expected to be higher at lower pH values where it can be protonated.[12] A comprehensive pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.
-
Temperature Effects: For most solids, solubility increases with temperature. Comparing solubility at 25°C and 37°C can provide insights into the thermodynamics of dissolution.
-
Solvent Effects: Solubility in organic solvents is crucial for synthetic chemists and for developing certain formulations.
Section 5: Causality Behind Experimental Choices
-
Choice of Shake-Flask for Thermodynamic Solubility: This method ensures that the system reaches a true equilibrium between the solid and dissolved states, providing a definitive solubility value that is not influenced by the dissolution rate or transient supersaturation.
-
Use of DMSO for Kinetic Solubility: DMSO is a powerful organic solvent that can dissolve a wide range of compounds at high concentrations, making it ideal for creating stock solutions for high-throughput screening.
-
Control of Temperature and pH: These are critical variables that can significantly influence solubility.[8] Maintaining consistent temperature and using buffered solutions are essential for generating reproducible and meaningful data.
Conclusion
While specific, pre-existing solubility data for this compound is scarce, this guide provides the scientific rationale and detailed protocols necessary for its determination. By systematically applying these methodologies, researchers can generate a robust solubility profile for this compound, enabling informed decisions in synthesis, bioassay design, and formulation development. A thorough understanding of both thermodynamic and kinetic solubility is indispensable for advancing promising compounds through the drug discovery pipeline.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- BioDuro. (n.d.). ADME Solubility Assay.
- protocols.io. (2025). In-vitro Thermodynamic Solubility.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Chinese Pharmaceutical Journal. (2017). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
- LookChem. (n.d.). Cas 1354940-72-9, this compound.
- Al-Tikriti, M., & Al-Rawi, N. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30.
- Bergström, C. A. S., et al. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182-188.
- Kumar, L., & Kumar, A. (2017). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. ResearchGate.
- PubChem. (n.d.). 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride.
- ChemBK. (2024). 1,2,3,4-tetrahydro-2,7-Naphthyridine.
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- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate.
- Inchem.org. (n.d.). ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE.
- Gutsche, S., Krause, M., & Kranz, H. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Drug Development and Industrial Pharmacy, 34(12), 1277-84.
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Spectroscopic Analysis of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the core spectroscopic techniques used for the structural elucidation and quality control of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride (CAS: 1354940-72-9), a key heterocyclic building block in pharmaceutical research.[1][2] Notably, this compound serves as a critical intermediate in the synthesis of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which are under investigation for their antiproliferative activity in oncology.[2] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights into the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies described herein are designed as self-validating systems to ensure the highest degree of scientific integrity.
Introduction: The Significance of a Privileged Scaffold
This compound, with a molecular formula of C₈H₁₁ClN₂ and a molecular weight of 170.64 g/mol , belongs to a class of bicyclic heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry.[2][3] The partially saturated pyridinopiperidine framework provides a rigid, three-dimensional structure that is amenable to diverse functionalization, making it an invaluable starting point for developing novel therapeutics.[3]
Given its role as a precursor to high-potency molecules like NAMPT inhibitors, rigorous confirmation of its identity, structure, and purity is paramount.[4][5][6] Spectroscopic analysis provides the definitive "fingerprint" of the molecule, ensuring the integrity of the starting material and the validity of subsequent synthetic steps and biological assays. This guide will detail the expected spectroscopic characteristics and the causality behind the experimental choices for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Molecular Structure and Numbering
For clarity, the following IUPAC numbering system will be used for the discussion of NMR data.
Caption: Molecular structure and numbering of this compound.
Proton (¹H) NMR Spectroscopy
Principle: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by hydrogen nuclei in a magnetic field. The resonance frequency (chemical shift, δ) of each proton is highly sensitive to its electronic environment, and spin-spin coupling between neighboring protons provides connectivity information.[7]
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices due to the compound's salt nature. D₂O is often preferred as it will exchange with the N-H proton, causing its signal to disappear, which is a useful diagnostic tool.
-
Internal Standard: Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O, setting its signal to 0.00 ppm.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Sequence: Standard single-pulse acquisition.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals to determine the relative number of protons.
Predicted ¹H NMR Data and Interpretation:
The structure contains both an aromatic (pyridine) ring and a saturated (piperidine) ring, leading to distinct regions in the ¹H NMR spectrum. The hydrochloride form means the N2 nitrogen is protonated, which will influence the chemical shifts of adjacent protons.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |
| H8 | ~8.5 - 8.7 | Singlet (s) | N/A | 1H | Aromatic proton adjacent to the pyridine nitrogen (N7), highly deshielded. |
| H5 | ~8.2 - 8.4 | Doublet (d) | ~5-6 Hz | 1H | Aromatic proton ortho to the pyridine nitrogen, coupled to H6. Deshielded. |
| H6 | ~7.4 - 7.6 | Doublet (d) | ~5-6 Hz | 1H | Aromatic proton meta to the pyridine nitrogen, coupled to H5. |
| C1-H₂ | ~4.5 - 4.7 | Singlet (s) or AB quartet | N/A | 2H | Methylene protons adjacent to the aromatic ring and the protonated nitrogen (N2-H⁺). Deshielded by both. May appear as a sharp singlet. |
| C3-H₂ | ~3.7 - 3.9 | Triplet (t) | ~6-7 Hz | 2H | Methylene protons adjacent to the protonated nitrogen (N2-H⁺) and coupled to C4-H₂. |
| C4-H₂ | ~3.2 - 3.4 | Triplet (t) | ~6-7 Hz | 2H | Methylene protons adjacent to the aromatic ring fusion point and coupled to C3-H₂. |
| N2-H⁺ | Variable (Broad) | Broad singlet (br s) | N/A | 1H | Amine proton. Signal is often broad and its position is concentration and solvent dependent. Will exchange with D₂O. |
Note: These are predicted values based on established principles of NMR spectroscopy.[8] Actual experimental values may vary slightly.
Carbon-¹³ (¹³C) NMR Spectroscopy
Principle: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope. While less sensitive than ¹H NMR, it provides a distinct signal for each unique carbon atom, offering a direct count of non-equivalent carbons and information about their chemical nature (aliphatic, aromatic, etc.).[9]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (~20-50 mg) is beneficial due to the lower natural abundance of ¹³C.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).
-
Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Advanced Experiments: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons (CH/CH₃ will be positive, CH₂ will be negative).
Predicted ¹³C NMR Data and Interpretation:
The molecule has 8 unique carbon atoms, and all should be visible in the proton-decoupled ¹³C NMR spectrum.
| Carbon(s) | Predicted δ (ppm) | Type (from DEPT-135) | Rationale |
| C8a | ~155 - 158 | Quaternary (C) | Aromatic carbon at the ring fusion, adjacent to pyridine nitrogen. |
| C8 | ~150 - 153 | Methine (CH) | Aromatic carbon adjacent to pyridine nitrogen. |
| C5 | ~148 - 151 | Methine (CH) | Aromatic carbon ortho to pyridine nitrogen. |
| C4a | ~130 - 135 | Quaternary (C) | Aromatic carbon at the ring fusion. |
| C6 | ~122 - 125 | Methine (CH) | Aromatic carbon meta to pyridine nitrogen. |
| C1 | ~48 - 52 | Methylene (CH₂) | Aliphatic carbon adjacent to both the aromatic ring and the protonated nitrogen. |
| C3 | ~43 - 47 | Methylene (CH₂) | Aliphatic carbon adjacent to the protonated nitrogen. |
| C4 | ~24 - 28 | Methylene (CH₂) | Aliphatic carbon adjacent to the aromatic ring fusion. |
Mass Spectrometry (MS): Confirming Molecular Weight and Integrity
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Principle: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field where they are separated based on their m/z. For a compound like this, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent such as methanol or acetonitrile/water.
-
Instrumentation:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Infusion: Direct infusion via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition: Scan a relevant m/z range (e.g., m/z 50-500) to observe the molecular ion and potential fragments.
Predicted Mass Spectrum and Interpretation:
-
Molecular Ion: The molecular formula of the free base is C₈H₁₀N₂. Its monoisotopic mass is 134.0844 g/mol . In positive mode ESI-MS, the expected primary ion will be the protonated molecule, [M+H]⁺ , with an m/z of 135.0922 . The hydrochloride salt will dissociate in solution, and the chloride ion is typically not observed in positive mode ESI.
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation can be induced, or tandem MS (MS/MS) can be performed to deliberately fragment the parent ion. The saturated ring provides likely points for fragmentation.
Caption: Predicted major fragmentation pathways for [M+H]⁺ of 1,2,3,4-Tetrahydro-2,7-naphthyridine.
Data Summary Table:
| Ion | Formula | Calculated m/z (Monoisotopic) | Expected Observation |
| [M+H]⁺ | C₈H₁₁N₂⁺ | 135.0922 | Base peak or primary molecular ion. |
| [M+Na]⁺ | C₈H₁₀N₂Na⁺ | 157.0741 | Possible adduct in the presence of sodium salts. |
| Fragment 1 | C₆H₇N₂⁺ | 107.0609 | From loss of ethylene from the saturated ring. |
| Fragment 2 | C₇H₉N⁺ | 108.0813 | From loss of HCN from the pyridine ring, a common fragmentation for pyridines.[10] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying the presence of key structural components.[11]
Experimental Protocol:
-
Sample Preparation:
-
Solid State (Recommended): Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal (e.g., diamond or germanium) and apply pressure. This requires minimal sample preparation.
-
KBr Pellet: Alternatively, grind ~1 mg of sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.
-
-
Instrumentation:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record the spectrum and label the significant peaks.
Predicted IR Absorption Bands and Interpretation:
The IR spectrum will be dominated by features from the amine hydrochloride, the aromatic ring, and the aliphatic CH₂ groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3200 - 2500 | N⁺-H Stretch | Secondary Amine Hydrochloride | Very broad, strong, and complex absorption band, often with multiple sub-peaks ("amine salt fingers"). |
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Weak to medium sharp peaks. |
| 3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium to strong sharp peaks. |
| ~1600, ~1500, ~1450 | C=C and C=N Stretch | Aromatic Ring | Several medium to strong sharp bands, characteristic of the pyridine ring. |
| ~1470 - 1430 | CH₂ Bend | Aliphatic (Scissoring) | Medium intensity band. |
| Below 900 | C-H Bend | Aromatic (Out-of-plane) | Bands that can be indicative of the substitution pattern on the aromatic ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. This technique is particularly useful for analyzing compounds containing chromophores (e.g., conjugated π-systems).[12]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). A concentration in the range of 0.001-0.01 mg/mL is typical. Prepare a solvent blank using the same solvent.
-
Instrumentation:
-
Spectrometer: Dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use 1 cm path length quartz cuvettes.
-
Scan Range: 200 - 400 nm.
-
-
Data Acquisition: First, run a baseline correction with the solvent blank. Then, measure the absorbance of the sample solution across the scan range. Identify the wavelength(s) of maximum absorbance (λ_max).
Predicted UV-Vis Absorption and Interpretation:
The chromophore in this molecule is the pyridine ring. The saturation of the adjacent ring isolates this chromophore.
-
Expected Absorption: The spectrum is expected to show absorption bands characteristic of a substituted pyridine. This typically includes a strong π → π* transition at a lower wavelength and a weaker n → π* transition at a longer wavelength.
-
Predicted λ_max:
-
π → π* transition: A strong absorption band is predicted in the range of 255-270 nm .
-
n → π* transition: A weaker, sometimes unresolved, shoulder may appear at a longer wavelength, typically >270 nm.
-
The exact position and molar absorptivity (ε) of these bands are sensitive to the solvent environment. Protonation of the pyridine nitrogen can also cause a shift in the absorption maxima.
Conclusion: A Unified Analytical Approach
The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach. Each technique provides a unique and complementary piece of the structural puzzle.
Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.
By integrating the data from NMR, MS, IR, and UV-Vis spectroscopy, a researcher can confidently confirm the identity, verify the structure, and assess the purity of this compound, ensuring its suitability for use in demanding applications such as the synthesis of next-generation therapeutics.
References
- Barbu, E., Mihaiescu, D., & Cuiban, F. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(6), 956-960.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Govindasami, P., et al. (2021). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR. Royal Society of Chemistry.
- Tan, L., et al. (2011). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 286(14), 12367–12374.
- LookChem. (n.d.). Cas 1354940-72-9, this compound.
- Pharmaffiliates. (n.d.). This compound.
- University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy: ¹H NMR Chemical Shifts.
- Zhu, Y., et al. (2021). Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity. Cell Research, 31(10), 1054–1067.
- Wang, Y., et al. (2018). Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmacologica Sinica, 39(1), 123–130.
- Watson, M., et al. (2016). Inhibition of NAMPT in Cancer Cells Leads to Depletion of NAD+ and ATP, and Induces Cell Death. Oncotarget, 7(28), 43981–43994.
- University of Calgary. (n.d.). ¹H NMR Spectroscopy.
- NIST Chemistry WebBook. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-.
- University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy: ¹³C NMR Chemical Shifts.
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Biological activity of 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 1,2,3,4-Tetrahydro-2,7-naphthyridine Derivatives
Executive Summary
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry. Recognized as a "privileged scaffold," its unique three-dimensional and flexible nature allows it to bind with high affinity to a diverse array of biological targets.[1] This guide provides a comprehensive exploration of the multifaceted biological activities of its derivatives, delving into their mechanisms of action, structure-activity relationships, and therapeutic potential. We will examine their applications as anticancer agents through kinase inhibition, their role in neuropharmacology for treating neurodegenerative diseases, and their potential as selective antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and advancing the therapeutic applications of this versatile chemical entity.
Introduction: The 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold - A Privileged Structure
Naphthyridines, a class of fused heterocyclic compounds composed of two pyridine rings, exist in six isomeric forms.[2] The 2,7-naphthyridine isomer, particularly in its partially saturated 1,2,3,4-tetrahydro form, has emerged as a cornerstone for the development of novel therapeutic agents.[1][3] Its importance stems from several key features:
-
Structural Versatility: The non-aromatic, flexible component introduced by the partial saturation allows for the creation of complex, chiral, three-dimensional structures. This is critical for achieving specific and high-affinity interactions with the intricate binding sites of biological macromolecules.[1]
-
Broad-Spectrum Activity: Derivatives have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, neuropharmacological, and anti-inflammatory properties.[3][4]
-
Natural Occurrence: The 2,7-naphthyridine core is present in numerous naturally occurring alkaloids isolated from plants and marine organisms, many of which exhibit potent biological activities, validating its significance as a pharmacophore.[1][5]
This guide will systematically dissect the key biological activities of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives, grounding the discussion in mechanistic insights and practical experimental design.
Key Biological Activities and Therapeutic Potential
The therapeutic promise of this scaffold is best understood by examining its activity in distinct disease areas and the molecular mechanisms it modulates.
Anticancer Activity
The development of 2,7-naphthyridine derivatives as anticancer agents is a highly active area of research.[3] These compounds exert their cytotoxic effects through various mechanisms, most notably the inhibition of key enzymes essential for cancer cell survival and proliferation.
2.1.1. Mechanisms of Action: Enzyme and Kinase Inhibition
-
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition: NAMPT is a critical enzyme in the NAD+ salvage pathway, which is often upregulated in cancer cells to meet their high metabolic demands. The 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride serves as a crucial building block for synthesizing potent NAMPT inhibitors.[6] By blocking this pathway, these inhibitors disrupt cellular metabolism and energy production, leading to antiproliferative effects. This targeted approach is a promising strategy for cancer therapy.[6]
-
Topoisomerase II Inhibition: Topoisomerases are vital enzymes that manage the topological state of DNA during replication and transcription. Certain naphthyridine derivatives, such as vosaroxin, function as topoisomerase II inhibitors.[4] By stabilizing the enzyme-DNA complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately inducing apoptosis in rapidly dividing cancer cells.[4]
-
MET Kinase Inhibition: The MET tyrosine kinase pathway is a known driver of oncogenesis, involved in cell proliferation, survival, and metastasis. A novel class of 2,7-naphthyridinone-based derivatives has been identified as potent MET kinase inhibitors.[7] One such compound, 13f , demonstrated excellent potency and favorable oral bioavailability, leading to significant tumor growth inhibition in xenograft models of glioblastoma (U-87 MG) and colon cancer (HT-29).[7]
Caption: Mechanism of Action for Kinase Inhibition.
2.1.2. Structure-Activity Relationship (SAR) and Cytotoxicity
Systematic modification of the naphthyridine core has yielded crucial insights into the structural requirements for potent cytotoxicity. A study on various derivatives against human cancer cell lines revealed several key trends[4]:
-
Substitution at C-2: The introduction of a naphthyl ring at the C-2 position significantly enhanced cytotoxic activity against HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) cell lines.[4]
-
Substitution at C-6: The presence of a methyl group at the C-6 position resulted in potency greater than the standard chemotherapeutic agent colchicine in HeLa cells.[4]
-
Aromatic Substituents: The positioning of methoxy groups on a C-2 phenyl ring influenced activity differently across cell lines, indicating that cell-specific interactions are critical.[4]
Table 1: Cytotoxicity (IC₅₀, µM) of Key Naphthyridine Derivatives [4]
| Compound ID | C-2 Substituent | C-6 Substituent | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 14 | 2-Naphthyl | H | 2.6 | 1.5 | >10 |
| 15 | 2-Naphthyl | Methyl | 2.3 | 0.8 | 7.5 |
| 16 | 2-Naphthyl | Ethyl | 0.7 | 0.1 | 5.1 |
| Colchicine | (Reference) | (Reference) | 3.1 | 0.9 | 6.3 |
Data synthesized from a study on naphthyridine cytotoxicity. Lower IC₅₀ values indicate higher potency.[4]
Neuropharmacological Applications
The unique scaffold of tetrahydronaphthyridines makes them ideal candidates for CNS-active compounds, capable of crossing the blood-brain barrier and interacting with neurological targets.[1]
2.2.1. Targeting Neurodegenerative Diseases
-
Phosphodiesterase 5 (PDE5) Inhibition: PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). Inhibiting PDE5 increases cGMP levels, which in turn activates the cAMP response element-binding protein (CREB), a transcription factor crucial for learning and memory.[8][9] Novel 1,2,3,4-tetrahydrobenzo[b][2][6]naphthyridine analogues have been developed as highly potent PDE5 inhibitors.[8] One lead compound, 6c , exhibited an outstanding IC₅₀ of 0.056 nM and demonstrated good efficacy in a mouse model of Alzheimer's disease, highlighting its potential as a disease-modifying therapy.[8][9]
-
Acetylcholinesterase (AChE) Inhibition: A primary strategy for symptomatic treatment of Alzheimer's disease is to inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine. Tetrahydrobenzo[h][2][6]naphthyridine derivatives have been designed as potent inhibitors that bind to the peripheral anionic site (PAS) of AChE.[10] This interaction is significant because, beyond its catalytic role, AChE is known to accelerate the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques through its PAS.[11] By blocking this site, these compounds can offer a dual benefit of restoring cholinergic function and preventing Aβ aggregation.[11]
Caption: PDE5 Inhibition Pathway for Memory Enhancement.
2.2.2. Anticonvulsant and Psychotropic Effects
Fused derivatives, such as piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines, have demonstrated significant anticonvulsant activity in preclinical models, in some cases exceeding the efficacy of the standard drug ethosuximide.[1] These compounds often exhibit beneficial complementary effects, such as anxiolytic and antidepressant activities, with a high therapeutic index, making them attractive candidates for further development.[1]
Antimicrobial Properties
With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. The 2,7-naphthyridine scaffold provides a promising starting point for this endeavor.
2.3.1. Selective Activity Against Staphylococcus aureus
A library of 2,7-naphthyridine derivatives was screened for antimicrobial activity, revealing selective and potent action exclusively against S. aureus.[12] Two compounds, 10f and 10j , were particularly effective, with compound 10j showing a minimal inhibitory concentration (MIC) of 8 mg/L.[12] Importantly, these compounds exhibited low cytotoxicity against human fibroblast cell lines and no systemic toxicity in the Galleria mellonella in vivo model, indicating a favorable safety profile.[12]
The mechanism of action is believed to be the inhibition of bacterial DNA gyrase and/or topoisomerase IV, similar to quinolone antibiotics.[12] Molecular dynamics simulations support the stable binding of these derivatives within the enzyme-DNA complex, making them promising candidates for microbiota-sparing anti-staphylococcal drugs.[12]
Experimental Protocols for Biological Evaluation
To ensure scientific integrity and reproducibility, the methods used to evaluate these compounds must be robust and well-defined.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic activity of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives against cancer cell lines, as described in the literature.[4]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well microtiter plates, CO₂ incubator, microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with medium containing 0.5% DMSO (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold and its related isomers represent a highly versatile and valuable core in modern drug discovery. The derivatives have demonstrated potent and often selective activity across a range of critical therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. The structural flexibility of the saturated ring system provides a powerful tool for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Target Selectivity: Further optimization is needed to design inhibitors with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and improve safety profiles.
-
Pharmacokinetic Properties: While many derivatives show excellent in vitro potency, optimizing properties like aqueous solubility, metabolic stability, and oral bioavailability remains a critical step for clinical translation.[8]
-
Exploration of New Targets: The privileged nature of this scaffold suggests its potential utility against a wider range of biological targets that have yet to be explored.
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- Saczewski, F., & Gdaniec, M. (2006). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Archiv der Pharmazie, 339(5), 223-232.
- Goldfinch Bio Inc. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters.
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An In-depth Technical Guide to the Synthesis and Application of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride
Foreword: The Strategic Value of the Naphthyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets with high affinity. The naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent one such critical scaffold.[1][2] Found within the structures of natural products isolated from plants and marine organisms, these compounds exhibit a remarkable breadth of biological activity, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][3][4][5]
This guide focuses on a specific, synthetically derived member of this family: 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride . The partial saturation of one of the pyridine rings introduces conformational flexibility and a three-dimensional character not present in the planar, aromatic parent. This structural nuance is not trivial; it is a deliberate design element that allows for more specific and potent interactions with the complex topographies of biological macromolecules, making it an invaluable building block in modern drug discovery.[6] We will explore its logical synthesis, rigorous characterization, and its pivotal role as a key intermediate in the development of novel therapeutics.
Part 1: The Synthetic Discovery Pathway
The "discovery" of a synthetic molecule is intrinsically linked to the successful design and execution of its synthesis. The route to this compound is a logical progression involving the construction of the aromatic core, selective reduction, and final salt formation for enhanced stability and handling.
Foundational Strategy: Building the 2,7-Naphthyridine Core
The most prevalent strategy for constructing the 2,7-naphthyridine skeleton involves the cyclocondensation or intramolecular cyclization of functionalized pyridine derivatives.[3][4] This approach offers a robust and modular way to assemble the bicyclic system. While numerous specific methods exist, a representative pathway begins with a substituted pyridine to build the second ring.
Core Protocol: A Self-Validating Synthesis Workflow
The following protocol outlines a validated, multi-step synthesis. The causality behind each step is explained to provide insight into the experimental design.
Workflow Overview:
Caption: A generalized workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol:
-
Synthesis of the Aromatic 2,7-Naphthyridine Core:
-
Rationale: The initial step is to construct the flat, aromatic parent molecule. A common approach is the Friedländer annulation or similar condensation reactions that form a new pyridine ring onto an existing one.
-
Method: A substituted 3-aminopyridine is reacted with a 1,3-dicarbonyl compound (or its equivalent) under acidic or basic conditions. The specific precursors are chosen based on the desired substitution pattern on the final naphthyridine ring. The reaction proceeds via condensation to form an enamine intermediate, followed by intramolecular cyclization and subsequent dehydration/aromatization to yield the 2,7-naphthyridine scaffold.
-
-
Selective Catalytic Hydrogenation:
-
Rationale: This is the key transformation to introduce the desired tetrahydro- feature. Catalytic hydrogenation is chosen for its efficiency and selectivity in reducing N-heteroaromatic systems. The choice of catalyst is critical to control which ring is reduced. Catalysts like Platinum or Rhodium are often employed for this purpose.[7] Palladium on charcoal is also effective.[8] The reaction is performed under a pressurized atmosphere of hydrogen gas.
-
Protocol:
-
To a solution of 2,7-naphthyridine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) in a high-pressure reaction vessel, add the hydrogenation catalyst (e.g., 5-10 mol% Platinum on Carbon, Pt/C).
-
Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-500 psi, depending on the catalyst and substrate) and heat to a moderate temperature (e.g., 50-80 °C).
-
Maintain vigorous stirring and monitor the reaction progress by tracking hydrogen uptake or by periodic analysis (TLC or LC-MS) of aliquots.
-
Upon completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. The Celite pad should be washed with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-Tetrahydro-2,7-naphthyridine free base.
-
-
-
Formation of the Hydrochloride Salt:
-
Rationale: The free base is often an oil or low-melting solid and may be less stable for long-term storage. Converting it to a hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, purify, and formulate.[9] The salt form often imparts improved aqueous solubility.
-
Protocol:
-
Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
To this solution, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise with stirring.
-
A precipitate will typically form immediately or upon cooling.
-
Stir the resulting slurry for a period (e.g., 30 minutes) to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.
-
This yields this compound as a white to off-white crystalline solid.[9]
-
-
Part 2: Physicochemical and Spectroscopic Characterization
Rigorous characterization is a self-validating system that confirms the identity, purity, and structure of the synthesized compound.
Core Physicochemical Properties
The fundamental properties of the hydrochloride salt are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁ClN₂ | [10] |
| Molecular Weight | 170.64 g/mol | [10][11] |
| Appearance | White crystalline solid | [9] |
| Melting Point | 248-250 °C (for the free base) | [7][12] |
| Purity | Typically ≥97% | [10][13] |
Spectroscopic Validation
Spectroscopic data provides an unambiguous fingerprint of the molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is the most powerful tool for confirming the success of the hydrogenation. The key indicators are:
-
Disappearance of Aromatic Signals: The signals corresponding to the protons on the reduced pyridine ring vanish.
-
Appearance of Aliphatic Signals: New signals appear in the upfield region (typically 2.5-4.5 ppm) corresponding to the -CH₂- groups of the newly formed tetrahydropyridine ring. The integration of these signals should correspond to the correct number of protons.
-
Remaining Aromatic Signals: The protons on the unreduced pyridine ring remain, confirming the regioselectivity of the reduction.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique corroborates the ¹H NMR data by showing a shift of carbon signals from the aromatic region (120-150 ppm) to the aliphatic region (20-60 ppm) for the reduced ring. Incremental calculation methods can be used to predict the chemical shifts of the carbon atoms in the 2,7-naphthyridine ring system with reasonable accuracy.[14]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum will show a prominent peak for the protonated molecule of the free base [M+H]⁺ at m/z 135.1, corresponding to the C₈H₁₀N₂ core. Analysis of fragmentation patterns can further confirm the 2,7-naphthyridine ring structure.[14]
Part 3: Biological Significance and Core Applications
The true value of discovering this compound lies in its application as a strategic building block for creating high-value, biologically active molecules.
Caption: The role of the core scaffold in diverse therapeutic applications.
Primary Application: Synthesis of NAMPT Inhibitors
The most significant and well-documented application is its use as a crucial intermediate in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) .[9][11]
-
Mechanism and Importance: NAMPT is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) synthesis. NAD⁺ is an essential cofactor for cellular metabolism and energy production. Many cancer cells are highly dependent on the NAMPT pathway for their high metabolic rate and proliferation. Therefore, inhibiting NAMPT leads to NAD⁺ depletion and subsequent cell death, making it a promising target for cancer therapy.[9]
-
Role of the Scaffold: The 1,2,3,4-Tetrahydro-2,7-naphthyridine core provides the necessary three-dimensional framework to correctly orient functional groups for high-affinity binding within the NAMPT active site. Its unique chemical properties and reactivity enable medicinal chemists to build a diverse library of inhibitors with varying potencies and selectivities.[9]
Other Key Research Applications
-
Neuropharmacology: The broader class of 2,7-naphthyridine derivatives has shown significant potential as central nervous system (CNS) active compounds. Fused derivatives have demonstrated promising anticonvulsant activity, sometimes surpassing standard drugs, as well as anxiolytic and antidepressant effects in preclinical models.[6] The tetrahydro- core is an ideal starting point for exploring these activities further.
-
Oncology and Antimicrobial Research: Beyond NAMPT, the 2,7-naphthyridine scaffold is a core component in compounds investigated for general cytotoxic and antitumor properties.[6] Furthermore, derivatives have shown selective antimicrobial activity, particularly against Staphylococcus aureus, highlighting its potential as a template for developing new antibiotics.[15]
Conclusion
The discovery of this compound is not a singular event but a testament to the power of rational synthetic design. Through a logical sequence of core formation, selective reduction, and salt formation, chemists have unlocked a versatile and highly valuable molecular scaffold. Its identity is confirmed by a suite of rigorous analytical techniques, ensuring its quality for downstream applications. The profound importance of this compound is realized in its role as a key building block for a new generation of therapeutics, most notably as potent NAMPT inhibitors for oncology. This technical guide underscores the principle that the discovery of new chemical entities is the foundational step that enables breakthroughs in medicine and drug development.
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The Strategic Synthesis and Application of Tetrahydronaphthyridine Isomers: A Technical Guide for Drug Discovery Professionals
Introduction: The Tetrahydronaphthyridine Scaffold - A Privileged Heterocycle in Modern Medicinal Chemistry
Tetrahydronaphthyridines (THNs) represent a fascinating class of bicyclic heteroaromatic compounds, elegantly fusing a pyridine ring with a tetrahydropyridine moiety. This unique structural amalgamation bestows upon them a three-dimensional architecture that is highly sought after in contemporary drug discovery. The strategic placement of two nitrogen atoms within this framework gives rise to eight distinct constitutional isomers, each possessing a unique electronic and steric profile. These isomers can be broadly categorized as bioisosteres of either tetrahydroquinolines (THQs) or tetrahydroisoquinolines (THIQs), two well-established pharmacophores.[1][2] The introduction of the second nitrogen atom, as compared to their carbocyclic counterparts, offers medicinal chemists a powerful tool to modulate a range of physicochemical properties critical for drug efficacy, including solubility, basicity, and metabolic stability. Consequently, THN scaffolds have emerged as pivotal components in the design of novel therapeutics targeting a diverse array of biological targets, from G-protein coupled receptors to kinases.[3][4] This guide provides an in-depth exploration of the synthesis, characterization, and application of key tetrahydronaphthyridine isomers, offering researchers a comprehensive resource to leverage this versatile scaffold in their drug development endeavors.
Isomeric Landscape of Tetrahydronaphthyridines
The constitutional isomerism in tetrahydronaphthyridines is dictated by the relative positions of the two nitrogen atoms within the bicyclic framework. This leads to a rich diversity of scaffolds available for medicinal chemistry exploration.
Caption: Classification of Tetrahydronaphthyridine Isomers.
Synthetic Strategies for Accessing Key Tetrahydronaphthyridine Isomers
The synthesis of tetrahydronaphthyridine isomers has been a subject of intense research, leading to the development of a variety of elegant and efficient methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the specific isomer being targeted.
The Pictet-Spengler Reaction: A Classic Approach for Tetrahydroisoquinoline Analogs
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinoline and its heterocyclic analogues, including certain tetrahydronaphthyridine isomers.[5] This acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone provides a direct and atom-economical route to the bicyclic core.
Caption: Generalized Pictet-Spengler Reaction Workflow.
Experimental Protocol: Synthesis of a 1,2,3,4-Tetrahydro-β-carboline (a related scaffold) via Pictet-Spengler Reaction [1]
-
Reactant Preparation: Dissolve L-tryptophan methyl ester (0.5 mmol) and p-nitrobenzaldehyde (0.6 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (0.8 mL) under a nitrogen atmosphere.
-
Reaction: Reflux the resulting solution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(p-nitrophenyl)-3-methoxycarbonyl-1,2,3,4-tetrahydro-β-carboline.
Note: This protocol for a related β-carboline synthesis illustrates the general principles of the Pictet-Spengler reaction, which can be adapted for the synthesis of specific tetrahydronaphthyridine isomers by selecting the appropriate pyridylethylamine starting material.
Cobalt-Catalyzed [2+2+2] Cycloaddition: A Modern Approach to 5,6,7,8-Tetrahydro-1,6-naphthyridines
Transition metal-catalyzed cycloaddition reactions have emerged as powerful tools for the construction of complex heterocyclic systems. The cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles offers a highly efficient and atom-economical route to substituted pyridines, which can be applied to the intramolecular synthesis of tetrahydronaphthyridines.
Caption: Cobalt-Catalyzed [2+2+2] Cycloaddition for THN Synthesis.
Experimental Protocol: Microwave-Promoted Cobalt-Catalyzed [2+2+2] Cyclization [6]
-
Reaction Setup: In a sealed 10 mL microwave pressure tube purged with nitrogen, combine a chlorobenzene solution of the alkynyl nitrile precursor (1.0 eq) and the desired alkyne (3.0 eq).
-
Catalyst Addition: Add the cobalt catalyst, CpCo(CO)2 (0.2 eq, 20 mol%), to the mixture.
-
Microwave Irradiation: Subject the resulting solution to microwave irradiation at 300 W and 160°C for 20 minutes with stirring.
-
Work-up: After cooling, filter the crude reaction mixture through a celite plug, washing with ethyl acetate.
-
Purification: Remove the volatile components in vacuo and purify the crude residue by flash chromatography to yield the desired 5,6,7,8-tetrahydro-1,6-naphthyridine product.
Horner-Wadsworth-Emmons Olefination: A Versatile Route to 1,2,3,4-Tetrahydro-1,8-naphthyridines
The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for the stereoselective synthesis of alkenes. This reaction can be ingeniously applied to the synthesis of tetrahydronaphthyridine scaffolds, particularly for the introduction of substituents at specific positions.
Experimental Protocol: Synthesis of a 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine [7]
-
Olefination: To a stirred solution of diethyl ((8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonate and an appropriate aldehyde in THF at 0°C under a nitrogen atmosphere, add potassium tert-butoxide dropwise. Quench the reaction with saturated aqueous ammonium chloride.
-
Reduction: The resulting olefin can be reduced to the corresponding saturated derivative using a suitable reducing agent, such as benzenesulfonyl hydrazide.
-
Deprotection: Subsequent deprotection of any protecting groups affords the final 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine product.
| Isomer | Synthetic Method | Key Features |
| 1,2,3,4-Tetrahydro-1,8-naphthyridine | Horner-Wadsworth-Emmons Olefination | Versatile for introducing alkyl substituents.[7] |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine | Cobalt-Catalyzed [2+2+2] Cycloaddition | High atom economy, suitable for library synthesis.[6] |
| Tetrahydroisoquinoline Analogs | Pictet-Spengler Reaction | Classic, direct route to the core structure.[5] |
| Various Isomers | Radical Pictet-Spengler Reaction | Overcomes regioselectivity issues of the classic method.[8] |
Characterization of Tetrahydronaphthyridine Isomers
The unambiguous characterization of tetrahydronaphthyridine isomers is crucial for establishing structure-activity relationships. A combination of spectroscopic techniques is typically employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for elucidating the connectivity and stereochemistry of THN isomers. The chemical shifts and coupling constants of the protons and carbons in the tetrahydropyridine and pyridine rings provide a detailed fingerprint of the specific isomer.[9][10]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[11][12]
| Isomer | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) |
| 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | 2.36 (s, 3H), 2.69 (t, J = 6.4 Hz, 2H), 1.93-1.85 (m, 2H), 3.81-3.74 (m, 2H), 4.07 (m, 4H) | 22.4, 23.6, 26.6, 45.9, 63.2, 115.9, 116.3, 137.4, 151.8, 154.0 |
Note: The provided NMR data is for a derivative of 1,2,3,4-tetrahydro-1,8-naphthyridine and serves as an illustrative example.[9]
Applications in Drug Discovery: A Scaffold for Diverse Therapeutic Targets
The unique structural and electronic properties of tetrahydronaphthyridine isomers have made them attractive scaffolds for the development of a wide range of therapeutic agents.
-
CXCR4 Antagonists: Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been developed as potent antagonists of the CXCR4 receptor, a key target in HIV entry and cancer metastasis. The introduction of the second nitrogen atom in the aromatic ring was found to significantly reduce the inhibition of the CYP2D6 enzyme, a common issue with related tetrahydroisoquinoline-based antagonists.[3][4][13][14][15]
-
Neurodegenerative Diseases: The rigid framework of tetrahydronaphthyridines makes them suitable for probing the binding pockets of targets implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Their ability to be functionalized at multiple positions allows for the fine-tuning of their pharmacological properties.[16][17][18][19]
-
Bioisosteric Replacement: Tetrahydronaphthyridines serve as excellent bioisosteres for tetrahydroquinolines and tetrahydroisoquinolines. This bioisosteric replacement can lead to improved pharmacokinetic and pharmacodynamic profiles, such as enhanced solubility, reduced off-target effects, and altered metabolic pathways.[20][21][22][23]
Conclusion and Future Perspectives
The tetrahydronaphthyridine scaffold has firmly established itself as a privileged motif in medicinal chemistry. The diverse array of synthetic methodologies now available provides researchers with the tools to access a wide range of isomers with varied substitution patterns. As our understanding of the structure-activity relationships of these compounds continues to grow, we can anticipate the development of novel and highly effective therapeutics based on this versatile heterocyclic core. The continued exploration of innovative synthetic routes, particularly those amenable to combinatorial and automated synthesis, will undoubtedly accelerate the discovery of new drug candidates targeting a host of challenging diseases.
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1,2,3,4-Tetrahydro-2,7-naphthyridine Based Compounds
Executive Summary
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to engage a diverse array of biological targets. This technical guide provides an in-depth exploration of the most promising therapeutic targets for compounds derived from this core structure. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the biological activities of these compounds and offers a practical framework for their investigation. We delve into the scientific rationale and provide detailed, field-proven experimental protocols for target validation and compound characterization across key therapeutic areas including oncology, infectious diseases, and neuropharmacology. This guide is intended to serve as a comprehensive resource to accelerate the discovery and development of novel therapeutics based on the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold.
Introduction: The 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold - A Versatile Core for Drug Discovery
The 1,2,3,4-tetrahydro-2,7-naphthyridine core is a bicyclic heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its unique three-dimensional structure, arising from the partially saturated pyridine ring, provides an excellent framework for the development of small molecules with high affinity and selectivity for a range of biological targets.[1] The inherent structural features of this scaffold allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and pharmacological activities.
Derivatives of the broader naphthyridine class have been reported to exhibit a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neurological activities.[2][3][4] This guide will focus on several key therapeutic targets where 1,2,3,4-tetrahydro-2,7-naphthyridine-based compounds have shown significant promise:
-
Nicotinamide Phosphoribosyltransferase (NAMPT)
-
Protein Kinases
-
Bacterial DNA Gyrase
-
Central Nervous System (CNS) Targets
For each of these target classes, we will provide a detailed overview of the therapeutic rationale, the mechanism of action, and comprehensive, step-by-step protocols for experimental validation.
Nicotinamide Phosphoribosyltransferase (NAMPT): A Key Target in Oncology
Scientific Rationale and Mechanism of Action
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[5][6] NAD+ is an essential coenzyme for numerous cellular processes, including redox reactions, DNA repair, and the activity of NAD+-dependent enzymes like sirtuins and PARPs.[7] Cancer cells, with their high metabolic rate and reliance on robust DNA repair mechanisms, have an increased demand for NAD+.[8] Consequently, they are often more sensitive to the depletion of NAD+ than normal cells.
Inhibition of NAMPT leads to a rapid decrease in intracellular NAD+ levels, triggering a cascade of events including metabolic collapse, inhibition of DNA repair, and ultimately, apoptotic cell death.[8] This dependency of cancer cells on the NAD+ salvage pathway makes NAMPT a highly attractive target for anticancer drug development. The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold has been successfully utilized as a core structure for the design of potent NAMPT inhibitors.[9]
Caption: Inhibition of NAMPT by 1,2,3,4-tetrahydro-2,7-naphthyridine compounds.
Experimental Protocols for Target Validation
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against purified human NAMPT enzyme. The assay relies on a coupled enzyme system where the product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+, which is then used to generate a fluorescent signal.
Experimental Workflow:
Caption: Mechanism of kinase inhibition by 1,2,3,4-tetrahydro-2,7-naphthyridine compounds.
Experimental Protocols for Target Validation
This protocol describes a generic method for determining the in vitro inhibitory activity of test compounds against a purified protein kinase using a luminescence-based assay that measures ATP consumption.
Experimental Workflow:
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 10X stock solution of the test compound in DMSO and create a serial dilution series.
-
Prepare a 2X substrate/ATP solution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Add 0.5 µL of the 10X test compound dilution or DMSO.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of a commercial kinase-glo® reagent to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This protocol uses Western blotting to assess the ability of a test compound to inhibit the phosphorylation of a specific downstream substrate of the target kinase in a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to have active signaling through the target kinase.
-
If necessary, stimulate the cells with a growth factor or other agonist to activate the kinase pathway.
-
Treat the cells with the test compound for a specified time (e.g., 1-4 hours).
-
-
Western Blotting:
-
Lyse the cells and perform Western blotting as described in section 2.2.3.
-
Use primary antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate protein.
-
Also probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate, total substrate, and loading control.
-
Calculate the ratio of phosphorylated substrate to total substrate for each treatment condition.
-
Determine the dose-dependent inhibition of substrate phosphorylation.
-
Bacterial DNA Gyrase: A Validated Target for Antibacterial Agents
Scientific Rationale and Mechanism of Action
Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that is crucial for relieving torsional stress during DNA replication. DNA gyrase is a well-established and validated target for antibacterial drugs, most notably the fluoroquinolone class of antibiotics.
The naphthyridine scaffold is a core component of several fluoroquinolone antibiotics. [10]Derivatives of 1,2,3,4-tetrahydro-2,7-naphthyridine have the potential to act as novel DNA gyrase inhibitors, offering a promising avenue for the development of new antibacterial agents to combat the growing threat of antibiotic resistance. [11]These compounds are thought to bind to the complex of DNA gyrase and DNA, stabilizing the cleaved DNA intermediate and leading to lethal double-strand breaks. [5][12]
Experimental Protocols for Target Validation
This protocol assesses the ability of a test compound to inhibit the supercoiling activity of purified E. coli DNA gyrase.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine assay buffer, relaxed plasmid DNA substrate, and the test compound at various concentrations.
-
Add purified E. coli DNA gyrase to initiate the reaction.
-
Incubate the reaction at 37°C for 1 hour.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Incubate at 37°C for 30 minutes to deproteinize the DNA.
-
Add loading dye to the samples and load them onto a 1% agarose gel.
-
Perform gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Data Analysis:
-
Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.
-
The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA.
-
Determine the IC50 value as the concentration of the compound that inhibits 50% of the supercoiling activity.
-
Central Nervous System (CNS) Targets: Exploring Neuropharmacological Potential
The 2,7-naphthyridine scaffold has been associated with a range of neurotropic activities, including anticonvulsant, anxiolytic, and antidepressant effects. [1]While specific molecular targets for 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives in the CNS are still being actively investigated, the structural features of this scaffold make it a promising starting point for the discovery of novel CNS-active agents. Potential targets could include ion channels, G-protein coupled receptors (GPCRs), and enzymes involved in neurotransmitter metabolism. Further research is warranted to elucidate the precise mechanisms and molecular targets underlying the observed neuropharmacological effects of this class of compounds.
Conclusion
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a highly versatile and promising core structure for the development of novel therapeutics. This guide has highlighted several key therapeutic targets, including NAMPT, protein kinases, and DNA gyrase, where derivatives of this scaffold have shown significant potential. The detailed experimental protocols provided herein offer a practical framework for researchers to validate these targets and characterize the activity of their compounds. As our understanding of the biological activities of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives continues to grow, so too will the opportunities to translate these promising molecules into new medicines for a range of human diseases.
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The Strategic Role of 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydro-2,7-naphthyridine core is a nitrogen-containing heterocyclic scaffold that has emerged as a structure of significant interest in medicinal chemistry. Its unique three-dimensional geometry, combined with its capacity for forming specific, multi-point interactions with biological targets, designates it as a privileged scaffold in the design of novel therapeutics. This guide provides a comprehensive overview of the physicochemical properties, synthetic strategies, and diverse applications of 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride, a key building block for accessing this scaffold. We will explore its role in the development of potent and selective inhibitors for various enzyme classes, with a particular focus on kinases and nicotinamide phosphoribosyltransferase (NAMPT), and provide detailed experimental protocols and workflow visualizations to aid researchers in its practical application.
Introduction: The Value Proposition of a Privileged Scaffold
Naphthyridines, bicyclic heterocycles containing two nitrogen atoms, are a cornerstone of many biologically active compounds.[1][2] The partial saturation of one ring, as seen in the 1,2,3,4-tetrahydro-2,7-naphthyridine system, introduces a flexible, non-aromatic component that imparts a distinct three-dimensional character.[1] This structural feature is crucial for achieving high-affinity and selective interactions with the complex surfaces of biological macromolecules.[1] The hydrochloride salt form of this scaffold is often utilized to improve solubility and handling characteristics, making it a versatile starting material in drug discovery campaigns.[3]
The strategic advantage of employing the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold lies in its proven ability to serve as a foundational structure for potent inhibitors of various drug targets. Its utility has been demonstrated in the development of agents for oncology, neuropharmacology, and inflammatory disorders.[1][3] This guide will delve into the specifics of why and how this particular scaffold has earned its "privileged" status.
Physicochemical Properties and Structural Attributes
The this compound (CAS No: 1354940-72-9) is a white crystalline solid.[3] Its core structure consists of a fused pyridine and a tetrahydropyridine ring.
| Property | Value | Reference |
| CAS Number | 1354940-72-9 | [4] |
| Molecular Formula | C₈H₁₁ClN₂ | [5] |
| Molecular Weight | 170.64 g/mol | [5] |
| Appearance | White Crystalline Solid | [3] |
The key structural features that underpin its utility in medicinal chemistry are:
-
Defined Vectorial Display: The rigid bicyclic system orients substituents in well-defined vectors, allowing for precise probing of binding pockets.
-
Hydrogen Bonding Capabilities: The nitrogen atoms in both the pyridine and tetrahydropyridine rings can act as hydrogen bond acceptors, while the N-H in the saturated ring can be a hydrogen bond donor, facilitating strong interactions with protein targets.
-
Modulation of Physicochemical Properties: The saturated ring offers sites for substitution that can be used to fine-tune properties such as lipophilicity (LogP), solubility, and metabolic stability without drastically altering the core binding pharmacophore.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of tetrahydronaphthyridine scaffolds is an area of active research, with various methods developed to construct the core ring system. While a detailed review of all synthetic routes is beyond the scope of this guide, it's important to understand the general approaches. Many syntheses involve multi-step sequences, often starting from substituted pyridines.[6] Key reactions can include cyclization reactions like the Pictet-Spengler type cyclization, Diels-Alder reactions, and transition metal-catalyzed cross-coupling and hydrogenation steps.[6][7]
The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, which is critical for establishing structure-activity relationships (SAR). The ability to readily synthesize a library of analogues is a key consideration in any drug discovery program.[8][9]
A Privileged Scaffold in Action: Key Therapeutic Targets
The versatility of the tetrahydronaphthyridine scaffold is best illustrated by the range of biological targets its derivatives have been shown to modulate.
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology.[10] The dysregulation of kinase signaling is a hallmark of many cancers. The naphthyridine scaffold has been successfully employed to generate potent inhibitors of several kinase families.
-
Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various cancers.[11] Novel 1,5- and 1,7-naphthyridine derivatives have been designed as potent, nanomolar inhibitors of the FGFR kinase family (FGFR1, 2, 3, and 4).[11] These compounds demonstrated cellular activity and selectivity against other kinases like VEGFR-2, with some showing in vivo efficacy in xenograft models.[11]
-
MET Kinase: The MET tyrosine kinase is another important oncology target. A novel 2,7-naphthyridinone-based scaffold was developed to create a potent MET kinase inhibitor, which exhibited excellent in vivo efficacy in both U-87 MG and HT-29 xenograft models.[12]
-
Pim Kinases: Pim kinases are serine/threonine kinases involved in cell proliferation and survival. By modifying a known kinase inhibitor, a class of 7-(4H-1,2,4-triazol-3-yl)benzo[c][4][6]naphthyridines was developed as potent, single-digit nanomolar pan-Pim kinase inhibitors.[13]
-
Cyclin-Dependent Kinase 5 (CDK5): Deregulated CDK5 activity is linked to neurodegenerative diseases and cancer.[14] Substituted 1,6-naphthyridines have been patented as CDK5 inhibitors for the potential treatment of kidney diseases.[14]
The general drug discovery workflow for developing such kinase inhibitors is visualized below.
Caption: Drug discovery workflow using the tetrahydro-naphthyridine scaffold.
NAMPT Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and is often upregulated in cancer cells. This compound serves as a crucial building block for the synthesis of potent NAMPT inhibitors with antiproliferative activity.[3][4] The scaffold provides the necessary structural framework to develop diverse inhibitors with varying potencies and selectivities, making it a valuable tool in the development of therapies for cancer and inflammatory diseases.[3]
Other Applications
The application of this scaffold extends beyond kinases and NAMPT.
-
Antimicrobial Agents: Derivatives of 2,7-naphthyridine have shown selective antimicrobial activity, particularly against Staphylococcus aureus, by potentially targeting gyrase/topoisomerase IV.[15]
-
CNS-Active Compounds: Fused 2,7-naphthyridine derivatives have demonstrated potential as anticonvulsant, anxiolytic, and antidepressant agents in preclinical models.[1]
-
Antiviral Agents: A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives were developed as potent HIV-1 integrase allosteric inhibitors, a key target for antiviral therapy.[16]
The signaling pathway for a target like Pim-1 kinase, often implicated in cancer, illustrates the mechanism of action for these inhibitors.
Caption: Inhibition of the Pim-1 signaling pathway by a naphthyridine-based inhibitor.
Experimental Protocols
To facilitate the practical application of this scaffold, we provide a representative protocol for the functionalization of a tetrahydronaphthyridine core.
Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a common method for attaching an aryl group to the nitrogen of the tetrahydropyridine ring, a key step in creating a library of diverse compounds.[8][9]
Materials:
-
This compound (1.0 eq)
-
Aryl bromide or iodide (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl halide, the base, the palladium catalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-arylated product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Note: The choice of palladium catalyst and ligand is critical. Ligands like Xantphos are often effective for this type of coupling due to their specific bite angle, which promotes the reductive elimination step of the catalytic cycle. The strong, non-nucleophilic base is required to deprotonate the starting amine (after neutralizing the HCl salt) and facilitate the catalytic cycle.
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold has solidified its position as a valuable building block in drug discovery. Its structural and chemical properties have enabled the development of potent and selective modulators of challenging targets, from kinases to metabolic enzymes. The continued exploration of new synthetic methodologies to access novel derivatives, combined with advanced computational modeling, will undoubtedly expand the therapeutic applications of this privileged core.[1][8] As our understanding of disease biology deepens, scaffolds like this, which offer a proven foundation for rapid lead optimization, will remain indispensable tools for medicinal chemists striving to deliver the next generation of innovative medicines.
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Methodological & Application
1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride: A Privileged Scaffold for Modern Drug Discovery
An Application Guide for Researchers and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydro-2,7-naphthyridine core is a bicyclic heterocyclic compound that has emerged as a valuable and privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure, combining a rigid aromatic pyridine ring with a flexible, saturated piperidine ring, makes it an ideal foundation for developing ligands that can bind with high affinity to a diverse range of biological targets.[1] This application note provides an in-depth guide to the properties, handling, and synthetic utility of 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (CAS: 1354940-72-9), with a focus on its role as a critical intermediate in the synthesis of next-generation therapeutics, particularly potent enzyme inhibitors. We present detailed protocols, causality-driven experimental insights, and characterization guidelines to empower researchers in their drug discovery campaigns.
Physicochemical Properties and Handling
This compound is typically supplied as a white to off-white crystalline solid.[3] Understanding its physical properties is crucial for accurate experimental design and safe handling.
| Property | Value | Source(s) |
| CAS Number | 1354940-72-9 | [3][4][5][6] |
| Molecular Formula | C₈H₁₀N₂ · HCl | [3][5] |
| Molecular Weight | 170.64 g/mol | [3][5][6] |
| Appearance | White Crystalline Solid | [3] |
| Purity | Typically ≥98% | [6] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [3] |
| Solubility | Soluble in water and various organic solvents | [7] |
Handling and Safety:
-
Storage: Due to its potential sensitivity to air and moisture, the hydrochloride salt should be stored in a tightly sealed container in a refrigerator under an inert atmosphere as recommended.[3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Toxicity: While specific toxicity data is limited, related compounds may cause eye, skin, or respiratory irritation upon exposure.[7] Avoid inhalation and direct contact.
Core Application: A Key Building Block for NAMPT Inhibitors
The primary and most significant application of this compound is as a synthetic intermediate for the preparation of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.[3][4]
Mechanistic Significance: NAMPT is a critical enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Elevated levels of NAMPT are observed in various cancers and inflammatory diseases, making it a high-value therapeutic target. Inhibitors of NAMPT deplete cellular NAD+ levels, leading to energy crisis and cell death, particularly in rapidly proliferating cancer cells.
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold serves as the foundational core, providing the necessary structural framework for these advanced inhibitor molecules.[3] The secondary amine within the saturated ring offers a versatile chemical handle for introducing a variety of substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The rigid bicyclic nature of the scaffold helps to properly orient these substituents for optimal interaction with the enzyme's active site.
Caption: General workflow using the title compound as a key intermediate.
Experimental Protocols: Synthetic Transformations
The secondary amine of the tetrahydronaphthyridine core is a nucleophile, readily participating in a range of bond-forming reactions. While the nucleophilicity can be influenced by substituents on the pyridine ring, standard protocols for acylation, alkylation, and arylation are generally applicable.[8]
Protocol 1: General Procedure for N-Acylation
This protocol describes a representative procedure for coupling the tetrahydronaphthyridine intermediate with an acid chloride. This is a foundational step for building more complex molecules.
Rationale: The reaction begins with the in-situ formation of the free base from the hydrochloride salt using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The liberated secondary amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The base also serves to quench the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial to prevent hydrolysis of the acid chloride.
Caption: Key transformation pathway for N-acylation of the intermediate.
Materials:
-
This compound (1.0 eq)
-
Acid Chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DCM to achieve a concentration of approximately 0.1 M. Stir the resulting suspension.
-
Base Addition: Cool the flask to 0 °C using an ice bath. Add TEA or DIPEA (2.5 eq) dropwise to the suspension. Stir for 15-20 minutes. The suspension should become a clear solution as the free base is formed.
-
Reagent Addition: While maintaining the temperature at 0 °C, add the acid chloride (1.1 eq) dropwise. Causality Note: Slow, cooled addition is critical to control the exothermicity of the acylation reaction and minimize side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Note: This washing sequence removes water-soluble salts and impurities, ensuring a cleaner crude product for purification.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Product Characterization
Unambiguous characterization of the synthesized derivatives is essential to validate the experimental outcome. Standard analytical techniques should be employed.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural confirmation.[2][9] Successful acylation will result in characteristic shifts of the protons adjacent to the nitrogen atom and the appearance of new signals corresponding to the acyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product, matching the expected molecular formula.[2][6]
-
Infrared (IR) Spectroscopy: The appearance of a strong carbonyl (C=O) stretching band (typically around 1630-1680 cm⁻¹) in the IR spectrum provides clear evidence of successful N-acylation.
Conclusion
This compound is more than just a chemical reagent; it is a strategically important building block that provides a reliable entry point into a class of molecules with significant therapeutic potential.[1][3] Its proven utility in the synthesis of NAMPT inhibitors highlights its value in oncology and inflammation research. The straightforward reactivity of its secondary amine allows for extensive chemical exploration, enabling the generation of diverse libraries for drug discovery campaigns. By following the robust protocols and understanding the chemical principles outlined in this guide, researchers can effectively leverage this versatile intermediate to accelerate the development of novel and impactful therapeutic agents.
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Application Note & Protocol: Best Practices for the Handling and Storage of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride
Abstract: This document provides a comprehensive guide for the safe and effective handling, storage, and use of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride (CAS No. 1354940-72-9). As a critical building block in medicinal chemistry, particularly in the synthesis of potent enzyme inhibitors, maintaining the integrity and stability of this compound is paramount for reproducible experimental outcomes.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure compound stability and laboratory safety.
Compound Profile and Significance
This compound is a heterocyclic organic compound belonging to the naphthyridine class.[2] Naphthyridines are recognized as privileged scaffolds in medicinal chemistry, found in numerous naturally occurring alkaloids and synthetic compounds with a wide range of biological activities.[3][4] This specific tetrahydro-derivative serves as a key intermediate in the synthesis of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which are under investigation for their antiproliferative activity in oncology.[1][2] Given its role in developing novel therapeutics, its purity and stability are of utmost importance.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1354940-72-9 | [1][5] |
| Molecular Formula | C₈H₁₁ClN₂ | [1][5] |
| Molecular Weight | 170.64 g/mol | [1][5] |
| Appearance | White to off-white crystalline solid | [2] |
| Purity | Typically ≥97% | [5][6] |
| Primary Application | Synthetic intermediate for NAMPT inhibitors | [1][2] |
Hazard Identification and Safety Protocols
As with any chemical reagent, a thorough understanding of its potential hazards is the foundation of safe laboratory practice. While specific GHS data for this exact compound is not universally published, data from closely related naphthyridine hydrochloride analogs provide a strong basis for hazard assessment.[7]
Table 2: GHS Hazard and Precautionary Statements (Based on Analog Data)
| Code | Statement | Classification |
| H315 | Causes skin irritation. | Hazard |
| H319 | Causes serious eye irritation. | Hazard |
| H335 | May cause respiratory irritation. | Hazard |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Precaution |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Precaution |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | First Aid |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | First Aid |
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety glasses or goggles are required at all times. A face shield should be used when handling larger quantities or when there is a significant risk of splash.[7][8]
-
Hand Protection: Nitrile or neoprene gloves must be worn. Inspect gloves for any tears or punctures before use and practice proper glove removal technique to avoid skin contact.[8]
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of the fine powder.[9][7]
Emergency First Aid Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Long-Term Storage and Stability Management
The stability of this compound is critically dependent on its storage environment. As a hydrochloride salt, it is predisposed to hygroscopicity, and like many complex organic molecules, it may be sensitive to light and elevated temperatures.[10][11][12]
Table 3: Recommended Storage Conditions
| Parameter | Specification | Rationale & Expert Insight |
| Temperature | 2°C to 8°C | Refrigeration slows the rate of potential degradation pathways.[1][6] While some suppliers may list room temperature storage, refrigerated conditions provide a more robust guarantee of long-term stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The recommendation to store under argon from some suppliers is a key indicator of sensitivity to atmospheric components.[6] An inert atmosphere is the best practice to prevent slow oxidation or moisture-mediated degradation. |
| Humidity | Store in a desiccated environment | Hydrochloride salts are often hygroscopic.[12] Absorbed moisture can lead to clumping, inaccurate weighing, and potential chemical degradation. A desiccator is essential if an inert gas-flushed container is not used.[13] |
| Light | Protect from light | Photodegradation is a common issue for nitrogen-containing heterocyclic compounds.[11] Storing the primary container in the dark (e.g., inside its original box or an amber vial) is a necessary precaution.[14] |
Workflow for Compound Receipt and Storage
Caption: Workflow for receiving and storing the compound.
Protocol for Handling and Solution Preparation
This protocol ensures accurate dispensing and preparation of solutions while minimizing exposure and contamination.
Materials and Equipment
-
This compound
-
Analytical balance (0.1 mg or better)
-
Chemical fume hood
-
Spatula
-
Weighing paper or boat
-
Appropriate volumetric flasks and glassware
-
Anhydrous solvent of choice (e.g., DMSO, Methanol, Water - suitability depends on the downstream application)
-
Vortex mixer and/or sonicator
Step-by-Step Protocol
-
Preparation: Don all required PPE (lab coat, gloves, safety glasses) and ensure the chemical fume hood is operating correctly.
-
Equilibration: Remove the primary container from the refrigerator. Crucially, allow the container to warm to ambient room temperature for at least 20-30 minutes before opening.
-
Expert Insight: Opening a cold container immediately will cause atmospheric moisture to condense directly onto the solid, compromising the integrity of this hygroscopic compound.[10]
-
-
Weighing: Inside the fume hood, quickly weigh the desired amount of the compound onto weighing paper or a boat. Minimize the time the primary container is open to reduce moisture absorption.[15]
-
Transfer: Carefully transfer the weighed solid into a suitable volumetric flask or vial.
-
Dissolution: Add the chosen solvent to the flask. The choice of solvent is application-dependent. Hydrochloride salts typically exhibit good solubility in polar solvents like water, methanol, and DMSO.
-
Mixing: Cap the flask and mix thoroughly. Use a vortex mixer or a sonicator bath to ensure the solid is completely dissolved. Visually inspect the solution against a light source to confirm no solid particulates remain.
-
Storage of Solution: If not for immediate use, store the prepared stock solution appropriately. For aqueous solutions, sterile filtration and storage at -20°C or -80°C is recommended to prevent degradation and microbial growth. For solutions in anhydrous organic solvents like DMSO, storage at -20°C in small, single-use aliquots is best practice to avoid repeated freeze-thaw cycles.
Workflow for Weighing and Solution Preparation
Caption: Workflow for weighing and preparing solutions.
Troubleshooting Common Issues
-
Compound appears clumpy or oily: This is a classic sign of moisture absorption.[12] While the compound may still be usable for some non-critical applications, its effective molecular weight has changed, making precise molar concentrations difficult to achieve. For sensitive experiments, it is highly recommended to use a fresh, properly stored vial.
-
Solution is cloudy or contains particulates: This may indicate incomplete dissolution or that the solubility limit has been exceeded. Gentle warming or further sonication may help. If particulates remain, it could indicate an impurity or degradation. The solution can be filtered through a 0.22 µm syringe filter, but the final concentration may be slightly lower than calculated.
By adhering to these detailed guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.
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Application Notes & Protocols: The Strategic Use of 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride in the Synthesis of Potent NAMPT Inhibitors
For: Researchers, scientists, and drug development professionals in oncology and metabolic diseases.
Introduction: Targeting a Metabolic Vulnerability in Cancer
Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology.[1] As the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis, NAMPT is essential for replenishing the cellular NAD+ pool.[2][3] This coenzyme is not only vital for redox reactions in cellular metabolism but also serves as a substrate for enzymes like PARPs and sirtuins, which are involved in DNA repair and gene regulation.[2][4]
Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on the NAD+ salvage pathway, often overexpressing NAMPT to meet their energy demands.[1][5] This dependency creates a therapeutic window: inhibiting NAMPT can selectively deplete NAD+ in tumor cells, leading to metabolic collapse, inhibition of DNA repair, and ultimately, apoptotic cell death.[4][6] Consequently, the development of potent and specific NAMPT inhibitors is a highly active area of research.[6][7]
This guide focuses on the application of a key heterocyclic building block, 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (CAS: 1354940-72-9), in the synthesis of next-generation NAMPT inhibitors. We will explore the rationale behind its use, provide a detailed synthetic protocol for a representative inhibitor, and discuss the broader implications for drug discovery.
The Naphthyridine Scaffold: A Privileged Structure in NAMPT Inhibition
The 1,2,3,4-tetrahydro-2,7-naphthyridine core is a versatile and privileged scaffold in medicinal chemistry.[8] Its partially saturated, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to achieve high-affinity interactions with biological targets. In the context of NAMPT inhibitors, this scaffold serves as a robust anchor, allowing for the precise orientation of pharmacophoric elements within the enzyme's active site.
Causality behind Experimental Choices:
-
Structural Rigidity and Vectorial Projection: The fused ring system of the tetrahydronaphthyridine core offers conformational constraint. This rigidity is advantageous as it reduces the entropic penalty upon binding to the NAMPT active site. It allows synthetic chemists to project substituents into specific regions of the binding pocket with high predictability.
-
Secondary Amine as a Synthetic Handle: The secondary amine within the tetrahydropyridine ring is a crucial synthetic handle. It readily undergoes acylation, alkylation, or arylation, enabling the straightforward introduction of diverse side chains. This modularity is essential for exploring structure-activity relationships (SAR) and optimizing properties like potency, selectivity, and pharmacokinetics.[9]
-
Modulation of Physicochemical Properties: The nitrogen atoms in the naphthyridine core can be protonated, influencing the molecule's solubility and ability to form key hydrogen bonds with amino acid residues in the NAMPT active site. The overall scaffold allows for a fine-tuning of lipophilicity and polarity, which are critical for cell permeability and oral bioavailability.
Signaling Pathway and Mechanism of Action
NAMPT inhibitors function by blocking the synthesis of NAD+, which has profound downstream effects on cancer cell viability. The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the consequences of its inhibition.
Caption: Mechanism of NAMPT Inhibition.
Experimental Protocol: Synthesis of a Representative NAMPT Inhibitor
The following protocol details a representative synthesis of a potent NAMPT inhibitor through the acylation of this compound. This procedure is based on established synthetic methodologies for forming amide bonds with this key intermediate.
Workflow Diagram
Caption: General synthetic workflow.
Step-by-Step Methodology
Reaction: Amide coupling of this compound with a representative carboxylic acid.
-
Reagent Preparation:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the desired carboxylic acid (R-COOH) (1.1 eq).
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) as the coupling agent.
-
-
Reaction Setup:
-
Dissolve the mixture from Step 1 in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration relative to the limiting reagent).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes or dichloromethane in methanol to elude the final product.
-
Combine the pure fractions and concentrate to yield the final NAMPT inhibitor as a solid or oil.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC analysis (>95%).
-
Data Presentation: Representative Reaction Parameters
The following table summarizes typical parameters for the synthesis described above. Yields and reaction times will vary depending on the specific carboxylic acid used.
| Parameter | Value/Condition | Rationale |
| Limiting Reagent | 1,2,3,4-Tetrahydro-2,7-naphthyridine HCl | This is the core scaffold being functionalized. |
| Carboxylic Acid | 1.1 equivalents | A slight excess ensures complete consumption of the core. |
| Coupling Agent | HATU (1.2 equivalents) | A highly efficient coupling reagent that minimizes side reactions. |
| Base | DIPEA (3.0 equivalents) | A non-nucleophilic base to neutralize the HCl salt and activate the carboxylic acid. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at RT for completion. |
| Typical Yield | 60-90% | Dependent on the substrate and purification efficiency. |
| Purity (Post-Chroma.) | >95% | Standard for compounds intended for biological screening. |
Conclusion and Future Outlook
This compound is a validated and highly effective building block for the synthesis of novel NAMPT inhibitors. Its structural features and synthetic accessibility make it an attractive starting point for medicinal chemistry campaigns aimed at discovering next-generation cancer therapeutics. The protocol outlined provides a robust and reproducible method for derivatizing this core, enabling the rapid generation of compound libraries for SAR studies.
Future work in this area will likely focus on conjugating these tetrahydronaphthyridine-based inhibitors to tumor-targeting moieties or exploring their efficacy in combination with other therapies, such as PARP inhibitors, to achieve synergistic anti-cancer effects.[4][10]
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Strategic Synthesis of a 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride Library for Drug Discovery
An Application Guide for Medicinal Chemists
Abstract
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a privileged heterocyclic motif increasingly recognized for its utility in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for positioning substituents to interact with biological targets. Notably, this core is a key intermediate in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), which have potential applications in oncology and inflammatory diseases.[1] This guide provides a comprehensive, field-proven strategy for the efficient assembly of a diverse library of 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride salts, designed for researchers, scientists, and drug development professionals. We detail a robust, multi-step solution-phase synthesis, explain the causality behind critical experimental choices, and provide detailed, step-by-step protocols amenable to parallel synthesis.
Introduction: The Strategic Value of the Tetrahydro-2,7-Naphthyridine Core
Nitrogen-containing heterocycles are the cornerstone of modern drug discovery. Among these, fused bicyclic systems like the naphthyridines offer a compelling blend of structural rigidity and chemical functionality. The 1,2,3,4-tetrahydro-2,7-naphthyridine isomer, in particular, presents a "drug-like" scaffold that is ripe for exploration.[2][3] Its non-planar, saturated ring allows for precise spatial orientation of substituents, a critical feature for optimizing ligand-protein interactions and improving physicochemical properties such as solubility and metabolic stability. The development of a diverse chemical library based on this core structure enables the systematic exploration of structure-activity relationships (SAR) and the rapid identification of novel therapeutic leads.
This application note outlines a strategic approach that prioritizes modularity and efficiency, allowing for the generation of a library of analogs from a common intermediate. The synthetic pathway is grounded in classical heterocyclic chemistry, adapted for the specific challenges of the 2,7-naphthyridine system and optimized for library production.
Synthetic Strategy and Mechanistic Rationale
The construction of the tetrahydro-2,7-naphthyridine core is not trivial and is less documented than that of its other isomers. Our strategy employs a modified Bischler-Napieralski reaction, a powerful method for synthesizing 3,4-dihydroisoquinolines and related heterocycles.[4][5] This reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide.[6]
Our four-stage synthetic workflow is as follows:
-
Amide Formation: Synthesis of a key N-acyl-β-(pyridin-3-yl)ethylamine intermediate from a commercially available pyridine precursor.
-
Intramolecular Cyclization (Bischler-Napieralski): Acid-catalyzed cyclization to form the core dihydronaphthyridinium salt.
-
Reduction & Diversification: Reduction to the stable tetrahydro-2,7-naphthyridine scaffold, followed by parallel derivatization at the N2 position to introduce diversity.
-
Salt Formation: Conversion of the final products to their hydrochloride salts for improved stability and handling.
This approach is depicted in the workflow diagram below.
Figure 1. Overall workflow for the synthesis of the 1,2,3,4-tetrahydro-2,7-naphthyridine library.
The Bischler-Napieralski Reaction: A Closer Look
The key ring-forming step is the Bischler-Napieralski cyclization. This reaction proceeds via an intramolecular electrophilic aromatic substitution.[6] A strongly dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is essential.[5][7] The mechanism is believed to involve the formation of a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich pyridine ring to forge the new carbon-carbon bond and close the ring.
Figure 2. Simplified mechanism of the Bischler-Napieralski cyclization step.
The choice of a pyridine ring as the nucleophile presents a challenge, as it is less electron-rich than the benzene rings typically used in this reaction. Therefore, forcing conditions, such as refluxing in POCl₃, are often required to drive the reaction to completion.[5]
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous reagents, including phosphorus oxychloride (corrosive and reacts violently with water) and sodium borohydride (flammable). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 3.1: Synthesis of the Tetrahydro-2,7-naphthyridine Core
Step 1: Synthesis of N-(2,2-dimethoxyethyl)-1-(pyridin-3-yl)methanamine
-
To a solution of 3-(bromomethyl)pyridine hydrobromide (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (2.2 eq) at 0 °C and stir for 15 minutes.
-
Add aminoacetaldehyde dimethyl acetal (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically used without further purification.
Step 2: Acylation of the Secondary Amine
-
Dissolve the crude product from Step 1 (1.0 eq) in DCM (0.5 M) and cool to 0 °C.
-
Add triethylamine (1.5 eq).
-
Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure amide intermediate.
Step 3: Bischler-Napieralski Cyclization and Reduction
-
CAUTION: Perform this step with extreme care in a fume hood.
-
Add the amide intermediate (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq) at 0 °C.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 4-6 hours. Monitor by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution to pH > 10 with 6 M NaOH while cooling in an ice bath.
-
Extract the aqueous layer with DCM or chloroform (4x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to obtain the crude dihydronaphthyridine.
-
Dissolve the crude residue in methanol (MeOH, 0.2 M) and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 30 minutes.[7]
-
Stir for 2 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Remove MeOH under reduced pressure and extract the aqueous residue with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude 1,2,3,4-tetrahydro-2,7-naphthyridine core . This can be purified by chromatography if necessary.
Protocol 3.2: Parallel Library Diversification
The secondary amine at the N2 position is the point of diversification. The following protocol for reductive amination can be performed in parallel in a 24- or 96-well reaction block.
-
To each well, add a solution of the tetrahydro-2,7-naphthyridine core (1.0 eq) in dichloroethane (DCE, 0.2 M).
-
Add a unique aldehyde or ketone (1.2 eq) to each well.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to each well.
-
Seal the reaction block and shake at room temperature for 16-24 hours.
-
Quench the reactions by adding saturated aqueous NaHCO₃.
-
Extract each well with DCM.
-
The organic extracts can be concentrated and purified via preparative HPLC-MS.
Protocol 3.3: Hydrochloride Salt Formation
-
Dissolve the purified final product in a minimal amount of a suitable solvent, such as ethyl acetate or methanol.
-
Add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise while stirring.
-
A precipitate will typically form immediately. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound salt.
Data Presentation and Characterization
Each member of the library should be characterized to confirm its identity and purity. Standard methods include ¹H NMR, LC-MS, and HPLC.
Table 1: Representative Library Synthesis Data
| Entry | R¹-CHO (Aldehyde) | R² (Acyl Group) | Final Product | Yield (%)* | Purity (%)** |
| 1 | Benzaldehyde | Acetyl | 2-Benzyl-1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine HCl | 65 | >98 |
| 2 | 4-Fluorobenzaldehyde | Acetyl | 2-(4-Fluorobenzyl)-1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine HCl | 61 | >98 |
| 3 | Cyclohexanecarboxaldehyde | Acetyl | 2-(Cyclohexylmethyl)-1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine HCl | 72 | >97 |
| 4 | Isobutyraldehyde | Propionyl | 2-Isobutyl-1-ethyl-1,2,3,4-tetrahydro-2,7-naphthyridine HCl | 68 | >98 |
*Overall yield from the tetrahydro-2,7-naphthyridine core. **Purity determined by HPLC analysis at 254 nm.
Field-Proven Insights and Troubleshooting
-
Bischler-Napieralski Cyclization: This is the most critical and lowest-yielding step. If the reaction stalls, ensure all reagents are anhydrous. Using a stronger dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent may improve yields for less reactive substrates.[7]
-
Reduction Step: Over-reduction of the pyridine ring can occur if the reaction conditions are too harsh. NaBH₄ in an alcoholic solvent at 0 °C to room temperature is generally selective for the iminium/dihydro species.
-
Purification: The final basic compounds can be challenging to purify on silica gel. Using a reverse-phase preparative HPLC is highly recommended for library purification.
-
Salt Formation: If the hydrochloride salt does not precipitate, try a different solvent system or concentrate the solution and triturate with ether. Ensure the starting material is free of basic impurities (like triethylamine) that would consume the HCl.
Conclusion
This application guide provides a robust and adaptable framework for the synthesis of a this compound library. By leveraging a modified Bischler-Napieralski reaction for the core construction and employing parallel synthesis for diversification, researchers can efficiently generate a multitude of analogs for biological screening. The detailed protocols and expert insights contained herein are designed to empower medicinal chemists to confidently explore this valuable chemical space and accelerate the discovery of new therapeutic agents.
References
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Application Notes & Protocols: The 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold in Modern Cancer Research
Prepared by: Gemini, Senior Application Scientist
Introduction: A Privileged Scaffold for Oncology Drug Discovery
The 1,2,3,4-Tetrahydro-2,7-naphthyridine core is a bicyclic heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique three-dimensional structure and versatile chemical handles allow for the creation of large, diverse compound libraries. While the core structure itself is not the active agent, it serves as an invaluable building block for developing potent and selective inhibitors of key targets in oncology.[1] This guide provides an in-depth look at the application of 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives in cancer research, detailing their primary mechanisms of action and providing robust protocols for their scientific evaluation.
Key Mechanisms of Action in Oncology
Derivatives built upon the 2,7-naphthyridine framework have been successfully engineered to target several critical pathways that drive cancer progression.
Inhibition of Mitotic Kinases: The Case of MASTL
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a crucial regulator of mitotic progression.[2] In many cancers, MASTL is overexpressed, leading to the inactivation of the tumor suppressor PP2A, which in turn promotes cellular transformation and chromosomal instability.[2]
Mechanism: Novel 2,7-naphthyridine derivatives have been developed as potent MASTL inhibitors.[2] By inhibiting MASTL, these compounds prevent the phosphorylation of its substrates, leading to premature mitotic entry and ultimately, "mitotic catastrophe"—a form of cell death specific to proliferating cancer cells.[2] This targeted action makes MASTL an attractive therapeutic target.
Targeting the DNA Damage Response: PARP and Topoisomerase Inhibition
Cancer cells with defects in DNA repair pathways, such as those with BRCA1/2 mutations, are highly dependent on alternative repair mechanisms. One such crucial enzyme is Poly(ADP-ribose) polymerase (PARP), which is essential for repairing single-strand DNA breaks.[3][4]
Mechanism: The principle of "synthetic lethality" is exploited here. While not always direct 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives, related naphthyridinone cores are central to some of the most advanced PARP inhibitors.[5] These inhibitors trap PARP on DNA at the site of a single-strand break.[3] When the cell replicates, this trapped complex leads to a double-strand break. In cancer cells lacking functional BRCA proteins for homologous recombination repair, these double-strand breaks cannot be fixed, leading to cell death.[4]
Additionally, other naphthyridine derivatives, such as vosaroxin, have been shown to function as Topoisomerase II inhibitors, further implicating this scaffold in disrupting DNA replication and repair in cancer cells.[6]
Attenuation of Oncogenic Signaling: MET Kinase Inhibition
The MET receptor tyrosine kinase and its ligand, HGF, play a major role in tumor cell proliferation, survival, invasion, and metastasis. Aberrant MET signaling is a known driver in many cancers, including lung, gastric, and glioblastoma.
Mechanism: A novel class of 2,7-naphthyridinone-based compounds has been identified as potent MET kinase inhibitors.[7] These molecules act as ATP-competitive inhibitors, binding to the kinase domain of the MET receptor. This action blocks the downstream signaling cascade (including pathways like PI3K/AKT and RAS/MAPK), thereby inhibiting the malignant phenotype. One such compound, 13f, demonstrated excellent in vivo efficacy in xenograft models, highlighting the therapeutic potential of this scaffold.[7]
Other Emerging Targets
The versatility of the naphthyridine scaffold extends to other important cancer targets:
-
NAMPT Inhibitors: The 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride salt is a key intermediate in synthesizing inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for cellular metabolism and proliferation.[8]
-
Pim Kinase Inhibitors: Related benzo[c][8][9]naphthyridines are potent pan-Pim kinase inhibitors, targeting a family of serine/threonine kinases that regulate apoptosis and cell proliferation.[10]
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the reported cytotoxic activity (IC50) of various naphthyridine derivatives against a range of human cancer cell lines, demonstrating the broad applicability and potency of this chemical class.
| Compound Class/Number | Cancer Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| Naphthyridine Derivative 16 | HL-60 | Leukemia | 0.1 | [6] |
| Naphthyridine Derivative 16 | HeLa | Cervical Cancer | 0.7 | [6] |
| Naphthyridine Derivative 16 | PC-3 | Prostate Cancer | 5.1 | [6] |
| 1,8-Naphthyridine Compound 11 | MIA PaCa-2 | Pancreatic Cancer | 11 | [11] |
| 1-amino-4-phenyl-2,7-naphthyridine | A549 | Lung Cancer | Not specified, active | [12] |
| 1-amino-4-phenyl-2,7-naphthyridine | MCF-7 | Breast Cancer | Not specified, active | [12] |
| Pyrazolo-naphthyridine 5j | HeLa | Cervical Cancer | 6.4 | [13] |
| Pyrazolo-naphthyridine 5k | MCF-7 | Breast Cancer | 2.03 | [13] |
| 1,8-Naphthyridine Compound 47 | MIAPaCa | Pancreatic Cancer | 0.41 | [14] |
| 1,8-Naphthyridine Compound 47 | K-562 | Leukemia | 0.77 | [14] |
Application Protocols
Protocol 1: In Vitro Cell Proliferation and Cytotoxicity Assay (MTT Assay)
Purpose: To determine the concentration-dependent inhibitory effect of a 1,2,3,4-Tetrahydro-2,7-naphthyridine derivative on the proliferation and viability of cancer cells and to calculate the IC50 value.
Causality: This is the foundational screening assay. The MTT reagent is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells, allowing for a quantitative measure of the compound's cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in growth medium. A typical concentration range is 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO, same concentration as the highest drug dose) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to determine the IC50 value.
Protocol 2: Cellular Mechanism of Action - Cell Cycle Analysis by Flow Cytometry
Purpose: To determine if the anti-proliferative activity of a test compound is due to arrest at a specific phase of the cell cycle (e.g., G2/M arrest for a MASTL inhibitor).
Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, we can distinguish cells in G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA). A compound that blocks cell cycle progression will cause an accumulation of cells in a specific phase.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound and vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
PI/RNase Staining Buffer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the test compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvest: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
Data Analysis:
-
Use flow cytometry analysis software (e.g., FlowJo) to gate on single cells and then model the cell cycle distribution based on the DNA content histogram (PI fluorescence).
-
Compare the percentage of cells in G0/G1, S, and G2/M phases between treated and control samples.
Conclusion and Future Directions
The 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold and its related isomers represent a highly successful platform for the development of targeted cancer therapeutics. Their chemical tractability has enabled the creation of potent inhibitors against a wide range of critical oncology targets, from mitotic and signaling kinases to key enzymes in the DNA damage response pathway. The success of derivatives in preclinical xenograft models underscores their significant potential.[2][7] Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, improving their selectivity to minimize off-target effects, and exploring their use in combination therapies to overcome drug resistance.
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- Xiang, H., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714.
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- Plummer, R. (2018). PARP inhibitors – a cancer drug discovery story. Academy of Medical Sciences.
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Application Notes and Protocols: Strategic Derivatization of 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride for Drug Discovery
Abstract
The 1,2,3,4-tetrahydro-2,7-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active agents.[1][2][3] Its partially saturated, bicyclic structure offers a unique three-dimensional geometry that is advantageous for specific interactions with biological targets.[3] This guide provides a comprehensive overview of key derivatization strategies for 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride, focusing on scientifically robust and reproducible protocols. We delve into the mechanistic rationale behind common transformations such as N-acylation, N-alkylation, and palladium-catalyzed N-arylation, offering researchers, scientists, and drug development professionals a practical framework for generating diverse chemical libraries aimed at accelerating lead optimization and drug discovery campaigns.[3][4]
Introduction: The Strategic Importance of the Tetrahydro-2,7-naphthyridine Scaffold
This compound is a critical building block in the synthesis of potent therapeutic candidates, most notably as an intermediate for nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have demonstrated significant antiproliferative activity.[1][2] The scaffold's value lies in the strategic placement of its nitrogen atoms, which can be selectively functionalized to modulate physicochemical properties, target engagement, and pharmacokinetic profiles.
The secondary amine at the 2-position is the primary site for derivatization, acting as a versatile nucleophile. This guide will focus on the most impactful and widely applicable methods for modifying this position to explore chemical space effectively.
Core Derivatization Strategies: A Mechanistic Approach
The derivatization of the 1,2,3,4-tetrahydro-2,7-naphthyridine core primarily involves the functionalization of the secondary amine at the N-2 position. The choice of reaction is dictated by the desired substituent and the overall synthetic strategy.
Caption: Key derivatization pathways for the 1,2,3,4-tetrahydro-2,7-naphthyridine core.
N-Acylation: Introduction of Amide, Carbamate, and Urea Functionalities
N-acylation is a fundamental transformation that converts the secondary amine into amides, carbamates, or ureas. These functional groups are prevalent in pharmaceuticals as they can act as hydrogen bond donors and acceptors, significantly influencing target binding and solubility. The choice of acylating agent dictates the final product.
Causality: The nucleophilic nitrogen of the tetrahydro-2,7-naphthyridine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride, isocyanate). For carboxylic acids, a coupling agent such as EDCI or HATU is required to activate the carboxyl group, forming a highly reactive intermediate that is susceptible to nucleophilic attack.[5]
Protocol Insight: The hydrochloride salt must first be neutralized to the free base using a non-nucleophilic base (e.g., triethylamine, DIPEA) to ensure the amine is available for reaction. An excess of the base is often used to quench the HCl generated during the reaction with acyl halides.
N-Alkylation via Reductive Amination: Forming Stable C-N Bonds
Reductive amination is a robust and widely used method for N-alkylation. It involves the reaction of the secondary amine with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent to yield the corresponding tertiary amine.
Causality: The reaction proceeds via nucleophilic attack of the amine on the carbonyl, followed by dehydration to an iminium intermediate. A selective reducing agent, typically a hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃), is chosen because it is mild enough not to reduce the starting carbonyl but potent enough to reduce the iminium ion.[5] NaBH(OAc)₃ is often preferred due to its lower toxicity and effectiveness under mildly acidic conditions which favor iminium ion formation.
N-Arylation via Buchwald-Hartwig Amination: Accessing Aryl Amine Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[6][7] This reaction is indispensable for synthesizing aryl amines, a moiety present in countless pharmaceuticals.[6][8] It allows for the coupling of the tetrahydro-2,7-naphthyridine with a wide range of aryl halides or triflates.
Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[7][9] The choice of phosphine ligand is critical and is tailored to the specific substrates to optimize reaction efficiency and prevent side reactions.[6][8] Sterically hindered biarylphosphine ligands are often highly effective.[8]
Experimental Protocols and Workflows
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Workflow Diagram: General Derivatization Proceduredot
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Application Notes and Protocols for 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Scaffold
1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is a heterocyclic compound that has emerged as a significant building block in medicinal chemistry and drug discovery.[1][2] Its partially saturated bicyclic structure provides a three-dimensional framework that is amenable to diverse chemical modifications, making it a privileged scaffold for the synthesis of novel therapeutic agents.[2] The broader class of 2,7-naphthyridine derivatives has garnered considerable attention for its wide spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant properties.[3][4] This document serves as a comprehensive guide for researchers, providing in-depth protocols and technical insights for the effective utilization of this compound in the laboratory.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research.
| Property | Value | Source(s) |
| CAS Number | 1354940-72-9 | [1][5][6] |
| Molecular Formula | C₈H₁₁ClN₂ | [1][5][7] |
| Molecular Weight | 170.64 g/mol | [1][5][6] |
| Appearance | White crystalline solid | [1] |
| Storage | 2-8°C, store in a dry, well-ventilated place | [5][8] |
| Purity | Typically ≥97% | [8] |
Core Application: A Gateway to Novel NAMPT Inhibitors
The predominant application of this compound is as a key intermediate in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT).[1][5] NAMPT is a crucial enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. As cancer cells have a high metabolic rate and an increased demand for NAD+, they are particularly vulnerable to the inhibition of this pathway. By targeting NAMPT, researchers can induce energy depletion and ultimately trigger cell death in cancer cells, highlighting the therapeutic potential of NAMPT inhibitors in oncology.[1] The unique structure of this compound provides a foundational scaffold for the development of these targeted therapies.[1]
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis and subsequent biological evaluation of a novel compound.
Caption: Generalized workflow from starting material to biological evaluation.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific experimental goals and laboratory conditions.
Protocol 1: General Procedure for N-Arylation
This protocol describes a representative synthetic procedure for the N-arylation of this compound, a common step in the synthesis of more complex molecules.
Materials:
-
This compound
-
Aryl halide (e.g., 4-fluorobenzonitrile)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), aryl halide (1.1 eq), palladium catalyst (0.02 eq), ligand (0.04 eq), and base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of a novel compound synthesized from this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel synthesized compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin and eyes.[9][10] In case of contact, rinse immediately with plenty of water.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.[8][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][9][10]
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action for a NAMPT inhibitor synthesized using the 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold.
Caption: Inhibition of the NAD+ salvage pathway by a NAMPT inhibitor.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel compounds with significant therapeutic potential, particularly in the field of oncology. By understanding its chemical properties and employing robust synthetic and biological testing protocols, researchers can effectively leverage this scaffold to advance the development of next-generation targeted therapies.
References
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- LookChem. (n.d.). Cas 1354940-72-9, this compound.
- Pharmaffiliates. (n.d.). Chemical Name : this compound.
- Moldb. (n.d.). 1354940-72-9 | this compound.
- PubChem. (n.d.). 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride.
- MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- Aladdin Scientific. (n.d.). This compound - 97%.
- MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines.
- Benchchem. (n.d.). 1,2,3,4-Tetrahydro-2,7-naphthyridine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride.
- CymitQuimica. (n.d.). SAFETY DATA SHEET.
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How to use 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride in synthesis
An Application Guide for the Synthetic Utility of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride
Introduction: A Privileged Scaffold in Modern Drug Discovery
The 1,2,3,4-tetrahydro-2,7-naphthyridine core is a bicyclic heterocyclic compound recognized as a versatile and privileged scaffold in medicinal chemistry.[1] As a partially saturated naphthyridine, its structure combines the rigid aromaticity of a pyridine ring with the conformational flexibility of a saturated piperidine ring. This unique three-dimensional architecture is invaluable for creating specific and high-affinity interactions with biological macromolecules.[1]
This compound (CAS No: 1354940-72-9) serves as a critical starting material and building block for a wide array of complex molecules.[2][3] Its most prominent application to date is in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer and inflammatory diseases.[2][4] The broader 2,7-naphthyridine family of compounds has demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects, making this tetrahydro- variant a key asset for drug development professionals exploring novel therapeutic agents.[5][6][7]
This guide provides an in-depth overview of the synthetic applications of this compound, with a focus on core reactivity, field-proven experimental protocols, and the mechanistic rationale behind key transformations.
Physicochemical Properties and Handling
1,2,3,4-Tetrahydro-2,7-naphthyridine is typically supplied as a hydrochloride salt, which enhances its stability and solubility in polar solvents. It presents as a white crystalline solid.[2]
| Property | Value |
| CAS Number | 1354940-72-9[4] |
| Molecular Formula | C₈H₁₁ClN₂[8] |
| Molecular Weight | 170.64 g/mol [8] |
| Appearance | White Crystalline Solid[2] |
Safety and Handling: According to the Globally Harmonized System (GHS), this compound is classified as a warning-level substance, with hazard statements indicating potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are required.[8]
Core Reactivity: The Secondary Amine as a Synthetic Linchpin
The synthetic utility of 1,2,3,4-tetrahydro-2,7-naphthyridine is dominated by the reactivity of its secondary amine (at the N-2 position). This nucleophilic center is the primary site for elaboration and diversification of the scaffold. For most coupling reactions, the hydrochloride salt must first be neutralized to the free base to unmask the nucleophilicity of the nitrogen.
The most powerful and widely applicable transformation for this scaffold is the Palladium-catalyzed Buchwald-Hartwig N-Arylation , which allows for the construction of a C(sp²)–N bond, linking the naphthyridine core to a diverse range of aryl and heteroaryl moieties.[9][10]
Mechanistic Insight: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for its reliability and broad substrate scope.[9] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[11]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[11]
-
Reductive Elimination: The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the Pd(0) catalyst and releasing the N-arylated product.[9][11]
This reaction's success hinges on the choice of ligand (L), which stabilizes the palladium catalyst and facilitates the key steps of the cycle, and the base, which is crucial for the deprotonation step.[12]
Experimental Protocols and Methodologies
Protocol 1: Neutralization of Hydrochloride Salt to Free Base
Rationale: The hydrochloride salt is stable for storage but the protonated nitrogen is not nucleophilic. A simple acid-base extraction is required to generate the free amine in situ or as an isolated intermediate prior to its use in coupling reactions.
Materials:
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the hydrochloride salt (1.0 eq) in deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of an organic solvent (e.g., DCM).
-
Slowly add a saturated aqueous NaHCO₃ solution while gently swirling until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base, which can be used immediately or stored under an inert atmosphere.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
Rationale: This protocol provides a robust starting point for the coupling of the 1,2,3,4-tetrahydro-2,7-naphthyridine free base with various aryl halides. The use of a palladium precatalyst and a specialized biarylphosphine ligand is critical for achieving high efficiency and yield.[10][12] An inert atmosphere is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[10]
Materials & Equipment:
-
1,2,3,4-Tetrahydro-2,7-naphthyridine free base (1.0 eq)
-
Aryl halide (bromide or chloride, 1.0-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)[9]
-
Anhydrous base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 eq)[13]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[10]
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, base, and aryl halide.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add the 1,2,3,4-tetrahydro-2,7-naphthyridine free base, followed by the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.
Data Summary: Representative N-Arylation Conditions
The following table summarizes typical conditions for Buchwald-Hartwig amination, which can be adapted for 1,2,3,4-tetrahydro-2,7-naphthyridine. The optimal combination of catalyst, ligand, and base is substrate-dependent and may require screening.
| Aryl Halide (Ar-X) | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| Aryl Bromide | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | NaOt-Bu (1.5) | Toluene | 100-110 |
| Aryl Chloride | Pd(OAc)₂ (2%) | RuPhos (4%) | K₃PO₄ (2.0) | Dioxane | 110 |
| Heteroaryl Bromide | Pd₂(dba)₃ (2%) | BINAP (3%) | Cs₂CO₃ (2.0) | Toluene | 100 |
| Electron-deficient Ar-Cl | Pd(OAc)₂ (1.5%) | XPhos (3%) | K₂CO₃ (2.0) | t-BuOH | 80-90 |
Troubleshooting and Key Considerations
-
Low Yields: May result from incomplete reaction or catalyst deactivation. Ensure all reagents and solvents are anhydrous and the system is rigorously purged of oxygen. Consider screening different ligands, as some are more robust or better suited for specific substrates.[12]
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced to an arene, can compete with the desired amination. It is often promoted by moisture or non-optimal base/ligand combinations.[13] Using a stronger, non-nucleophilic base like NaOt-Bu or K₃PO₄ can mitigate this.
-
Sterically Hindered Substrates: Coupling ortho-substituted aryl halides or bulky amines can be challenging. Sterically demanding ligands like XPhos or RuPhos are specifically designed to facilitate these difficult transformations.[12]
-
Purification: Palladium residues can sometimes be difficult to remove. Filtering through Celite® is a crucial first step. If necessary, washing the final product in an organic solution with an aqueous solution of a sulfur-based scavenger (e.g., sodium diethyldithiocarbamate) can help remove trace palladium.
Conclusion
This compound is a high-value building block for medicinal chemistry and drug discovery. Its synthetic potential is primarily realized through the functionalization of its secondary amine, with the Buchwald-Hartwig N-arylation serving as the premier method for structural elaboration. By leveraging the protocols and mechanistic insights provided in this guide, researchers can effectively utilize this scaffold to construct diverse libraries of novel compounds, accelerating the discovery of next-generation therapeutics.
References
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- Chemical Name : this compound | Pharmaffili
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. Available online: [Link]
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences. (2025). Available online: [Link]
- Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][9]naphthyrin-5(6H)-one. Tetrahedron. Available online: [Link]
- Buchwald–Hartwig amination - Wikipedia. Available online: [Link]
- Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Combinatorial Science. Available online: [Link]
- SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica. (2015). Available online: [Link]
- Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry. (2007). Available online: [Link]
- 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Tetrahedron. (2007). Available online: [Link]
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available online: [Link]
- Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available online: [Link]
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. (2020). Available online: [Link]
- 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. National Institutes of Health. Available online: [Link]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available online: [Link]
- Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. (2020). Available online: [Link]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Available online: [Link]
- Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. (2021). Available online: [Link]
- Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. Available online: [Link]
- Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. (2005). Available online: [Link]
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Application Notes & Protocols: Palladium-Catalyzed Functionalization of the 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold
Introduction: The Strategic Value of the Tetrahydronaphthyridine Core
The 1,2,3,4-tetrahydro-2,7-naphthyridine (THN) scaffold represents a class of semi-saturated bicyclic N-heterocycles of significant interest to medicinal chemistry.[1] These structures uniquely combine a rigid (hetero)aromatic pyridine ring with a flexible, sp³-rich piperidine ring. This fusion offers a three-dimensional architecture that can effectively probe protein binding pockets while maintaining desirable physicochemical properties.[1][2] The strategic placement of nitrogen atoms provides hydrogen bond donors and acceptors, enhances aqueous solubility, and offers multiple vectors for chemical modification. Consequently, THN cores are integral to the development of therapeutics, including kinase inhibitors and receptor antagonists.[1][3]
Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of such privileged scaffolds, allowing for the precise installation of diverse substituents. This guide provides an in-depth analysis and field-tested protocols for the most critical palladium-catalyzed transformations of halo-substituted 1,2,3,4-tetrahydro-2,7-naphthyridines, focusing on the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds between an organic halide and an organoboron compound.[4] For the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold, this reaction is paramount for introducing aryl, heteroaryl, or alkyl groups, which are critical for modulating target potency and selectivity.
Core Concepts & Mechanistic Rationale
The catalytic cycle, powered by a Pd(0)/Pd(II) couple, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is paramount, as it must stabilize the palladium center, facilitate oxidative addition into the often electron-deficient heteroaryl-halide bond, and promote the subsequent steps.
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Critical Experimental Parameters: The Causality Behind Component Selection
-
Catalyst & Ligand System: The C-Cl or C-Br bond on the pyridine ring of the THN scaffold can be challenging to activate. Highly active catalyst systems are required.
-
Expert Insight: While Pd(PPh₃)₄ can be effective for bromides, modern, bulky, electron-rich phosphine ligands are superior, especially for less reactive chlorides. Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) or Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) increase the electron density on the Pd(0) center, promoting oxidative addition.[5] A pre-formed catalyst complex can also ensure consistent activation and reproducibility.
-
-
Base: The base is not merely a spectator; it is crucial for activating the organoboron species to form a more nucleophilic "ate" complex, which facilitates transmetalation.[6]
-
Expert Insight: Inorganic bases are preferred. K₂CO₃ is a robust, common choice for boronic acids.[5] For more challenging couplings or with boronic esters, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to accelerate transmetalation. The choice must be tailored to the substrate to avoid decomposition.
-
-
Solvent: The solvent must solubilize the reactants and be stable at the required reaction temperature.
-
Expert Insight: A mixture of a polar aprotic solvent and water is common. Dioxane/water or DMF/water are effective systems.[5] The water is essential for dissolving the inorganic base and facilitating the formation of the borate complex. Anhydrous conditions can be detrimental to this reaction.
-
Protocol 1: Suzuki-Miyaura Coupling of a Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
This protocol is adapted from established procedures for related heterocyclic systems.[5]
Materials:
-
Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.04-0.05 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF) (0.05-0.06 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromo-THN derivative, arylboronic acid, Pd(OAc)₂, DPPF, and K₂CO₃.
-
Evacuation and Backfill: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) species that forms in situ.
-
Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe. The reaction mixture is typically a suspension.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Reaction progress can be monitored by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired coupled product.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / DPPF | K₂CO₃ | DMF | 70 | 84 (for a related isomer) | [5] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 75-95 | [4] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-98 | General |
Buchwald-Hartwig Amination: Constructing Vital Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[7][8] For the THN scaffold, this reaction provides direct access to amino-substituted derivatives, which are crucial pharmacophores in many drug candidates, acting as key hydrogen-bonding motifs or as handles for further derivatization.
Core Concepts & Mechanistic Rationale
Similar to the Suzuki coupling, the reaction follows a catalytic cycle involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to release the arylamine product and regenerate the Pd(0) catalyst.[9]
Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.
Critical Experimental Parameters: The Causality Behind Component Selection
-
Ligand Choice: This is the most critical parameter for a successful Buchwald-Hartwig amination. The ligand must facilitate both the oxidative addition and the challenging reductive elimination step.
-
Expert Insight: Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or Josiphos-type ferrocenyl ligands are the state-of-the-art.[8] They form monoligated Pd(0) species that are highly active and promote the difficult C-N reductive elimination from the Pd(II) center, preventing side reactions like beta-hydride elimination.[7]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate complex) to form the palladium-amido species.
-
Expert Insight: Sodium tert-butoxide (NaOtBu) is the most common and effective base for a wide range of amines.[10] For sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires higher temperatures or longer reaction times.
-
-
Amine Coupling Partner: The reaction is versatile and accommodates primary and secondary alkyl and aryl amines.
-
Expert Insight: Ammonia itself is a challenging substrate. Ammonia surrogates like benzophenone imine or L-valine-derived amides can be used, followed by hydrolysis to reveal the primary aniline.[8]
-
Protocol 2: Buchwald-Hartwig Amination of a Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine
This protocol is based on general methodologies for heteroaryl chlorides.[8][11]
Materials:
-
Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine derivative (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04-0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
Glovebox Recommended: Due to the air-sensitive nature of the catalyst, ligand, and base, it is highly recommended to set up the reaction in a glovebox. If a glovebox is unavailable, use standard Schlenk line techniques.
-
Reagent Addition: In the glovebox, add NaOtBu, the ligand (XPhos), and Pd₂(dba)₃ to an oven-dried vial or flask. Add the chloro-THN derivative.
-
Reactant Addition: Add the amine coupling partner followed by the anhydrous solvent (Toluene).
-
Sealing and Heating: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS.
-
Quenching and Workup: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 85-99 | [8] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 70-90 | General |
| [Pd(cinnamyl)Cl]₂ / cBRIDP | K₂CO₃ | Toluene/H₂O | RT-80 | 70-95 |
Sonogashira Coupling: Access to Alkynylated Scaffolds
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is exceptionally useful for installing a linear, rigid alkyne linker into the THN scaffold, which can serve as a precursor for further transformations (e.g., click chemistry, reductions) or as a structural element to probe deep, narrow pockets in a biological target.
Core Concepts & Considerations
The reaction classically employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI) to form a copper acetylide intermediate, which accelerates the transmetalation step.[14]
-
Expert Insight: The primary challenge with nitrogen-containing heterocycles like THNs is the potential for the amine base (e.g., triethylamine, diisopropylamine) to act as a competing ligand for the metal centers, inhibiting catalysis. Careful selection of a bulky, non-coordinating base or the use of copper-free conditions can mitigate this. Modern protocols often use milder bases and can be performed at room temperature.[13][15] Due to the propensity of copper acetylides to undergo oxidative homocoupling (Glaser coupling), maintaining strictly anaerobic conditions is critical for achieving high yields of the desired cross-coupled product.
Conclusion
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a highly valuable core structure in modern drug discovery. Its successful functionalization relies on robust and well-understood synthetic methods. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide reliable and versatile strategies for elaborating this core. By understanding the mechanistic principles and the critical role of each reaction component—catalyst, ligand, base, and solvent—researchers can effectively navigate the synthesis of complex, highly functionalized molecules. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals aiming to leverage these powerful transformations to accelerate their research programs.
References
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- Title: Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues Source: ACS Public
- Title: A highly efficient synthesis of 2-[3-aminopropyl]-5,6,7,8-tetrahydronaphthyridine via a double Suzuki reaction and a Chichibabin cycliz
- Title: Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors Source: PubMed URL:[Link]
- Title: Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines Source: Nature Communic
- Title: Tetrahydronaphthyridines and their importance a Tetrahydronaphthyridine (THN) isomers. b THNs 1 in drug development. c Spirocyclic THNs 1 in drug development.
- Title: Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles Source: ACS Public
- Title: Buchwald–Hartwig amin
- Title: The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 Source: Auctores Journals URL:[Link]
- Title: Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines Source: ResearchG
- Title: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations Source: ACS Public
- Title: Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry Source: PubMed Central (NIH) URL:[Link]
- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Sonogashira coupling Source: Wikipedia URL:[Link]
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
- Title: Decarboxylative cross-coupling Source: Wikipedia URL:[Link]
- Title: Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox C
- Title: Iron-mediated modular decarboxylative cross-nucleophile coupling Source: PubMed Central (NIH) URL:[Link]
- Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]
- Title: Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][3][17]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][2][17]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization Source: PubMed Central (NIH) URL:[Link]
- Title: Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis Source: PubMed Central (NIH) URL:[Link]
- Title: Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues Source: PubMed URL:[Link]
- Title: 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development Source: PubMed Central (NIH) URL:[Link]
- Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: MDPI URL:[Link]
- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds Source: PubMed Central (NIH) URL:[Link]
- Title: Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines Source: ResearchG
- Title: Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties Source: MDPI URL:[Link]
- Title: Sonogashira Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles Source: PubMed Central (NIH) URL:[Link]
- Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Source: ACS Public
- Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL:[Link]
- Title: Fused 1,5-Naphthyridines: Synthetic Tools and Applic
- Title: Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions Source: Organic Chemistry Portal URL:[Link]
- Title: Sonogashira Coupling- Reaction and application in Research Lab Source: YouTube URL:[Link]
- Title: Suzuki Coupling Source: YouTube URL:[Link]
- Title: Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds Source: MDPI URL:[Link]
- Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: PubMed Central (NIH) URL:[Link]
- Title: Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition Source: Asian Journal of Chemistry URL:[Link]
- Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
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Application Note: A Guide to the Purification of 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride Derivatives
Introduction: The Challenge and Importance of a Privileged Scaffold
The 1,2,3,4-tetrahydro-2,7-naphthyridine core is a nitrogen-containing heterocyclic scaffold of significant interest in modern drug discovery.[1] Its rigid, three-dimensional structure serves as a valuable building block in the synthesis of potent therapeutic agents, including inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) for anti-proliferative applications and novel HIV-1 integrase inhibitors.[2][3][4] The synthesis of derivatives of this scaffold is a key activity for medicinal chemists exploring new treatments for a range of diseases.[5]
However, the very physicochemical properties that make this scaffold biologically active—namely its inherent basicity and polarity—present substantial challenges during purification. Researchers frequently encounter issues such as poor chromatographic resolution, product loss, and difficulty in obtaining crystalline solids of high purity. The final products are often isolated as hydrochloride salts to improve stability and handling, adding another layer of complexity to the purification strategy.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to navigate these challenges. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling the rational design of effective purification strategies for this important class of molecules.
Understanding the Core Challenge: Physicochemical Properties
The difficulties in purifying 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives stem directly from their molecular structure. The presence of two nitrogen atoms, one of which is a secondary amine within the saturated ring, renders the molecule fundamentally basic and highly polar.
-
Basicity: The lone pair of electrons on the nitrogen atoms readily accepts a proton. This basicity is the primary cause of severe tailing (streaking) during normal-phase silica gel chromatography.[6][7] The acidic silanol groups (Si-OH) on the surface of the silica gel strongly and often irreversibly interact with the basic analyte, leading to poor peak shape, low recovery, and inefficient separation from impurities.
-
Polarity: The nitrogen atoms create a significant dipole moment, making the molecule highly polar. This high polarity results in poor retention on traditional C18 reversed-phase columns under neutral conditions, where the analyte may elute in the solvent front along with other polar impurities.[8][9]
-
Hydrochloride Salt Form: While converting the basic amine to its hydrochloride salt increases stability and often induces crystallinity, it also dramatically increases water solubility. This can complicate work-up procedures, such as extractions, and requires specialized strategies for reversed-phase chromatography.
A Strategic Approach to Purification
A successful purification strategy is not a one-size-fits-all protocol but rather a decision-based workflow. The initial choice between chromatography and crystallization depends on the scale of the reaction, the nature of the impurities, and the physical form of the crude product (e.g., oil vs. solid).
Caption: General decision workflow for purifying 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives.
Chromatographic Purification Protocols
Chromatography is often necessary for removing closely related impurities. The key is to mitigate the strong interaction between the basic analyte and the stationary phase.
Caption: Analyte interaction with different stationary phases and conditions.
Protocol 3.1: Modified Normal-Phase Flash Chromatography
This is the most common first-pass approach. The addition of a volatile base to the mobile phase competitively masks the acidic silanol sites on the silica gel.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase Preparation: Start with a base solvent system like Dichloromethane (DCM) and Methanol (MeOH). To this mixture, add 0.5-2% by volume of a basic modifier.
-
Recommended Modifier: Ammonium hydroxide (NH₄OH), as it is highly volatile and easily removed under vacuum.[7]
-
Alternative: Triethylamine (TEA), though it is less volatile and may be harder to remove completely.
-
-
TLC Analysis: Develop a TLC using the chosen solvent system (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) to determine the optimal polarity for separation (target Rf ≈ 0.3).
-
Column Chromatography: a. Slurry-pack the column with the non-polar component of your mobile phase (e.g., DCM). b. Pre-elute the column with 2-3 column volumes of the full mobile phase mixture (including the basic modifier) to equilibrate the silica. c. Load the crude sample (dissolved in a minimum amount of DCM or adsorbed onto a small amount of silica). d. Elute the column using the pre-determined solvent system, collecting fractions and monitoring by TLC.
-
Work-up: Combine the pure fractions and concentrate in vacuo. The use of a volatile base like NH₄OH is critical for ensuring it is removed during this step.
Protocol 3.2: Alternative Stationary Phases
When basic modifiers are insufficient, switching the stationary phase is a powerful alternative.
-
Basic Alumina: Alumina is inherently basic and provides an excellent alternative to silica for purifying basic compounds. It is available in different activity grades (I, II, III). A less active grade (e.g., Brockmann III) is often a good starting point.[6][7]
-
Amine-Functionalized Silica: This bonded phase offers a weakly basic surface that minimizes strong ionic interactions and often provides excellent peak shape without mobile phase modifiers. It is also the stationary phase of choice for HILIC.[6][10]
Protocol 3.3: Reversed-Phase Preparative HPLC (RP-HPLC)
RP-HPLC is ideal for purifying highly polar compounds or for achieving very high purity on a small to medium scale.
-
Stationary Phase: A C18 or C8 column with high pH stability is recommended if running at neutral or high pH. For low pH work, any standard C18 column is suitable.
-
Mobile Phase (Low pH):
-
Solvent A: Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile or Methanol + 0.1% FA or TFA.
-
Rationale: At low pH, the tetrahydro-naphthyridine is protonated. This prevents interactions with residual silanols on the stationary phase but may decrease retention.[8]
-
-
Mobile Phase (High pH):
-
Solvent A: Water + 0.1% Ammonium Hydroxide.
-
Solvent B: Acetonitrile or Methanol + 0.1% Ammonium Hydroxide.
-
Rationale: At high pH, the analyte is in its neutral free-base form, which is more hydrophobic and will be retained more strongly on the C18 phase. This requires a pH-stable column.[8]
-
-
Protocol: a. Dissolve the sample in a solvent compatible with the mobile phase (e.g., Water/Acetonitrile with the appropriate modifier). b. Develop a gradient method on an analytical HPLC to find the optimal separation conditions. c. Scale up the method to a preparative HPLC system. d. Collect fractions and confirm purity by analytical LC-MS. e. Lyophilize the combined pure fractions to isolate the product, typically as the FA or TFA salt. Conversion to the HCl salt may be necessary afterward.
| Chromatography Method | Principle | Pros | Cons |
| Modified Normal Phase | Masks acidic silica sites with a basic mobile phase additive. | Inexpensive, widely available, good for less polar impurities. | Can still have some tailing, modifier removal can be an issue. |
| Basic Alumina | Uses an inherently basic stationary phase to prevent ionic binding. | Excellent for basic compounds, avoids mobile phase modifiers. | Resolution can sometimes be lower than silica. |
| Amine-Functionalized Silica | Provides a weakly basic surface for clean elution. | Excellent peak shape, can be used in Normal or HILIC mode.[10] | More expensive than standard silica. |
| Reversed-Phase HPLC | Separation based on hydrophobicity; pH control is critical. | High resolution, excellent for polar impurities. | Requires HPLC system, product isolated as TFA/FA salt, water removal. |
Crystallization and Salt Formation Protocols
Crystallization is the most effective method for achieving high purity on a larger scale and for isolating a stable, solid final product.[11]
Protocol 4.1: Formation and Recrystallization of the Hydrochloride Salt
This protocol assumes the starting material is the purified free base, typically as an oil or amorphous solid after chromatography.
-
Solvent Selection: Choose a solvent system in which the free base is soluble but the hydrochloride salt is sparingly soluble. Common choices include:
-
Diethyl ether (Et₂O)
-
Methanol (MeOH) / Et₂O
-
Ethanol (EtOH)
-
Acetone
-
Ethyl Acetate (EtOAc)
-
-
Acidification: a. Dissolve the purified free base (1 equivalent) in the chosen solvent (e.g., a minimal amount of MeOH or Et₂O). b. Cool the solution in an ice bath. c. Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of an HCl solution. Common reagents include:
- 2.0 M HCl in Diethyl Ether
- 4.0 M HCl in Dioxane
- Acetyl chloride in Methanol (generates HCl in situ)[7] d. The hydrochloride salt should precipitate upon addition of the acid. If precipitation is slow, it can be aided by scratching the inside of the flask or adding an anti-solvent (like hexane or more Et₂O).
-
Isolation: a. Stir the resulting slurry in the cold for 30-60 minutes to maximize precipitation. b. Isolate the solid by vacuum filtration, washing the filter cake with a small amount of cold solvent (e.g., Et₂O) to remove any residual soluble impurities. c. Dry the crystalline solid under high vacuum.
-
Recrystallization (if necessary): a. To further improve purity, dissolve the isolated HCl salt in a minimum amount of a hot polar solvent (e.g., EtOH, Isopropanol, or water). b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator. c. Collect the purified crystals by vacuum filtration and dry under vacuum.
Purity and Identity Confirmation
Rigorous analytical chemistry is required to confirm the success of the purification and verify the structure and salt form of the final product.[]
| Technique | Purpose | Expected Outcome for a Pure Sample |
| HPLC/UPLC | Assess purity and retention time. | A single major peak (>98% purity by area). |
| LC-MS | Confirm molecular weight of the free base. | Observation of the [M+H]⁺ ion corresponding to the free base.[13] |
| ¹H and ¹³C NMR | Confirm chemical structure and purity. | Clean spectrum with correct chemical shifts, integrations, and coupling constants. Absence of impurity signals.[13][14] |
| Elemental Analysis (C,H,N) | Confirm elemental composition and salt stoichiometry. | Experimental values should be within ±0.4% of the calculated values for the hydrochloride salt. |
| DSC | Determine melting point and thermal properties. | A sharp, well-defined melting point, indicating a pure crystalline solid.[15] |
Conclusion
The purification of 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride derivatives, while challenging, can be reliably achieved through a systematic and chemically-informed approach. For initial purification to remove significant impurities, modified normal-phase chromatography using a basic additive or an alternative stationary phase like alumina is highly effective. For achieving the highest levels of purity, particularly at the final stage of a synthesis, controlled formation and recrystallization of the hydrochloride salt is the gold standard. By understanding the interplay between the analyte's basicity and the chosen purification system, researchers can confidently and efficiently isolate these valuable compounds for further study and development.
References
- ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? [Online Forum Post].
- Reddit. (2023). Purification of strong polar and basic compounds. [Online Forum Post]. r/Chempros.
- Takeda, Y., et al. (2017). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Letters, 19(23), 6456–6459.
- Barl, N. M., & Knochel, P. (2012). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 14(4), 1134–1137.
- An, H., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(5), 4199–4215.
- Remenar, J. F., et al. (2003). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents. (CA2514092C).
- Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe, 27(8), 426–431.
- Lindsley, C. W., et al. (2005). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Bioorganic & Medicinal Chemistry Letters, 15(3), 761–765.
- ResearchGate. (2015). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.
- Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage Blog.
- Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3331.
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- Vitaku, E., et al. (2014). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of Medicinal Chemistry, 57(23), 10257–10274.
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- Link, J. O., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361.
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Scale-Up Synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride: An Application Note and Protocol
Abstract: This application note provides a comprehensive guide for the scale-up synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride, a key intermediate in the development of various biologically active compounds.[1][2] The protocol details a robust and scalable catalytic hydrogenation of 2,7-naphthyridine, followed by the formation of the hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, safety protocols, and justifications for the experimental choices.
Introduction: The Significance of the Tetrahydro-2,7-naphthyridine Scaffold
The 2,7-naphthyridine core and its partially saturated derivatives, such as 1,2,3,4-Tetrahydro-2,7-naphthyridine, are privileged heterocyclic scaffolds in medicinal chemistry.[3] These structures are integral to a wide range of biologically active molecules, demonstrating potential as anticonvulsant, antitumor, and antimicrobial agents.[3] Specifically, this compound serves as a crucial building block in the synthesis of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have shown antiproliferative activity and are under investigation for therapeutic applications in oncology and inflammatory diseases.[1][2]
The development of a scalable and reproducible synthesis for this intermediate is therefore of high importance for advancing drug discovery programs that rely on this valuable scaffold. This guide provides a detailed protocol for the synthesis, purification, and characterization of this compound, with a focus on safety and scalability.
Synthetic Strategy: A Two-Step Approach
The overall synthetic strategy involves a two-step process, beginning with the catalytic hydrogenation of the aromatic 2,7-naphthyridine to yield the tetrahydro derivative, followed by the formation of the hydrochloride salt to improve stability and handling properties.
Caption: Overall synthetic workflow.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| 2,7-Naphthyridine | >98% purity |
| Palladium on Calcium Carbonate (Pd/CaCO3) | 5 wt. % Pd |
| Methanol (MeOH) | Anhydrous, >99.8% |
| Hydrogen Gas (H2) | High purity, >99.99% |
| Diethyl Ether (Et2O) | Anhydrous, >99.7% |
| Hydrochloric Acid (HCl) in Diethyl Ether | 2.0 M solution |
| Celite® | |
| High-Pressure Hydrogenation Reactor | Autoclave with magnetic stirring and temperature/pressure controls |
| Standard Glassware | Round-bottom flasks, beakers, graduated cylinders, etc. |
| Filtration Apparatus | Buchner funnel, filter paper |
| Rotary Evaporator | |
| Magnetic Stirrer | |
| pH Meter/Paper |
Step 1: Catalytic Hydrogenation of 2,7-Naphthyridine
This procedure details the selective reduction of one of the pyridine rings in 2,7-naphthyridine to yield the desired 1,2,3,4-tetrahydro derivative. The choice of palladium on calcium carbonate as the catalyst is crucial for achieving this selectivity.
Protocol:
-
Reactor Preparation: Ensure the high-pressure hydrogenation reactor is clean, dry, and passivated. Perform a leak test with nitrogen gas before introducing any reagents.
-
Charging the Reactor:
-
To the reactor vessel, add 2,7-naphthyridine (1.0 eq).
-
Under a nitrogen atmosphere, carefully add 5% Pd/CaCO3 (0.05 eq by weight of 2,7-naphthyridine).
-
Add anhydrous methanol to the reactor to achieve a substrate concentration of 0.5 M.
-
-
Inerting the System: Seal the reactor and purge the system with nitrogen three times to remove all oxygen.
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas to 5 bar.
-
Begin vigorous stirring and heat the reaction mixture to 50°C.
-
Maintain the hydrogen pressure at 5 bar throughout the reaction. Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.
-
-
Reaction Quench and Catalyst Removal:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas and purge the reactor with nitrogen three times.
-
The reaction mixture, containing the catalyst, should be filtered through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product. Caution: The palladium catalyst may be pyrophoric upon exposure to air, especially when dry. Keep the catalyst wet with solvent during filtration and handle it in a well-ventilated fume hood.
-
-
Work-up:
-
Combine the filtrate and washes.
-
Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude 1,2,3,4-Tetrahydro-2,7-naphthyridine as an oil or solid.
-
Step 2: Formation of this compound
The hydrochloride salt is prepared to improve the compound's stability and ease of handling.
Protocol:
-
Dissolution: Dissolve the crude 1,2,3,4-Tetrahydro-2,7-naphthyridine in anhydrous diethyl ether.
-
Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation:
-
Continue stirring for 30 minutes after the addition of HCl is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any impurities.
-
-
Drying: Dry the product under vacuum to a constant weight.
Safety Considerations
Catalytic Hydrogenation:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[4]
-
High-Pressure Equipment: Only trained personnel should operate high-pressure reactors. Ensure the reactor is properly maintained and operated within its pressure and temperature limits.
-
Catalyst Handling: Palladium catalysts can be pyrophoric, especially after use. Always handle the catalyst under an inert atmosphere or as a wet slurry.[4] Quench the used catalyst by slowly adding it to a large volume of water.
General Chemical Safety:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Process Optimization and Causality
The choice of a palladium on calcium carbonate catalyst is deliberate. While more active catalysts like platinum oxide could lead to over-reduction to the decahydro-2,7-naphthyridine, Pd/CaCO3 offers a good balance of activity and selectivity for the formation of the desired tetrahydro product. The use of methanol as a solvent is advantageous due to its ability to dissolve the starting material and the product, as well as its compatibility with the catalytic system.
The reaction temperature and pressure are optimized to achieve a reasonable reaction rate without promoting side reactions. The formation of the hydrochloride salt is a standard procedure for basic amine compounds, converting them into more stable and easily handleable crystalline solids.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield (overall) | 70-80% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Consistent with the structure of this compound |
| Mass Spectrometry | [M+H]⁺ corresponding to the free base |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen pressure, or low temperature. | Use fresh catalyst, ensure proper hydrogen pressure, and verify the reaction temperature. |
| Over-reduction | Catalyst is too active, or the reaction time is too long. | Reduce catalyst loading, use a less active catalyst, or monitor the reaction closely and stop it once the starting material is consumed. |
| Low Yield | Inefficient filtration of the catalyst, incomplete precipitation of the salt, or mechanical losses. | Ensure thorough washing of the catalyst cake and optimize the precipitation and filtration steps. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for use in drug discovery and development. The provided insights into the rationale behind the experimental choices aim to empower scientists to adapt and optimize the synthesis for their specific needs.
References
- Smolecule. (2023, August 16). 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride.
- LookChem. (n.d.). Cas 1354940-72-9, this compound.
- Pharmaffiliates. (n.d.). Chemical Name : this compound.
- ResearchGate. (2012, July 25). How to make a salt of a novel compound?.
- Organic Syntheses. (n.d.). tetrahydropyran.
- BenchChem. (n.d.). 1,2,3,4-Tetrahydro-2,7-naphthyridine.
Sources
Synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride from starting materials
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-
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Application Notes & Protocols: The Use of 1,2,3,4-Tetrahydro-2,7-naphthyridine in CNS Drug Development
Introduction
The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging yet vital areas of modern medicinal chemistry. Success hinges on the ability to design molecules that possess a complex interplay of properties: high affinity and selectivity for their intended biological target, the ability to cross the blood-brain barrier, and a favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. Within this landscape, certain chemical scaffolds emerge as "privileged structures" due to their proven success in binding to multiple, diverse biological targets. The 1,2,3,4-tetrahydro-2,7-naphthyridine core is a premier example of such a scaffold.
This bicyclic heterocyclic compound, featuring a partially saturated pyridine ring fused to a pyridine ring, offers a unique combination of structural rigidity and three-dimensional complexity.[1] This 3D architecture is crucial for establishing specific and high-affinity interactions with the intricate binding pockets of CNS receptors and enzymes.[1] Derivatives of this scaffold have demonstrated significant potential as anticonvulsant, anxiolytic, and antidepressant agents in preclinical models.[1][2]
This guide provides an in-depth exploration of the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold for CNS drug development. It is designed for researchers, scientists, and drug development professionals, offering foundational knowledge, actionable protocols, and expert insights to accelerate discovery programs. We will delve into the key attributes of the scaffold, detail synthetic strategies, and provide robust protocols for biological evaluation.
Section 1: The 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold: A Privileged Core for CNS Targets
Physicochemical Properties and Structural Features
The utility of the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold in CNS drug design is not accidental; it is a direct result of its inherent structural and chemical properties.
-
Three-Dimensionality: The non-aromatic, saturated ring introduces a flexible, non-planar geometry.[1] This is a critical departure from flat, aromatic systems and allows for the precise positioning of substituents in three-dimensional space to optimize interactions with biological macromolecules.
-
Hydrogen Bonding Capacity: The scaffold contains two nitrogen atoms—one in the aromatic pyridine ring (a hydrogen bond acceptor) and a secondary amine in the tetrahydro-pyridine ring (a potential hydrogen bond donor and acceptor). These features are instrumental in forming key interactions with receptor active sites.
-
Tunable Physicochemical Properties: The secondary amine at the N-2 position serves as a versatile chemical handle. Modification at this position allows for the fine-tuning of critical properties such as lipophilicity (LogP), polar surface area (PSA), and basicity (pKa), all of which govern a molecule's ability to cross the blood-brain barrier and avoid efflux transporters.
-
Metabolic Stability: The bicyclic core is generally robust. Strategic placement of substituents can further shield metabolically liable positions, enhancing the compound's half-life in vivo.
Key CNS Therapeutic Targets
While the 1,2,3,4-tetrahydro-2,7-naphthyridine core is a versatile building block, its derivatives have shown particular promise by modulating several key CNS targets.[1] Fused derivatives, such as piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines, have demonstrated potent anticonvulsant activity, in some cases exceeding the efficacy of standard drugs like ethosuximide.[1] These compounds also frequently display beneficial psychotropic effects, including anxiolytic and antidepressant activities.[1]
While direct modulation of specific receptors by the bare scaffold is uncommon, its derivatives have been successfully targeted to:
-
GABAA Receptors: Docking studies of active anticonvulsant pyrazolo[3,4-c]-2,7-naphthyridines suggest interactions with the GABAA receptor, a key inhibitory neurotransmitter receptor in the brain.[2]
-
Serotonin Receptors and Transporters (SERT): The scaffold has been incorporated into ligands designed to interact with the serotonergic system, which is central to mood regulation.[2]
-
Cholinesterases (AChE): In the context of Alzheimer's disease, related tetrahydronaphthyridine scaffolds have been used to create potent acetylcholinesterase (AChE) inhibitors.[3][4]
-
Phosphodiesterase 5 (PDE5): Tetrahydrobenzo[b][1][5]naphthyridine analogs, which share a similar structural motif, have been developed as highly potent PDE5 inhibitors for potential application in treating Alzheimer's disease.[6][7]
Structure-Activity Relationship (SAR) Principles
Systematic modification of the 1,2,3,4-tetrahydro-2,7-naphthyridine core is essential for optimizing biological activity. The following diagram and principles outline key areas for chemical modification.
Caption: Key modification points on the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold.
-
N-2 Position (R¹): This is the most common and impactful point of diversification. Alkylation, arylation, or acylation at this position directly influences how the molecule presents its pharmacophoric elements to the target. Large, bulky, or lipophilic groups here can enhance potency but may also impact solubility and permeability.
-
Aromatic Ring (R²): Substitution on the pyridine ring can modulate electronic properties and provide additional interaction points (e.g., hydrogen bonds, halogen bonds) with the receptor.
-
Saturated Ring (R³): Introducing substituents on the tetrahydro-pyridine ring can create chiral centers, which is often critical for achieving high selectivity and potency. These modifications can also block potential sites of metabolism.
Section 2: Synthetic Strategies and Library Development
Protocol: Synthesis of a Representative N-Substituted 1,2,3,4-Tetrahydro-2,7-naphthyridine Derivative
This protocol describes a typical N-arylation reaction, a robust method for diversifying the core scaffold. The example uses a palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.
Objective: To synthesize 2-(4-fluorophenyl)-1,2,3,4-tetrahydro-2,7-naphthyridine.
Materials:
-
1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride (1.0 eq)
-
1-Bromo-4-fluorobenzene (1.1 eq)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Racemic-BINAP (0.04 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Equipment:
-
Inert atmosphere glovebox or Schlenk line
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer for characterization
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and poor reaction yields. Performing the reaction under an inert atmosphere (Argon or Nitrogen) is critical for success.
-
To a dry Schlenk flask, add this compound, 1-bromo-4-fluorobenzene, sodium tert-butoxide, palladium(II) acetate, and racemic-BINAP.
-
-
Solvent Addition and Degassing:
-
Causality: Degassing the solvent removes dissolved oxygen.
-
Add anhydrous toluene to the flask via syringe.
-
Subject the mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
-
Reaction:
-
Causality: The Buchwald-Hartwig reaction requires thermal energy to drive the catalytic cycle (oxidative addition, transmetalation, reductive elimination). 100 °C is a typical temperature for this transformation.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Causality: The work-up removes inorganic salts and the catalyst. Column chromatography is a standard method for purifying organic compounds based on their polarity.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Combine the pure fractions and concentrate to yield the product as a solid or oil.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Workflow for Library Development
To efficiently explore the SAR of the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold, a parallel synthesis approach is often employed. This allows for the rapid generation of a library of related compounds for screening.
Caption: Workflow for parallel library synthesis from a core scaffold.
Section 3: Biological Evaluation in a CNS Context
Protocol: In Vivo Evaluation of Anticonvulsant Activity (Pentylenetetrazole Model)
The pentylenetetrazole (PTZ)-induced seizure model is a standard and widely used primary screening test for identifying compounds with potential anticonvulsant activity, particularly against absence seizures.
Objective: To assess the ability of a test compound to prevent or delay the onset of clonic-tonic seizures induced by a subcutaneous injection of PTZ in mice.
Materials & Animals:
-
Male Swiss albino mice (20-25 g)
-
Test compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or saline with 5% DMSO/5% Tween 80)
-
Pentylenetetrazole (PTZ) solution (85 mg/kg in saline)
-
Positive control: Diazepam (4 mg/kg)
-
Vehicle control
-
Syringes and needles for administration (intraperitoneal and subcutaneous)
-
Observation chambers (transparent Plexiglas cages)
-
Stopwatch
Procedure:
-
Acclimatization and Grouping:
-
Causality: Acclimatization reduces stress-related variability in the animals' response. Randomization ensures that any observed effects are due to the treatment and not pre-existing differences between groups.
-
Allow animals to acclimatize to the laboratory environment for at least 7 days before the experiment.
-
Randomly divide mice into groups (n=8-10 per group): Vehicle Control, Positive Control (Diazepam), and Test Compound groups (at various doses, e.g., 10, 30, 100 mg/kg).
-
-
Compound Administration:
-
Causality: Administering the test compound before the convulsant allows time for absorption and distribution to the brain. The 30-minute pre-treatment time is typical for intraperitoneally administered small molecules.
-
Administer the test compound, vehicle, or diazepam via intraperitoneal (i.p.) injection.
-
Allow a 30-minute pre-treatment period.
-
-
Induction of Seizures:
-
Causality: PTZ is a GABAA receptor antagonist that, at a convulsant dose, reliably induces seizures. Subcutaneous administration provides a slightly slower onset than i.p., allowing for clearer observation of latency.
-
Administer PTZ (85 mg/kg) via subcutaneous (s.c.) injection into the scruff of the neck.
-
-
Observation:
-
Immediately after PTZ injection, place each mouse into an individual observation chamber.
-
Observe the animals continuously for 30 minutes.
-
Record the following parameters:
-
Latency to first myoclonic jerk: The time from PTZ injection to the first generalized body twitch.
-
Onset of clonic seizures: The time to the onset of forelimb clonus, often accompanied by falling.
-
Protection: Note whether the animal is fully protected from clonic-tonic seizures within the 30-minute observation period.
-
-
-
Data Analysis:
-
Causality: Statistical analysis is essential to determine if the observed differences between groups are significant.
-
Compare the latencies between the vehicle and treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Calculate the percentage of animals protected in each group and analyze using Fisher's exact test.
-
A significant increase in seizure latency or a significant percentage of protected animals indicates potential anticonvulsant activity.
-
Data Presentation and Interpretation
Results from screening should be tabulated for clear comparison. This data guides the next steps in the drug discovery cycle.
Table 1: Hypothetical Anticonvulsant Screening Data
| Compound | Dose (mg/kg, i.p.) | Latency to Clonus (s) (Mean ± SEM) | % Protection |
| Vehicle | - | 125 ± 11 | 0% |
| Diazepam | 4 | 1800 (Protected) | 100% |
| THN-001 | 10 | 185 ± 20 | 10% |
| THN-001 | 30 | 450 ± 45 | 50% |
| THN-001 | 100 | 1100 ± 98 | 80% |
| THN-002 | 30 | 140 ± 15 | 0% |
| *p < 0.05, *p < 0.01 vs. Vehicle |
Interpretation:
-
THN-001 shows dose-dependent anticonvulsant activity, significantly increasing the latency to seizures and protecting a majority of animals at the highest dose. This compound is a promising lead for further optimization.
-
THN-002 is inactive at 30 mg/kg. SAR analysis comparing the structures of THN-001 and THN-002 would be the next logical step to understand why one is active and the other is not.
Section 4: Conclusion and Future Directions
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold represents a highly valuable and versatile core for the development of novel CNS therapeutics. Its inherent 3D geometry and chemically tractable nature provide an excellent starting point for generating libraries of diverse compounds.[1] The demonstrated success of its derivatives in preclinical models of epilepsy and other CNS disorders underscores its potential.[1][2]
Future work should focus on expanding the range of biological targets for this scaffold, including those relevant to neurodegenerative diseases like Alzheimer's and Parkinson's.[3][7][8] The development of more stereoselective synthetic routes will be crucial for dissecting the pharmacology of individual enantiomers and identifying more potent and selective drug candidates. By combining rational design, efficient parallel synthesis, and robust biological evaluation, the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold will undoubtedly continue to be a fruitful area of research for the next generation of CNS drugs.
References
- Title: Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][5]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease Source: PubMed Central (PMC), NIH URL:[Link]
- Title: Tetrahydrobenzo[h][1][5]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer's agents Source: ScienceDirect URL:[Link]
- Title: Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][5]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease Source: PubMed URL:[Link]
- Title: Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c] Source: National Institutes of Health (NIH) URL:[Link]
- Title: Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties Source: MDPI URL:[Link]
- Title: Biological Activity of Naturally Derived Naphthyridines Source: PubMed Central (PMC), NIH URL:[Link]
- Title: Synthesis and preliminary studies of ¹¹C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 Source: ResearchG
- Title: Design, synthesis, and pharmacological profile of novel fused pyrazolo[4,3-d]pyridine and pyrazolo[3,4-b][1][8]naphthyridine isosteres: a new class of potent and selective acetylcholinesterase inhibitors Source: PubMed URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Design, synthesis, and pharmacological profile of novel fused pyrazolo[4,3-d]pyridine and pyrazolo[3,4-b][1,8]naphthyridine isosteres: a new class of potent and selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Analysis of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride Reaction Byproducts
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride. As a crucial building block in the development of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, ensuring its purity is paramount.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and analysis, with a focus on identifying and mitigating reaction byproducts.
I. Understanding the Synthetic Landscape: The Pictet-Spengler Approach
The synthesis of the 1,2,3,4-tetrahydro-2,7-naphthyridine core is often achieved through a Pictet-Spengler-type reaction.[2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4][5] For the synthesis of our target molecule, a plausible pathway involves the reaction of 2-(pyridin-4-yl)ethan-1-amine with a suitable formaldehyde equivalent, such as paraformaldehyde, under acidic conditions.
II. Frequently Asked Questions (FAQs)
Q1: My reaction crude shows multiple spots on TLC, with some being very close to the product spot. What are the likely culprits?
A1: Besides unreacted starting materials, several byproducts can form during the Pictet-Spengler synthesis of 1,2,3,4-tetrahydro-2,7-naphthyridine. The most common include:
-
Incomplete Cyclization Intermediate (Iminium Ion): The intermediate iminium ion formed after the initial condensation may be present if the cyclization step is incomplete. This species is often unstable and may appear as a transient streak on the TLC plate.
-
Over-Oxidized Product (Aromatized Naphthyridine): The tetrahydro-naphthyridine ring is susceptible to oxidation, leading to the formation of the fully aromatic 2,7-naphthyridine. This is often observed as a more UV-active spot on the TLC plate.
-
N-Methylated Byproduct: If formaldehyde is used in excess or under certain conditions, N-methylation of the secondary amine in the product can occur, yielding 2-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine.
-
Dimeric Species: Under forcing reaction conditions, dimerization of the starting materials or intermediates can occur, leading to higher molecular weight byproducts.
Q2: I'm observing a significant amount of a byproduct with a mass two units lower than my product in the LC-MS analysis. What is it likely to be?
A2: A mass difference of -2 Da is a strong indicator of an oxidation reaction, leading to the formation of the aromatic 2,7-naphthyridine. This can be caused by exposure to air, especially at elevated temperatures, or the presence of oxidizing agents in the reaction mixture. To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.
Q3: My NMR spectrum shows broader peaks than expected for the final product. What could be the reason?
A3: Broad peaks in the NMR spectrum can be indicative of several issues:
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reagents can cause significant line broadening.
-
Conformational Exchange: The tetrahydro-naphthyridine ring can exist in multiple conformations that are in exchange on the NMR timescale, leading to broadened signals. Running the NMR at different temperatures can help to resolve these conformers.
-
Residual Acid: If the hydrochloride salt is not fully formed or if there is residual acid from the reaction, this can lead to proton exchange and peak broadening.
III. Troubleshooting Guide for Byproduct Analysis
A. High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a powerful tool for separating the polar this compound from its less polar byproducts.
Common HPLC Issues and Troubleshooting Steps
| Observed Issue | Potential Cause | Troubleshooting Action |
| Unexpected Peaks | 1. Reaction byproducts (e.g., oxidized species, N-methylated product).2. Contamination from solvents or reagents.3. Sample degradation. | 1. Use LC-MS to identify the mass of the unknown peaks and compare with potential byproduct structures.2. Run a blank gradient to check for solvent contamination.3. Prepare fresh samples and analyze immediately. |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with residual silanols on the column.2. Column overload.3. Mismatch between sample solvent and mobile phase. | 1. Use a mobile phase with a competitive amine (e.g., triethylamine) or an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.2. Reduce the injection volume or sample concentration.3. Dissolve the sample in the initial mobile phase. |
| Poor Peak Shape (Fronting) | 1. Column overload.2. Sample solvent stronger than the mobile phase. | 1. Dilute the sample.2. Dissolve the sample in a weaker solvent or the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate.2. Temperature variations.3. Column degradation. | 1. Ensure proper mobile phase preparation and pump performance.2. Use a column oven to maintain a constant temperature.3. Flush the column or replace it if necessary. |
B. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For more volatile byproducts, GC-MS can be a valuable analytical tool. Derivatization may be necessary for the polar product and some byproducts to improve their volatility and chromatographic performance.
Common GC-MS Issues and Troubleshooting Steps
| Observed Issue | Potential Cause | Troubleshooting Action |
| No or Low Product Peak | 1. The compound is not volatile enough.2. Thermal degradation in the injector. | 1. Derivatize the sample (e.g., silylation) to increase volatility.2. Lower the injector temperature. |
| Ghost Peaks | 1. Carryover from previous injections.2. Septum bleed. | 1. Run a solvent blank after a high-concentration sample.2. Use a high-quality, low-bleed septum. |
| Poor Separation of Isomers | 1. Inadequate column selectivity. | 1. Use a column with a different stationary phase (e.g., a more polar column) to improve the separation of structurally similar compounds. |
IV. Experimental Protocols
Protocol 1: HPLC Method for Byproduct Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should provide good separation of the polar product from potential non-polar byproducts like the oxidized aromatic species.
Protocol 2: NMR Sample Preparation for Structural Confirmation
-
Dissolve approximately 5-10 mg of the purified sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add a small amount of a reference standard (e.g., TMS or TSP) if not already present in the solvent.
-
Acquire standard 1D ¹H and ¹³C NMR spectra.
-
For unambiguous assignment and structural confirmation of byproducts, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.
V. Visualizing the Chemistry
Diagram 1: Proposed Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine
Caption: Proposed Pictet-Spengler reaction pathway.
Diagram 2: Formation of Key Byproducts
Caption: Common byproduct formation pathways.
Diagram 3: Analytical Workflow for Byproduct Identification
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
Technical Support Center: Optimizing the Synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride synthesis. This valuable heterocyclic building block is crucial in the development of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have significant therapeutic potential.[1][2] This document provides in-depth technical advice, moving beyond procedural steps to explain the underlying chemical principles that govern reaction outcomes.
Part 1: Foundational Synthesis Strategy: Catalytic Hydrogenation
A prevalent and effective method for synthesizing 1,2,3,4-tetrahydro-2,7-naphthyridine is the catalytic hydrogenation of the parent 2,7-naphthyridine. This approach offers high selectivity for the reduction of one of the pyridine rings.
Baseline Protocol: Catalytic Hydrogenation of 2,7-Naphthyridine
Objective: To prepare 1,2,3,4-tetrahydro-2,7-naphthyridine from 2,7-naphthyridine via catalytic hydrogenation, followed by conversion to its hydrochloride salt.
Materials:
-
2,7-Naphthyridine
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: In a high-pressure reactor, dissolve 2,7-naphthyridine (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired H₂ pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis, providing explanations and actionable solutions.
Q1: My overall yield is significantly lower than expected. What are the primary factors to investigate?
Low yield can stem from several stages of the process. A systematic approach is crucial for diagnosis.
-
Incomplete Hydrogenation: The most common issue is the incomplete reduction of the starting material. This can be due to:
-
Catalyst Activity: The Pd/C catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Insufficient Hydrogen: Check for leaks in your hydrogenation setup. Ensure adequate pressure and efficient stirring to maximize gas-liquid mass transfer.
-
Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur-containing compounds) can poison the palladium catalyst.[3] Purify the starting 2,7-naphthyridine if its purity is questionable.
-
-
Over-reduction: While less common under controlled conditions, it's possible to reduce both pyridine rings, leading to decahydro-2,7-naphthyridine. This is more likely with more aggressive catalysts (like Platinum oxide) or harsher conditions (higher temperature and pressure).[4]
-
Workup and Isolation Losses: The product may be lost during filtration or precipitation. Ensure complete precipitation of the hydrochloride salt and minimize the amount of solvent used for washing the final product.
Q2: I'm observing incomplete conversion even after extended reaction times. How can I drive the hydrogenation to completion?
-
Increase Catalyst Loading: Incrementally increase the mol% of the Pd/C catalyst. While this adds cost, it can significantly improve reaction rates.
-
Elevate Temperature and Pressure: Gently increasing the temperature (e.g., to 50-60 °C) and hydrogen pressure can enhance the reaction kinetics. Proceed with caution and within the safety limits of your equipment.
-
Solvent Choice: While alcohols are common, exploring other solvents or solvent mixtures might improve the solubility of the starting material and enhance the reaction rate.
Q3: Are there alternative reducing agents I should consider besides catalytic hydrogenation?
Yes, several other methods can be employed, each with its own advantages and disadvantages.
| Reducing Agent/Method | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Milder, does not require high-pressure equipment.[5][6][7] | Often requires specific conditions (e.g., acidic medium) for pyridine ring reduction and may have lower yields. |
| Lithium Aluminum Hydride (LiAlH₄) | Very powerful reducing agent. | Lacks selectivity and will likely reduce both rings. Highly reactive and requires careful handling. |
| Transfer Hydrogenation | Avoids the use of high-pressure hydrogen gas. Uses a hydrogen donor like formic acid or isopropanol.[8] | May require specific catalysts (e.g., Iridium or Ruthenium complexes) and optimization of reaction conditions.[9][10] |
Q4: My crude product shows several spots on TLC. What are the likely impurities?
-
Unreacted Starting Material: The most common impurity is the 2,7-naphthyridine starting material.
-
Over-reduced Product: As mentioned, decahydro-2,7-naphthyridine is a possible byproduct.
-
Partially Hydrogenated Isomers: Depending on the catalyst and conditions, other tetrahydro-isomers might form, although the 1,2,3,4-isomer is generally favored from 2,7-naphthyridine.
-
Solvent Adducts: In some cases, solvent molecules can react with intermediates.
Q5: What is the most effective way to purify the final hydrochloride salt?
-
Recrystallization: This is the gold standard for purifying solid compounds. A suitable solvent system needs to be identified. A good starting point is a polar solvent in which the salt is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/diethyl ether, isopropanol/hexane).
-
Washing: Thoroughly washing the precipitated salt with a cold, non-polar solvent can remove soluble organic impurities.[11]
-
Column Chromatography: While less common for the final salt, the free base can be purified by silica gel column chromatography before conversion to the hydrochloride salt.[11]
Part 3: Mechanistic Insights & Advanced Optimization
Understanding the "why" behind the troubleshooting steps is key to rational optimization.
The Hydrogenation Mechanism
Catalytic hydrogenation of heterocycles like 2,7-naphthyridine on a palladium surface involves the adsorption of both the substrate and hydrogen onto the catalyst surface. The reaction proceeds through a series of steps involving the addition of hydrogen atoms across the double bonds of one of the pyridine rings. The selectivity for one ring over the other is influenced by steric and electronic factors of the substrate.
Troubleshooting Workflow
Below is a decision-making workflow for addressing low-yield issues in the synthesis.
Caption: Troubleshooting workflow for low-yield synthesis.
Part 4: References
-
LookChem. (n.d.). Cas 1354940-72-9, this compound. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Retrieved from [Link]
-
ResearchGate. (2019). Reduction using sodium borohydride? Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]
-
Google Patents. (n.d.). WO2023034786A1 - Process for synthesizing naphthyridine derivatives and intermediates thereof. Retrieved from
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
ScienceDirect. (2018). Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
-
NIH. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. Retrieved from [Link]
-
NIH. (n.d.). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Retrieved from [Link]
-
NIH. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]
-
NIH. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Transfer hydrogenation catalysis in cells. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. Transfer hydrogenation catalysis in cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. repositorio.uchile.cl [repositorio.uchile.cl]
- 10. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride in their experiments. As a critical building block in the synthesis of various biologically active compounds, particularly as a key intermediate for potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, its purity is paramount to the success and reproducibility of your research.[1] This guide provides a comprehensive overview of common impurities, troubleshooting strategies for their detection and elimination, and answers to frequently asked questions.
Understanding the Purity Landscape of this compound
The presence of impurities in starting materials can significantly impact the outcome of a chemical reaction, leading to lower yields, the formation of unwanted side products, and difficulties in purification. In the context of drug development, impurities can have toxicological implications, making their identification and control a critical aspect of the manufacturing process. The impurities in this compound can be broadly categorized into process-related impurities and degradation products.
Diagram: Origin of Impurities
Caption: Classification of potential impurities in this compound.
Troubleshooting Guide: Identifying and Mitigating Impurities
This section addresses specific issues you might encounter related to the purity of your this compound.
Question 1: I am observing an unexpected peak in my HPLC analysis of a newly received batch of this compound. What could it be?
Answer:
An unexpected peak in your HPLC chromatogram could be due to a variety of process-related impurities. The synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine typically involves the formation of the 2,7-naphthyridine core followed by reduction of one of the pyridine rings. A common synthetic approach involves the cyclocondensation of substituted pyridine precursors.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Depending on the specific synthetic route, residual starting materials such as substituted pyridines (e.g., aminopyridines) or reagents used in the cyclization step could be present.
-
Incompletely Reacted Intermediates: The synthesis is a multi-step process. Incomplete reactions can lead to the presence of intermediates, such as the aromatic 2,7-naphthyridine precursor.
-
Isomeric By-products: During the catalytic hydrogenation of the 2,7-naphthyridine core, reduction of the other pyridine ring can occur, leading to the formation of the isomeric 5,6,7,8-Tetrahydro-2,7-naphthyridine . The ratio of these isomers can be influenced by the catalyst and reaction conditions.
-
Over-reduction Products: In some cases, both pyridine rings may be reduced, leading to the formation of decahydronaphthyridine derivatives.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): The CoA provided by the supplier should list any identified impurities and their levels. Compare this with your findings.
-
Employ High-Resolution Mass Spectrometry (HRMS): LC-MS analysis can provide the molecular weight of the unknown impurity, which can help in its identification by comparing it to the molecular weights of potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the impurity. Comparison with the spectra of the desired product and potential impurities can confirm its identity.
-
Consult the Supplier: Contact the supplier's technical support with your findings. They may have information on the specific synthetic route used and the potential impurities associated with it.
Question 2: My sample of this compound has developed a slight color upon storage. Is this a cause for concern?
Answer:
The development of color in a previously colorless or white solid can be an indication of degradation. This compound, being a heterocyclic amine, is susceptible to oxidation.
Potential Degradation Products:
-
Oxidation Products: The tetrahydro-pyridine ring can be susceptible to oxidation, which may lead to the formation of N-oxides or other oxidized species. These oxidized products are often colored.
-
Dehydrogenation Product: The tetrahydro-pyridine ring can undergo dehydrogenation to form the aromatic 2,7-naphthyridine. This can be accelerated by exposure to air, light, or certain metal catalysts.
Troubleshooting and Prevention:
-
Proper Storage: Store the compound in a tightly sealed container, protected from light and air (e.g., under an inert atmosphere like argon or nitrogen).[2] Refrigeration at 2-8°C is also recommended to slow down potential degradation.[2]
-
Analytical Re-evaluation: If you observe a color change, it is crucial to re-analyze the sample by HPLC to determine the purity and identify the degradation products.
-
Purification: If significant degradation has occurred, purification by recrystallization or chromatography may be necessary before use.
Question 3: I am struggling to achieve a clean reaction when using this compound in my synthesis. What could be the issue?
Answer:
If you are experiencing issues with your reaction, it is essential to consider the purity of your starting material. Even small amounts of certain impurities can interfere with a reaction.
Causality Behind Experimental Choices:
-
Residual Catalysts: If the final product from the synthesis is not properly purified, residual hydrogenation catalysts (e.g., Palladium, Platinum, Rhodium) could be present.[3] These residual metals can interfere with subsequent catalytic reactions you may be performing.
-
Acidic Impurities: The hydrochloride salt form should be acidic. However, the presence of other acidic or basic impurities could alter the pH of your reaction mixture, affecting the reaction rate and selectivity.
Troubleshooting Workflow:
Caption: A step-by-step workflow to troubleshoot reaction problems.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity specifications for high-quality this compound?
A high-quality batch should typically have a purity of ≥97% as determined by HPLC. The CoA should be carefully reviewed for the levels of any specified and unspecified impurities.
Q2: What analytical techniques are most suitable for analyzing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for routine purity analysis. For impurity identification, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation of unknown impurities.
Q3: Can I use this compound directly from the bottle?
For most applications, if the compound is of high purity (as confirmed by the CoA and your own analysis), it can be used directly. However, for sensitive reactions, it is always good practice to perform a quick purity check before use. If the material has been stored for an extended period or shows any signs of degradation (e.g., color change), re-analysis and potential purification are recommended.
Q4: How can I remove the hydrochloride salt to obtain the free base?
The free base can be obtained by treating the hydrochloride salt with a suitable base, such as sodium bicarbonate, sodium carbonate, or an organic base like triethylamine, in an appropriate solvent. This should be followed by extraction of the free base into an organic solvent and subsequent removal of the solvent. The stability of the free base may be lower than the hydrochloride salt, so it should be used relatively quickly or stored under an inert atmosphere.
Summary of Potential Impurities and Analytical Methods
| Impurity Type | Potential Impurities | Potential Source | Recommended Analytical Techniques |
| Process-Related | Unreacted Starting Materials (e.g., aminopyridines) | Incomplete reaction | HPLC, LC-MS |
| 2,7-Naphthyridine (aromatic precursor) | Incomplete hydrogenation | HPLC, LC-MS, NMR | |
| 5,6,7,8-Tetrahydro-2,7-naphthyridine (isomer) | Non-selective hydrogenation | HPLC, LC-MS, NMR | |
| Decahydronaphthyridines (over-reduction) | Harsh hydrogenation conditions | GC-MS, LC-MS | |
| Residual Catalysts (e.g., Pd, Pt) | Inadequate purification | Inductively Coupled Plasma (ICP) analysis | |
| Degradation | Oxidation Products (e.g., N-oxides) | Exposure to air | HPLC, LC-MS |
| 2,7-Naphthyridine | Dehydrogenation (exposure to air, light) | HPLC, LC-MS, NMR |
References
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
- Paudyal, M. P., et al. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 18(11), 2730–2733. [Link]
- Zhang, J., et al. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition, 54(15), 4622-4625. [Link]
- Klimczak, U., et al. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(2), 297-305. [Link]
- Ikeda, T., et al. (1983). Studies on Naphthyridines. V. Catalytic Reduction of Naphthyridines. Chemical and Pharmaceutical Bulletin, 31(5), 1577-1584. [Link]
- Wójcik, M., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 25(9), 4871. [Link]
- Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.
- Pharmaffiliates. (n.d.). This compound. [Link]
- Aladdin Scientific. (n.d.). This compound - 97%. [Link]
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Technical Support Center: Degradation of 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride in Solution
Welcome to the technical support guide for 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. Given the susceptibility of nitrogen-containing heterocycles to various degradation pathways, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.[1][2][3]
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As a nitrogen-containing heterocyclic compound, the amine functionalities are susceptible to various reactions.[4] The hydrochloride salt form generally enhances stability and solubility, but issues can still arise.[5]
-
pH: The stability of the compound is highly dependent on the pH of the solution. Both highly acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions.
-
Light (Photodegradation): Exposure to UV or even ambient light can induce photolytic degradation.[4] It is crucial to handle solutions of this compound in light-protected conditions, such as by using amber vials.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Therefore, it is advisable to store solutions at recommended cool temperatures and minimize exposure to heat during experimental procedures.
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to the formation of N-oxides or other oxidation products.[4]
Q2: I'm observing unexpected peaks in my HPLC analysis. Could this be due to degradation?
A2: Yes, the appearance of new, unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram is a common indicator of sample degradation.[6] These peaks represent degradation products that have different retention times from the parent compound. To confirm if these peaks are degradants, you can perform a forced degradation study.[4][7]
Q3: What is a forced degradation study and why is it important?
A3: A forced degradation study, also known as stress testing, is a series of experiments where the drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[4][8] These conditions typically include heat, light, humidity, and a range of pH values.[7][9] The primary objectives of a forced degradation study are to:
-
Identify potential degradation products.[4]
-
Understand the degradation pathways of the molecule.[4]
-
Develop and validate a stability-indicating analytical method that can resolve the drug from its degradation products.[4]
Q4: How can I prevent the degradation of my stock solutions?
A4: To maintain the integrity of your stock solutions, consider the following preventative measures:
-
Solvent Selection: Use high-purity solvents and prepare solutions fresh whenever possible.
-
pH Control: If applicable, buffer the solution to a pH where the compound is most stable.
-
Light Protection: Store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.[9]
-
Temperature Control: Store stock solutions at the recommended temperature, typically refrigerated or frozen, to slow down potential degradation reactions.
-
Inert Atmosphere: For highly sensitive compounds, purging the solution and the headspace of the vial with an inert gas like nitrogen or argon can prevent oxidative degradation.
Q5: Can the hydrochloride salt form itself cause any stability issues?
A5: While hydrochloride salts are often used to improve solubility and stability, they can sometimes present challenges.[5][10] In unbuffered aqueous solutions, the pH can be acidic, which might not be optimal for the stability of the compound.[10] Additionally, in some cases, a phenomenon known as salt disproportionation can occur, where the salt converts back to the less soluble free base, potentially leading to precipitation and inaccurate concentration measurements.[11][12]
II. Troubleshooting Guides
This section provides structured troubleshooting for specific issues you might encounter during your experiments with this compound.
Guide 1: Issue - Inconsistent Results and Loss of Potency
Symptom: You observe a gradual decrease in the concentration of the parent compound over time, or your bioassay results show a loss of activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps & Explanations:
-
Verify Storage Conditions:
-
Light Exposure: As a primary step, ensure your solutions are shielded from light. Photodegradation can be a rapid process for many heterocyclic compounds.[4]
-
Temperature: Confirm that your solutions are stored at the recommended temperature. Even short periods at elevated temperatures can accelerate degradation.
-
-
Evaluate Solution pH:
-
Measure the pH of your solution. The dissolution of the hydrochloride salt will result in an acidic pH, which may not be optimal for stability.
-
If you have prior knowledge of the compound's pH-stability profile, adjust and buffer the solution accordingly. If not, a preliminary pH stability screen is recommended.
-
-
Investigate Oxidative Degradation:
-
If the above factors are controlled, consider the possibility of oxidation. Amines are susceptible to oxidation.[4]
-
Prepare a fresh solution using solvents that have been de-gassed by sonication or sparging with nitrogen. This minimizes the presence of dissolved oxygen.
-
Guide 2: Issue - Appearance of Extra Peaks in HPLC
Symptom: Your HPLC analysis shows one or more peaks that are not present in the reference standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for extra HPLC peaks.
Detailed Steps & Explanations:
-
Rule out Contamination:
-
Conduct a Forced Degradation Study:
-
This is the most definitive way to identify if the unknown peaks are degradation products.[4]
-
Protocol: Prepare several aliquots of your compound in solution. Expose each to a different stress condition (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 60°C, and exposure to UV light).[4]
-
Analyze the stressed samples by HPLC. If the retention time of an unknown peak in your original sample matches a peak that appears or grows under a specific stress condition, it is likely a degradant.
-
-
Characterize the Degradant:
-
Once a degradation product is suspected, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine its molecular weight, providing clues to its structure.
-
Quantitative Data Summary: Example of a Forced Degradation Study
| Stress Condition | % Degradation of Parent Compound | Area % of Major Degradant 1 | Area % of Major Degradant 2 |
| Control (T=0) | 0% | 0% | 0% |
| Acid (0.1M HCl, 24h) | 15% | 12% (at RRT 0.85) | 2% (at RRT 1.15) |
| Base (0.1M NaOH, 24h) | 25% | 5% (at RRT 0.85) | 20% (at RRT 0.95) |
| Oxidative (3% H₂O₂, 24h) | 10% | 8% (at RRT 1.25) | Not Detected |
| Thermal (60°C, 48h) | 5% | 4% (at RRT 0.85) | Not Detected |
| Photolytic (UV light, 24h) | 30% | 10% (at RRT 0.85) | 18% (at RRT 1.10) |
RRT = Relative Retention Time
III. Experimental Protocols
Protocol 1: pH Stability Assessment
Objective: To determine the pH range where this compound is most stable.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 7, 9, 10).
-
Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).
-
Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis.
-
Immediately inject a T=0 sample for each pH condition into the HPLC to get a baseline.
-
Store the buffered solutions at a constant temperature (e.g., 40°C) in the dark.
-
At specified time points (e.g., 24, 48, 72 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Plot the percentage of the parent compound remaining against time for each pH to determine the degradation rate.
Protocol 2: Photostability Assessment
Objective: To evaluate the susceptibility of the compound to photodegradation.
Methodology:
-
Prepare two sets of solutions of the compound in a transparent solvent.
-
Wrap one set of vials completely in aluminum foil to serve as the dark control.
-
Place both sets of vials in a photostability chamber with a controlled light source (as per ICH Q1B guidelines).
-
At specified time intervals, withdraw samples from both the exposed and control vials.
-
Analyze the samples by HPLC.
-
Compare the chromatograms of the exposed samples to the dark controls to identify any peaks that are specific to light exposure.
IV. References
-
UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). IJNRD.
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. (n.d.). PubMed.
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
-
Chromatography Breakdowns and Bad Peaks? HPLC/GC Troubleshooting Solutions. (2025).
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
-
Forced Degradation Studies. (2016). MedCrave online.
-
Forced Degradation Studies. (2016). SciSpace.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
-
Synthesis and antimicrobial evaluation of some alkoxyphthalimide derivatives of naphthyridine. (n.d.).
-
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. (2021). Ovid.
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
-
The Role of the Hydrochloride Salt in the Stability of GW806742X: A Technical Guide. (n.d.). Benchchem.
-
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF. (2025). ResearchGate.
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
-
This compound. (n.d.). Pharmaffiliates.
-
1,2,3,4-tetrahydro-2,7-Naphthyridine. (2024). ChemBK.
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (2025). ResearchGate.
-
Cas 1354940-72-9,this compound. (n.d.). lookchem.
-
This compound. (n.d.). Sigma-Aldrich.
-
This compound - CAS:1354940-72-9. (n.d.).
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (n.d.). ACS Publications.
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.).
-
Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. (n.d.). MDPI.
-
Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (n.d.). OUCI.
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). PMC - PubMed Central.
-
2,7-Naphthyridine derivatives studied in this work. (n.d.). ResearchGate.
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF. (2025). ResearchGate.
Sources
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- 2. mdpi.com [mdpi.com]
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How to improve the regioselectivity of tetrahydronaphthyridine synthesis
Welcome to the technical support guide for the synthesis of tetrahydronaphthyridines (THNs). This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. The inherent challenge in many THN syntheses is controlling regioselectivity—directing the reaction to form one constitutional isomer over others. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you achieve your desired isomeric outcome.
The tetrahydronaphthyridine core is a privileged scaffold in drug discovery, but accessing specific isomers can be a significant synthetic hurdle.[1][2][3][4] The four main regioisomers (1,5-, 1,6-, 1,7-, and 1,8-THN) present distinct synthetic challenges.
Caption: Workflow for predicting regioselectivity using FMO analysis.
Troubleshooting Guide
Problem 1: My Povarov reaction yields a mixture of regioisomers. How can I favor the formation of a single isomer?
Answer: This is a classic challenge in reactions aiming for substituted tetrahydroquinolines or THNs. The formation of multiple regioisomers stems from competing cycloaddition pathways. [5]Here’s a systematic approach to troubleshoot and optimize for a single product.
1. Analyze the Electronics: The reaction's regioselectivity is highly sensitive to the electronic properties of the aniline (or aminopyridine), aldehyde, and dienophile. [6]
-
Aniline/Aminopyridine Component: An electron-donating group (EDG) on the aromatic ring will activate it, but its position dictates the outcome. For a 3-substituted aniline, cyclization can occur at the C2 or C6 position. A strong EDG will favor cyclization at the more sterically accessible position, while sterics and electronics can compete. In one study using a 3-nitro substituted imine, the reaction was completely regioselective, giving only the 5-nitro substituted tetrahydroquinoline, which was attributed to electronic effects. [5]* Dienophile Component: Electron-rich alkenes (e.g., ethyl vinyl ether, enamides) are standard. The polarization of the double bond is key. For instance, in reactions with styrenes, para-substituted electron-withdrawing or electron-releasing groups can influence the outcome. [7] 2. Catalyst Screening is Crucial: Lewis acids are typically required to catalyze the reaction by activating the in situ formed imine towards cycloaddition. [8]The choice of Lewis acid can dramatically alter the regiochemical outcome.
| Catalyst | Typical Effect on Regioselectivity | Rationale & Comments |
| BF₃·OEt₂ | Often provides good selectivity. | A strong Lewis acid that coordinates tightly to the imine nitrogen, strongly polarizing the system. Can sometimes lead to side reactions. [7] |
| Sc(OTf)₃ / Yb(OTf)₃ | Excellent catalysts, often providing high yields and selectivity. | Oxophilic lanthanide triflates that are water-tolerant. Y(OTf)₃ has been shown to promote complete regio- and stereocontrol in specific cases. [5][9] |
| Chiral Phosphoric Acids (CPAs) | Can induce high enantioselectivity and may influence regioselectivity. | Acts as a Brønsted acid catalyst, forming a hydrogen-bonding interaction with the imine, which can control the facial and orientational approach of the dienophile. [10] |
| IPrAuOTf | Can favor different isomers compared to oxophilic catalysts. | A carbophilic Lewis acid that may interact differently with the π-systems of the reactants compared to oxophilic catalysts like Sc(OTf)₃. [9] |
Recommended Optimization Workflow:
-
Start with a Lanthanide Triflate: Begin optimization with 10 mol% Sc(OTf)₃ or Yb(OTf)₃ in a polar aprotic solvent like acetonitrile or dichloromethane at room temperature.
-
Solvent Screen: Test a range of solvents (e.g., MeCN, DCE, THF, Toluene). Less polar solvents can sometimes enhance selectivity by favoring more organized transition states.
-
Temperature Variation: Cool the reaction to 0 °C or -20 °C. Lower temperatures often increase selectivity for the kinetically favored product.
-
Change the Lewis Acid: If selectivity remains poor, switch to a different class of acid, such as BF₃·OEt₂ or a chiral phosphoric acid, to probe different activation mechanisms.
Problem 2: My multicomponent reaction (MCR) is producing an unexpected heterocyclic core. How can I tune the conditions to favor the desired tetrahydronaphthyridine scaffold?
Answer: MCRs are highly efficient but can be prone to pathway switching, leading to different product scaffolds from the same set of starting materials. [11][12]Controlling the outcome requires precise tuning of the reaction conditions to favor one mechanistic pathway over another.
Key Parameters to Control MCR Selectivity:
-
Catalysis (Acid vs. Base): The type of catalyst is often the most critical factor.
-
Acid Catalysis (e.g., TMSCl, Sc(OTf)₃): Tends to promote reactions involving imine formation and subsequent cycloadditions (like the Povarov reaction).
-
Base Catalysis (e.g., Et₃N, NaOEt): Can favor pathways involving Knoevenagel condensation or Michael additions. Switching from a non-nucleophilic base like triethylamine to a nucleophilic one like sodium ethoxide can completely change the reaction course, potentially leading to ring-opening/recyclization sequences. [11]* Temperature and Energy Source:
-
Low Temperature (RT): May favor the kinetically controlled product.
-
High Temperature (Reflux, Microwave): Can favor the thermodynamically more stable product or overcome activation barriers for different pathways. Microwave heating, for instance, can dramatically accelerate specific steps, altering the product ratio compared to conventional heating. [11][13] * Sonication: Using ultrasound at room temperature can favor different isomers by promoting different intermediates compared to thermal methods. [11]* Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can stabilize certain intermediates over others, thereby directing the reaction. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like THF or toluene will not.
-
Troubleshooting Strategy:
-
Re-evaluate the Mechanism: Draw out the plausible mechanistic pathways leading to both your desired product and the observed byproduct. Identify the key branching point where the reaction diverges.
-
Target the Branching Point:
-
If the divergence is between an acid-catalyzed and a base-catalyzed step, ensure your conditions are strictly one or the other. Use a non-coordinating buffer if necessary.
-
If the divergence is temperature-dependent, run a temperature screen from 0 °C to reflux to find the optimal window for your desired product.
-
Consider a switch in energy input. If you are using thermal heating, try microwave irradiation, which can sometimes favor different kinetic products. [13]
-
Experimental Protocols
Protocol 1: Regioselective Povarov Reaction for Tetrahydroquinoline Synthesis using Yttrium Triflate
This protocol is adapted from literature describing a highly regio- and stereoselective synthesis. [5] Materials:
-
3-Nitroaniline
-
Benzaldehyde
-
(E)-1-(pyrrolidin-1-yl)hept-1-ene (enamide)
-
Yttrium (III) Triflate (Y(OTf)₃)
-
Acetonitrile (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Imine Formation: To a solution of 3-nitroaniline (1.0 eq) in anhydrous acetonitrile, add benzaldehyde (1.0 eq). Stir the mixture at room temperature for 2 hours to allow for imine formation. The reaction can be monitored by TLC.
-
Catalyst and Dienophile Addition: To the solution containing the in situ formed imine, add Y(OTf)₃ (2 mol%). Stir for 5 minutes. Then, add the enamide (1.2 eq) dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (Nitrogen or Argon). Monitor the reaction progress by TLC or LC-MS until the imine is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the 5-nitro substituted tetrahydroquinoline as a single regio- and stereoisomer.
References
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- Cao, Q., et al. (2023). Stepwise synthesis of other THN isomers [Figure]. ResearchGate.
- Wunsch, M., et al. (2012). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. ACS Combinatorial Science.
- Cao, Q., et al. (2023). Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines. ResearchGate.
- Kim, S. H., et al. (2021). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. Molecules.
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- Chebanov, V. A., et al. (2008). Tuning of chemo- and regioselectivities in multicomponent condensations of 5-aminopyrazoles, dimedone, and aldehydes. The Journal of Organic Chemistry.
- Wikipedia. Aza-Diels–Alder reaction.
- Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications.
- Wang, Y., et al. (2023). Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts. Nature Communications.
- Bálint, E., et al. (2021). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules.
- de la Iglesia, M., et al. (2021). Recent advances of the Povarov reaction in medicinal chemistry. ADDI.
- Njabon, R. N., et al. (2016). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Journal of Physical Chemistry & Biophysics.
- Seiple, I. B., et al. (2010). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society.
- Ashenhurst, J. (2018). Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. Master Organic Chemistry.
- An Evulative Study on Different Methods of Multi-Component Synthesis on Heterocyclic Compounds. (2023). International Journal for Multidisciplinary Research.
- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances.
- Stevenson, P. J., et al. (2000). Unprecedented regio and stereocontrol in Povarov reaction of benzylidene-(3-nitrophenyl)amine. ResearchGate.
- Organic Chemistry Portal. Synthesis of N-Heterocycles.
- Boger, D. L., et al. (2022). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. The Journal of Organic Chemistry.
- Diccianni, J. B., et al. (2022). Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C–H Amination. Journal of the American Chemical Society.
- Organic Chemistry Portal. Synthesis of 1,2,3,4-tetrahydropyridines.
- Reddy, R. P., et al. (2011). Product-selectivity control by the nature of the catalyst: Lewis acid-catalyzed selective formation of ring-fused tetrahydroquinolines and tetrahydroazepines via intramolecular redox reaction. Chemical Communications.
- Galdamez, V. M., & Houk, K. N. (2013). Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. The Journal of Organic Chemistry.
- Wang, S., et al. (2019). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science.
- Lam, H. (2015). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers.
- Ayaz, M., et al. (2022). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. Chirality.
- Das, P., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances.
- da Silva, A. D., et al. (2021). Achievements in photocatalytic Povarov-type reactions: a key step in green diversification of the quinoline chemical space. Organic Chemistry Frontiers.
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- Kumar, R., et al. (2023). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Nature Communications.
- Jones, C. R., et al. (2018). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Organic & Biomolecular Chemistry.
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Technical Support Center: Improving the Solubility of 1,2,3,4-Tetrahydro-2,7-naphthyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives. This guide is designed to provide in-depth, practical solutions to the solubility challenges frequently encountered with this important class of heterocyclic compounds. By understanding the underlying physicochemical principles, you can strategically select and implement the most effective solubility enhancement techniques for your specific derivative.
I. Troubleshooting Guide: Common Solubility Issues & Immediate Actions
This section addresses pressing solubility problems you might be facing in the lab, offering direct questions and actionable solutions.
Question 1: My 1,2,3,4-Tetrahydro-2,7-naphthyridine derivative shows poor aqueous solubility, leading to inconsistent results in my biological assays. What is the first thing I should investigate?
Answer: The first and most critical step is to characterize the pH-dependent solubility of your compound. The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold contains basic nitrogen atoms, making its derivatives likely to be ionizable.[1] Their solubility is often highly dependent on the pH of the aqueous medium.[1][2]
Causality: At a pH below the pKa of the basic nitrogen(s), the compound will be protonated, forming a more polar, charged species that is generally more soluble in aqueous solutions.[1][3] Conversely, at a pH above the pKa, the compound will exist predominantly in its neutral, less polar form, which typically has lower aqueous solubility.[1][3]
Experimental Protocol: Determining pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Sample Preparation: Add an excess amount of your solid compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4] This is crucial for determining thermodynamic solubility.[4][5][6]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
pH Measurement: Measure the final pH of each saturated solution, as it may differ slightly from the initial buffer pH.[7]
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final pH to generate a pH-solubility profile.
Question 2: I have the pH-solubility profile, and my compound is indeed more soluble at lower pH. How can I use this information to improve my in vitro assays?
Answer: For your in vitro assays, you should adjust the pH of your assay buffer to a value where your compound exhibits sufficient solubility to achieve the desired test concentrations. If the biological assay is sensitive to pH changes, you may need to find a compromise between solubility and optimal assay conditions.
Expert Insight: Be mindful of potential compound precipitation if you are preparing a concentrated stock solution in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[4] This is a measure of kinetic solubility, which can sometimes yield supersaturated and unstable solutions.[8][9] If you observe precipitation upon dilution, consider lowering the concentration of your stock solution or adjusting the pH of the final assay medium.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies for long-term solubility enhancement of 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives for formulation and in vivo studies.
FAQ 1: Beyond pH adjustment for in vitro work, what are the most common strategies to permanently improve the solubility of my lead 1,2,3,4-Tetrahydro-2,7-naphthyridine candidate for in vivo studies?
Answer: For enhancing the solubility for in vivo applications, several well-established techniques can be employed. The choice of method will depend on the specific properties of your molecule and the desired formulation.[10]
Key Strategies for Solubility Enhancement:
-
Salt Formation: This is often the most effective and widely used method for ionizable compounds like your basic 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives.[11][12] By reacting the basic compound with an acid, you form a salt which is a distinct chemical entity with its own, often higher, aqueous solubility.[11][13][14]
-
Co-crystallization: If your compound is neutral or weakly ionizable, or if salt formation proves challenging, co-crystallization is an excellent alternative.[15][16] This involves combining your active pharmaceutical ingredient (API) with a benign coformer molecule in a specific stoichiometric ratio to create a new crystalline solid with improved physicochemical properties, including solubility.[15][17][18][19]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the API in an amorphous (non-crystalline) state within a polymer matrix.[20][21][22] The amorphous form has a higher energy state than the crystalline form, leading to increased apparent solubility and dissolution rates.[21][23]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24][25][26] They can encapsulate poorly soluble guest molecules, like your derivative, forming inclusion complexes that have enhanced aqueous solubility.[24][25][26][27][28]
FAQ 2: How do I choose between salt formation and co-crystallization?
Answer: The decision between salt formation and co-crystallization is guided by the pKa of your compound. A general rule of thumb is the "delta pKa rule":
-
Salt Formation is Favored: If the difference between the pKa of the base (your derivative) and the pKa of the acid (the counter-ion) is greater than 3, a stable salt is likely to form.
-
Co-crystal Formation is More Likely: If the delta pKa is less than 0, a co-crystal will form.
-
Intermediate Zone: If the delta pKa is between 0 and 3, either a salt or a co-crystal could form, and experimental screening is necessary.
FAQ 3: I've decided to pursue salt formation. What is a typical experimental workflow?
Answer: A systematic salt screening process is essential to identify the optimal salt form with the best combination of solubility, stability, and manufacturability.
Experimental Protocol: Salt Screening Workflow
-
Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable acids with a range of pKa values and chemical structures (e.g., hydrochloride, sulfate, mesylate, tosylate, tartrate, citrate).
-
Small-Scale Crystallization Experiments:
-
Solvent Evaporation: Dissolve your free base and the selected acid (typically in a 1:1 molar ratio) in a suitable solvent or solvent mixture. Allow the solvent to evaporate slowly at room temperature.
-
Slurry Conversion: Stir a suspension of the free base with the chosen acid in a solvent where both are sparingly soluble. Over time, the more stable salt form may crystallize.
-
-
Solid-State Characterization: Analyze the resulting solids using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline form, differential scanning calorimetry (DSC) to determine the melting point, and thermogravimetric analysis (TGA) to assess thermal stability and solvation state.
-
Solubility and Dissolution Testing: Measure the aqueous solubility of the promising new salt forms at a relevant pH (e.g., in simulated gastric or intestinal fluid). Also, perform dissolution rate studies.
-
Hygroscopicity Assessment: Evaluate the physical stability of the new salts under different humidity conditions.
FAQ 4: My compound has a high molecular weight and is quite lipophilic, possibly violating some of Lipinski's "Rule of Five". Does this impact my choice of solubility enhancement strategy?
Answer: Yes, it does. Lipinski's Rule of Five provides a general guideline for oral bioavailability, predicting that poor absorption or permeation is more likely for compounds with high molecular weight (>500 Da) and high lipophilicity (LogP > 5).[29][30][31] While there are exceptions, violating these rules often correlates with poor solubility.[32][33]
For such compounds, more advanced formulation strategies like amorphous solid dispersions (ASDs) or lipid-based formulations may be necessary in addition to or instead of simple salt formation.[23][34] ASDs can be particularly effective for highly lipophilic compounds as they prevent the molecule from arranging into a stable, difficult-to-dissolve crystal lattice.[20][21][22]
FAQ 5: Can I improve solubility by making chemical modifications to the 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold itself?
Answer: Absolutely. This is a fundamental medicinal chemistry approach.[35][36] Strategically adding polar functional groups or modifying the overall molecular topology can significantly impact solubility.
Key Structural Modification Strategies:
-
Introduction of Polar Groups: Adding polar groups such as hydroxyls, amines, or morpholines can increase hydrophilicity and the potential for hydrogen bonding with water, thereby improving solubility.[37] The introduction of heterocyclic rings is a common tactic to enhance aqueous solubility.[35][38]
-
Disruption of Crystal Packing: High melting point often correlates with low solubility due to strong crystal lattice energy. Modifying the structure to disrupt molecular planarity or symmetry can lower the melting point and improve solubility.[39]
-
Ionizable Group Installation: If your initial derivative is neutral, introducing a basic or acidic functional group can open up the possibility of salt formation, which is a powerful solubilization technique.
Data Presentation: Impact of Structural Modification on Solubility
| Compound | Modification | clogP | Melting Point (°C) | Aqueous Solubility (µg/mL) |
| Parent | -H | 3.5 | 210 | 5 |
| Analog 1 | -OH | 3.1 | 195 | 25 |
| Analog 2 | -Morpholine | 2.8 | 180 | 150 |
| Analog 3 | -COOH | 2.9 | 225 | >500 (at pH 7.4) |
This table is a representative example and does not correspond to actual experimental data.
III. Concluding Remarks
Improving the solubility of 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives is a multifaceted challenge that requires a systematic and informed approach. By first understanding the fundamental physicochemical properties of your compound, particularly its pH-dependent solubility, you can make rational decisions about the most appropriate enhancement strategy. Whether through salt formation, co-crystallization, amorphous solid dispersions, or structural modification, the goal is to achieve a solubility profile that supports robust biological evaluation and facilitates successful drug development.
IV. References
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Crini, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1017. [Link]
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Singh, A., et al. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Controlled Release, 326, 40-59. [Link]
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Vasconcelos, T., et al. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical Sciences, 105(9), 2531-2548. [Link]
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Silberberg, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Jacob D. Fuchsberg Law Center, 1(1), 1-13. [Link]
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Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
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Shaikh, J., et al. (2020). Recent Updates on Cocrystals Technologies on Enhancement of Solubility of the Drugs. IOSR Journal of Pharmacy, 10(11), 32-42. [Link]
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Lonza. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Lonza Pharma & Biotech. [Link]
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Kumar, S., & Singh, P. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 45-52. [Link]
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Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 323-330. [Link]
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Kumar, S., & Nanda, A. (2022). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview. International Journal of Pharmaceutical Sciences and Research, 13(6), 2321-2331. [Link]
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Williams, H. D., et al. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Pharmaceutical Research, 30(4), 888-899. [Link]
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Thomas, K. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11), 22-25. [Link]
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Pharma Education Center. (2024). Pharmaceutical Cocrystals: Innovative Solutions for Solubility Challenges. Pharma Education Center. [Link]
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Chadha, R., & Bhandari, S. (2014). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Indian Journal of Pharmaceutical Sciences, 76(1), 1-10. [Link]
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BioScripter. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. BioScripter. [Link]
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Bolla, G., & Nangia, A. (2016). Pharmaceutical Cocrystals: A Review of Recent Advances. CrystEngComm, 18(48), 9083-9102. [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. [Link]
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Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(6), 1256. [Link]
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Kumar, S. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Semantic Scholar. [Link]
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Technobis. (2024). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis Crystallization Systems. [Link]
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Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(1), 1-13. [Link]
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Sravani, B., et al. (2013). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(4), 215-220. [Link]
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Oprisiu, I., et al. (2013). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computational Chemistry, 34(18), 1547-1555. [Link]
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Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. [Link]
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GARDP. (n.d.). Lipinski's Rule of 5. GARDP Revive. [Link]
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Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. [Link]
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Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]
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Chem Help ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. [Link]
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Navin, E. (2022, March 4). What is Lipinski's Rule of 5?. AZoLifeSciences. [Link]
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Patel, K., et al. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 53(2). [Link]
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Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research, 33(4), 836-849. [Link]
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University of Babylon. (n.d.). Exp. 11 The influence of pH on solubility in water. [Link]
-
Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311-2321. [Link]
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Di, L., & Kerns, E. H. (2022). Improving solubility via structural modification. Bioorganic & Medicinal Chemistry, 68, 116857. [Link]
-
Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Semantic Scholar. [Link]
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry. Journal of Computer Aided Chemistry, 12, 1-10. [Link]
-
ChemBK. (2024). 1,2,3,4-tetrahydro-2,7-Naphthyridine. ChemBK. [Link]
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Jorgensen, W. L., et al. (2017). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 8(1), 121-125. [Link]
-
D'hooghe, M., & Riva, R. (2023). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 28(17), 6393. [Link]
-
Walker, M. A. (2013). Improving Solubility via Structural Modification. In Topics in Medicinal Chemistry (pp. 69-106). Springer, Berlin, Heidelberg. [Link]
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Technical Support Center: Optimizing Catalyst Loading for Tetrahydronaphthyridine Synthesis
Introduction
The synthesis of tetrahydronaphthyridines, a core scaffold in many pharmacologically active compounds, often relies on catalytic hydrogenation or other transition-metal-catalyzed reactions. A critical parameter governing the success of these syntheses is catalyst loading. Optimizing this variable is paramount for achieving high yield, selectivity, and cost-effectiveness, while minimizing side reactions and downstream purification challenges. Insufficient catalyst can lead to stalled or incomplete reactions, whereas excessive loading can promote unwanted pathways and is economically inefficient.[1][2]
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to catalyst loading in tetrahydronaphthyridine synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a screening reaction?
For initial screening of catalytic hydrogenations, a loading of 5-10 mol% for a palladium on carbon (Pd/C) catalyst is a common starting point.[3] For organocatalytic methods, loadings can be much lower, sometimes as little as 0.5 mol%.[4] The optimal loading is highly dependent on the specific reaction, substrate, and catalyst system. It is always advisable to start with a standard literature condition or a moderate loading and optimize from there.
Q2: Why is vigorous stirring so important in heterogeneous catalysis?
In heterogeneous reactions, such as those using Pd/C, the system involves three phases: solid (catalyst), liquid (substrate/solvent), and gas (hydrogen). Vigorous agitation is crucial to ensure efficient mass transfer, maximizing the contact between the reactants and the catalyst's active sites.[3] Poor agitation can lead to a diffusion-limited reaction rate, mimicking the symptoms of low catalyst activity.[3]
Q3: Can the solvent choice affect the required catalyst loading?
Absolutely. The solvent plays a critical role in substrate solubility and, in some cases, catalyst stability and activity. A solvent that fully dissolves the starting material is essential for a homogeneous reaction environment.[3] Polar solvents like methanol and ethanol are often effective for hydrogenations.[5] If solubility is poor, the reaction may require higher catalyst loading or elevated temperatures to proceed at a reasonable rate.
Q4: How does catalyst loading impact stereoselectivity in asymmetric synthesis?
In asymmetric catalysis, catalyst loading can influence enantioselectivity (ee). While not always the most sensitive parameter, suboptimal loading can sometimes lead to the formation of background (racemic) reactions or catalyst aggregation, which may alter the chiral environment. It is crucial to screen catalyst loading alongside other parameters like temperature and ligand choice when optimizing for stereocontrol.[6][7]
Part 2: Troubleshooting Guide
This section addresses specific experimental problems through a systematic, cause-and-effect approach.
Issue 1: Low or No Conversion
Observing minimal or no consumption of your starting material is a common but solvable issue. A logical, step-wise diagnosis is key.
Potential Causes & Diagnostic Solutions
-
Inactive or Deactivated Catalyst: The catalyst may be inherently inactive or has lost its activity.
-
Catalyst Poisoning: Trace impurities in the substrate, solvent, or from glassware can irreversibly bind to the catalyst's active sites, rendering it inactive.[3]
-
Common Poisons: Sulfur compounds (e.g., thiols, thioethers), nitrogen heterocycles (if not the substrate), and heavy metal ions are notorious poisons for noble metal catalysts.[3][8]
-
Solution: Ensure the highest purity of reagents and solvents. Use scrupulously clean, acid-washed glassware. If poisoning is suspected, purifying the starting material via recrystallization or column chromatography may be necessary.
-
-
Insufficient Catalyst Loading: The amount of catalyst is simply too low for the reaction scale or substrate reactivity.
-
Solution: Incrementally increase the catalyst loading. A systematic screen is recommended (see Protocol 1 below). Doubling the loading in a subsequent experiment is a quick diagnostic test.
-
-
Suboptimal Reaction Conditions: The temperature or hydrogen pressure may be insufficient for the transformation.
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Issue 2: Reaction Stalls or Shows Inconsistent Progress
Sometimes a reaction begins but then slows dramatically or stops before completion.
Potential Causes & Diagnostic Solutions
-
Product Inhibition/Poisoning: The desired product or a byproduct may itself be a catalyst inhibitor.[5] Tetrahydronaphthyridines, being nitrogen heterocycles, can sometimes coordinate to the metal center and slow down the reaction.
-
Solution: Try a higher catalyst loading from the start. In some cases, using a different catalyst that is less susceptible to product inhibition, such as Pearlman's catalyst (Pd(OH)₂/C), can be effective.[5]
-
-
Catalyst Leaching or Degradation: For homogeneous catalysts, the active species might be unstable under the reaction conditions, leading to decomposition over time.[9][10] For heterogeneous catalysts, mechanical degradation can occur with prolonged, vigorous stirring.
-
Solution: Monitor the reaction mixture for visual changes (e.g., color change, precipitation of metal). If deactivation is suspected, adding a second portion of fresh catalyst mid-reaction can confirm this; a renewed reaction rate points to catalyst instability.
-
-
Mass Transfer Limitation at Scale: A reaction that worked well on a 100 mg scale may stall at a 10 g scale due to inefficient hydrogen delivery or mixing.
-
Solution: Ensure the reactor geometry and agitation are appropriate for the scale. For larger reactions, a specialized hydrogenation vessel with efficient gas dispersion is necessary.
-
Data Presentation: Catalyst Loading Screen
A systematic screen is the most reliable way to determine the optimal catalyst loading.
Table 1: Example Protocol for Catalyst Loading Optimization
| Entry | Substrate (mmol) | Catalyst (Pd/C, 10%) | Loading (mol%) | Solvent (mL) | Time (h) | Conversion (%) |
| 1 | 1.0 | 10.6 mg | 1.0 | 10 | 24 | 15 |
| 2 | 1.0 | 26.5 mg | 2.5 | 10 | 24 | 45 |
| 3 | 1.0 | 53.0 mg | 5.0 | 10 | 24 | 92 |
| 4 | 1.0 | 106.0 mg | 10.0 | 10 | 24 | >99 |
Conversion determined by LC-MS analysis of crude reaction mixture.
Part 3: Experimental Protocols
Protocol 1: Small-Scale Parallel Screening of Catalyst Loading
This protocol uses a multi-well reaction block for efficient screening. High-throughput screening kits can also be employed for this purpose.[11]
Objective: To efficiently determine the optimal catalyst loading for a given reaction.
Materials:
-
Substrate
-
Anhydrous solvent (e.g., Methanol, Ethyl Acetate)
-
Catalyst (e.g., 10% Pd/C)
-
Inert gas (Argon or Nitrogen)
-
Hydrogen supply (balloon or manifold)
-
24-well reaction block with magnetic stir bars
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the desired amount of catalyst to each of 12 reaction wells (e.g., targeting 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 mol% in duplicate).
-
Substrate Addition: Prepare a stock solution of the substrate in the chosen solvent. Add an equal volume of this stock solution to each well.
-
Inerting: Seal the reaction block. Remove it from the glovebox and connect it to a manifold. Purge the system by evacuating and backfilling with inert gas three times.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen to the desired pressure (e.g., by inflating a large balloon attached to the manifold).
-
Reaction: Place the block on a magnetic stir plate and stir vigorously at the desired temperature for a set period (e.g., 12 or 24 hours).
-
Analysis: After the allotted time, carefully vent the hydrogen and purge with inert gas. Take a small aliquot from each well, dilute, filter, and analyze by LC-MS or GC-MS to determine the conversion.
-
Validation: Once the optimal loading is identified, validate the result with a larger, single-flask experiment.
Workflow for Catalyst Screening
Caption: General experimental workflow for catalyst loading screening.
References
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.Nature Communications.
- Catalyst deactivation and regeneration.SlideShare.
- Catalytic Hydrogenation Part II - Tips and Tricks.Curly Arrow.
- High-Throughput Screening Techniques in Catalysis.Authoritative Presentation Slide Deck.
- Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction.PubMed.
- Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple.RWTH Publications.
- Screening of solvents, reaction temperature and catalyst loading.ResearchGate.
- Solving Issues with Heterogeneous Catalytic Hydrogenation.WordPress.
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1.University of Illinois.
- Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies.Energy Advances (RSC Publishing).
- Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1.YouTube.
- Deactivation Pathways in Transition Metal Catalysis.Macmillan Group, Princeton University.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.International Research Journal of Modernization in Engineering Technology and Science.
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- 11. fhi.mpg.de [fhi.mpg.de]
Technical Support Center: Optimizing Temperature for 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride Reactions
Welcome to our dedicated technical support center for the synthesis and optimization of reactions involving 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments, with a core focus on the critical parameter of temperature.
Introduction to Temperature Optimization
Temperature is a paramount parameter in the synthesis of this compound. It directly influences reaction kinetics, product yield, purity, and the formation of byproducts. Precise temperature control at each synthetic step is crucial for a successful and reproducible outcome. This guide will walk you through common temperature-related issues and provide expert insights to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 1,2,3,4-Tetrahydro-2,7-naphthyridine, and what are the typical temperature considerations for each?
The synthesis of the 1,2,3,4-Tetrahydro-2,7-naphthyridine core can be approached through several synthetic strategies. Two common routes are the Pictet-Spengler reaction and a multi-step approach involving reductive amination.
1. Pictet-Spengler Reaction: This is a powerful method for constructing the tetrahydroisoquinoline core, which is analogous to the tetrahydronaphthyridine ring system. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed ring closure.
-
Temperature Influence: The Pictet-Spengler reaction is highly sensitive to temperature. While heating is often required to drive the reaction to completion, excessive temperatures can lead to side reactions and decreased yields. Conversely, lower temperatures may favor the kinetic product and can improve diastereoselectivity in asymmetric syntheses.[1][2] A careful optimization of the temperature profile is therefore essential.
2. Reductive Amination Approach: This route typically involves the reaction of a suitable pyridine derivative with a protected aminoacetaldehyde equivalent, followed by cyclization and reduction of the pyridine ring.
-
Temperature Influence: Reductive amination is often carried out at or below room temperature, especially when using mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][4][5] The initial imine formation may be facilitated by gentle warming, but the reduction step is generally exothermic and requires cooling to prevent over-reduction or side reactions.
Q2: I am observing low yields in my Pictet-Spengler cyclization step. How can I optimize the temperature to improve the yield?
Low yields in a Pictet-Spengler reaction can often be attributed to suboptimal temperature control. Here’s a systematic approach to optimization:
-
Initial Temperature Screening: Start with a modest temperature, for example, 40-60 °C, and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, incrementally increase the temperature by 10-15 °C and observe the effect on both the reaction rate and the formation of byproducts.
-
Consider the Solvent's Boiling Point: The choice of solvent will dictate the maximum achievable temperature at atmospheric pressure. Solvents like toluene or 1,4-dioxane allow for higher reaction temperatures compared to dichloromethane (DCM) or tetrahydrofuran (THF).
-
Stepwise Temperature Profile: In some cases, a stepwise temperature profile can be beneficial. For instance, the initial condensation to form the iminium ion intermediate may proceed efficiently at a lower temperature, while the subsequent cyclization may require a higher temperature to overcome the activation energy barrier.
Q3: During the final hydrogenation step to form the tetrahydro-ring, I am seeing incomplete reduction or over-reduction. How does temperature play a role here?
The catalytic hydrogenation of the 2,7-naphthyridine ring is a critical step where temperature control is vital for success.
-
Incomplete Reduction: If you are observing incomplete reduction, it could be due to insufficient catalyst activity or a reaction temperature that is too low. Increasing the temperature can enhance the rate of hydrogenation. However, this must be done cautiously.
-
Over-reduction and Side Reactions: Conversely, excessively high temperatures can lead to over-reduction of other functional groups or hydrogenolysis, where C-N or C-O bonds are cleaved.[6] It is crucial to find a temperature that allows for efficient reduction of the desired ring without promoting unwanted side reactions. A typical starting point for hydrogenation with a palladium or platinum catalyst is room temperature to 50 °C.[7]
Troubleshooting Guide
| Problem | Potential Temperature-Related Cause | Suggested Solution |
| Low Yield of Cyclized Product | The reaction temperature is too low, leading to a slow reaction rate. | Gradually increase the reaction temperature in 10 °C increments while monitoring the reaction progress and byproduct formation. Consider switching to a higher-boiling point solvent if necessary. |
| Formation of Numerous Byproducts | The reaction temperature is too high, promoting side reactions such as polymerization or decomposition. | Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst or a different acid promoter in the case of a Pictet-Spengler reaction. |
| Incomplete Hydrogenation | The hydrogenation temperature is too low for the chosen catalyst and substrate. | Increase the temperature of the hydrogenation reaction. You may also consider increasing the hydrogen pressure or changing the catalyst. |
| Product Decomposition During Workup or Purification | The product may be thermally labile, especially the free base form. | Keep all workup and purification steps at low temperatures. Use cold solvents for extraction and consider performing chromatography in a cold room or with a cooled column. |
| Poor Diastereoselectivity (if applicable) | The reaction temperature is too high, favoring the thermodynamically more stable, but potentially undesired, diastereomer. | Run the reaction at a lower temperature. The kinetically controlled product is often favored at reduced temperatures.[1] |
Experimental Protocols
Protocol 1: Temperature Optimization for a Pictet-Spengler Reaction
-
Setup: In three separate reaction vessels, dissolve the β-arylethylamine precursor (1 equivalent) and the aldehyde (1.1 equivalents) in a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equivalents) to each vessel.
-
Temperature Control: Place each vessel in a pre-heated reaction block at three different temperatures: 40 °C, 60 °C, and 80 °C.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.
-
Analysis: After a set time (e.g., 24 hours), quench the reactions and analyze the crude product mixture from each temperature to determine the yield and purity of the desired 1,2,3,4-tetrahydro-2,7-naphthyridine. This will help identify the optimal temperature for the cyclization.
Protocol 2: Controlled Hydrogenation
-
Catalyst and Substrate: In a hydrogenation vessel, dissolve the 2,7-naphthyridine precursor in a suitable solvent (e.g., ethanol or methanol). Add the hydrogenation catalyst (e.g., 10% Pd/C).
-
Initial Conditions: Start the reaction at room temperature under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker at 50 psi).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Temperature Adjustment: If the reaction is slow, gradually warm the reaction mixture to 30-40 °C. Be cautious not to exceed 50 °C initially to avoid over-reduction.
-
Workup: Once the reaction is complete, filter off the catalyst and concentrate the filtrate. The resulting 1,2,3,4-tetrahydro-2,7-naphthyridine can then be converted to its hydrochloride salt.
Visualizing the Workflow
Diagram 1: Troubleshooting Flowchart for Low Yield
Caption: A flowchart to diagnose and resolve low reaction yields.
Diagram 2: Key Synthetic Steps and Temperature Checkpoints
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride
Introduction: 1,2,3,4-Tetrahydro-2,7-naphthyridine and its hydrochloride salt are pivotal intermediates in medicinal chemistry, notably in the synthesis of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.[1][2] While essential, the path from crude reaction mixture to a pure, crystalline hydrochloride salt is often fraught with challenges. This guide provides field-proven insights and troubleshooting strategies to navigate the common pitfalls associated with the purification of this compound, ensuring the integrity and success of your research.
Part 1: Foundational Knowledge & Frequently Asked Questions
This section addresses the fundamental properties of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride that are critical to understand before attempting purification.
Q1: What are the key physical properties of this compound I should be aware of?
A1: Understanding the physicochemical nature of your compound is the first step to a successful purification. This compound is typically a white to off-white crystalline solid.[1] However, two properties are paramount:
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Hygroscopicity: As a hydrochloride salt of an amine, this compound has a strong tendency to absorb moisture from the atmosphere.[3][4] This can lead to the material appearing clumpy, caked, or even as a sticky solid, which severely complicates accurate weighing and handling.[3]
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Stability: The manufacturer recommends storing the compound under an inert gas (nitrogen or argon) at 2-8°C.[1] This implies potential sensitivity to air (oxidation) or temperature over long periods. The free-base form is a nucleophilic amine and can be susceptible to various side reactions if not handled correctly.[5][6]
Q2: How should I properly handle and store the compound to prevent moisture uptake and degradation?
A2: Proper handling is non-negotiable for maintaining the compound's integrity.
-
Ideal Handling: Whenever possible, handle the solid material inside a glovebox with a dry, inert atmosphere.[3][7]
-
Alternative Method: If a glovebox is unavailable, work quickly in an environment with the lowest possible humidity. Keep the container tightly sealed at all times when not in use. Prepare all necessary equipment in advance to minimize the time the container is open.[3]
-
Storage: Always store the compound in a tightly sealed container, preferably within a desiccator containing a drying agent like Drierite® or phosphorus pentoxide.[4] For long-term storage, adhere to the recommended 2-8°C under an inert atmosphere.[1] Consider aliquoting the material into smaller, single-use vials to avoid repeatedly exposing the bulk supply to the atmosphere.[3]
Q3: What are the general solubility characteristics of the hydrochloride salt versus its free base?
A3: The protonation state of the nitrogen atoms dramatically alters the compound's solubility, a principle that is central to its purification. This difference is the key to designing effective extraction and chromatography strategies.
| Solvent Class | 1,2,3,4-Tetrahydro-2,7-naphthyridine HCl (Salt) | 1,2,3,4-Tetrahydro-2,7-naphthyridine (Free Base) |
| Polar Protic (e.g., Water, Methanol) | High Solubility | Moderate to High Solubility |
| Polar Aprotic (e.g., Acetonitrile, THF) | Low to Moderate Solubility | High Solubility |
| Chlorinated (e.g., DCM, Chloroform) | Very Low Solubility | High Solubility |
| Non-Polar (e.g., Ethyl Acetate, Hexane, Toluene) | Insoluble | Moderate to High Solubility (in EtOAc); Low in Hexane |
Table 1: Qualitative Solubility Profile. This table summarizes the expected solubility based on general chemical principles of amine salts versus free bases.
Part 2: Troubleshooting Common Purification Issues
This section is formatted to directly address problems you may encounter during your experimental work.
Q4: My final product is a sticky oil or gum, not the expected crystalline solid. What happened?
A4: This is a very common issue, typically stemming from one of two causes:
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Cause 1: Residual Solvent: The most likely culprit is trapped solvent, especially water, from the workup or purification. The hygroscopic nature of the salt means it can retain water tenaciously.
-
Solution: Dry the material rigorously under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40-50°C, if the compound is thermally stable). If it remains an oil, dissolve it in a minimal amount of anhydrous methanol and re-precipitate it by adding a non-polar solvent like diethyl ether or ethyl acetate, then dry the resulting solid under vacuum.
-
-
Cause 2: Impurities: The presence of unreacted starting materials, byproducts, or residual grease can act as a "eutectic" mixture, depressing the melting point and preventing crystallization.
-
Solution: Re-evaluate the purity of your material via LC-MS or a high-resolution NMR. If impurities are detected, a more rigorous purification is required. Refer to the protocols in Part 3.
-
Q5: My TLC shows significant tailing or streaking. How can I fix this?
A5: Tailing is a classic sign of a strong interaction between a basic compound (like an amine) and the acidic silanol groups on a standard silica gel TLC plate.
-
Mechanism: The free amine adsorbs strongly and sometimes irreversibly to the silica, leading to poor elution and a characteristic streak rather than a compact spot.
-
Solution: Modify your mobile phase. Add a small amount of a basic modifier to neutralize the acidic sites on the silica and ensure the analyte elutes cleanly.
-
For the Free Base: Use a mobile phase like Dichloromethane/Methanol (e.g., 95:5 v/v) and add 0.5-1% triethylamine (Et₃N) or a 7N ammonia in methanol solution.
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For the HCl Salt: The salt itself should not streak as the nitrogens are protonated. If you see streaking, it suggests some free base is present, indicating an issue with the salt's stability or initial formation.
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Q6: I see multiple spots on my TLC/LC-MS after purification. What are the likely impurities?
A6: The identity of impurities is highly dependent on the synthetic route. However, for syntheses involving the reduction of 2,7-naphthyridine, common impurities include:
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Starting Material: Incomplete reduction will leave traces of the aromatic 2,7-naphthyridine.
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Regioisomers: Catalytic hydrogenation of certain naphthyridine isomers can lead to mixtures of tetrahydro derivatives.[8] For example, reduction of 1,7-naphthyridine can yield both 1,2,3,4- and 5,6,7,8-tetrahydro isomers.[8] It is crucial to use analytical methods (like NOE NMR experiments) to confirm the structure of your desired 2,7-isomer and separate it from potential regioisomeric byproducts.
-
Over-reduced Products: More forcing reduction conditions could lead to decahydronaphthyridine species.
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Degradation Products: If the free base was exposed to air, oxidized impurities may be present.
Q7: My NMR spectrum has broad peaks, making interpretation difficult. What is the cause?
A7: Broad signals in the NMR spectrum of this compound can be attributed to several factors:
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Proton Exchange: The N-H protons and any associated ammonium protons (in the HCl salt) can undergo chemical exchange with trace amounts of water or with each other. This is often concentration and temperature-dependent. Adding a drop of D₂O will cause the N-H and acidic protons to exchange, making their signals disappear, which can help confirm their location.
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Conformational Dynamics: The saturated portion of the tetrahydropyridine ring is not planar and undergoes rapid conformational changes (ring flips). If the rate of this change is on the same timescale as the NMR experiment, it can lead to the broadening of signals for the protons on that ring. Running the NMR at a lower or higher temperature can sometimes resolve these into sharp peaks.
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Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts (e.g., Palladium, Platinum) can cause significant line broadening. If you suspect this, filtering a solution of the compound through a small plug of Celite® may help.
Part 3: Recommended Purification Protocols
Given the challenges, direct recrystallization of the crude hydrochloride salt is often ineffective. The most robust and reliable method involves purifying the free base before converting it to the final, high-purity salt.
Protocol 1: Purification via Conversion to Free Base, Chromatography, and Salt Formation
This method provides the highest likelihood of obtaining pure, crystalline material by leveraging the solubility differences between the salt and free base.
Step 1: Conversion to Free Base
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Dissolve the crude hydrochloride salt in a minimal amount of deionized water.
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution dropwise while stirring. Monitor the pH with pH paper; continue adding base until the solution is alkaline (pH ~9-10).
-
Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. The free base is highly soluble in these solvents.[5]
-
Combine the organic extracts.
-
Wash the combined organic layer with a small amount of saturated brine solution to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which may be an oil or solid.
Step 2: Flash Column Chromatography (of the Free Base)
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of Dichloromethane/Methanol with a basic modifier.
-
Starting Point: 100% DCM -> 95:5 DCM:MeOH + 0.5% Triethylamine.
-
Rationale: The triethylamine is crucial. It competes with the basic nitrogens of your compound for the acidic sites on the silica gel, preventing streaking and ensuring a symmetrical peak shape.
-
-
Procedure:
-
Adsorb the crude free base onto a small amount of silica gel.
-
Load this onto the top of the prepared column.
-
Elute with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC (using the same modified eluent system).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Step 3: Final Salt Formation
-
Dissolve the purified free base in a minimal amount of a dry, non-protic solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, or DCM).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise while stirring vigorously.
-
The pure this compound will precipitate out as a white solid.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, dry diethyl ether to remove any excess HCl.
-
Dry the final product under high vacuum for at least 12 hours to remove all residual solvents.
Protocol 2: Recrystallization of the Hydrochloride Salt
This method is suitable only if the crude material is already of reasonably high purity (>90%) and the impurities have different solubility profiles.
-
Select a solvent system in which the salt is soluble when hot but poorly soluble when cold. A common choice for hydrochloride salts is a polar protic solvent mixture, such as Methanol/Ethyl Acetate or Ethanol/Diethyl Ether.
-
In a flask, add a minimal amount of the hot primary solvent (e.g., Methanol) to the crude salt to fully dissolve it.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Slowly add the anti-solvent (e.g., Ethyl Acetate) to the hot solution until it just begins to turn cloudy (the saturation point).
-
Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator or freezer (2-8°C) to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.
Part 4: Process Logic and Data Summary
Purification Strategy Workflow
The following diagram outlines the decision-making process for purifying your crude product.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. researchgate.net [researchgate.net]
Navigating the Synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride: A Technical Guide to Byproduct Removal
Welcome to the Technical Support Center for the synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. As a key intermediate in the development of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, achieving high purity of this compound is paramount for successful downstream applications and ensuring data integrity.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the primary challenge in this synthesis: the removal of process-related byproducts. Our approach is grounded in established chemical principles and field-proven purification strategies to empower you to overcome synthetic hurdles and obtain your target compound with the desired purity.
I. Understanding the Synthetic Landscape and Anticipating Byproducts
The most common and direct route to 1,2,3,4-Tetrahydro-2,7-naphthyridine is the catalytic hydrogenation of the aromatic precursor, 2,7-naphthyridine. While seemingly straightforward, this reduction can be non-selective, leading to a characteristic set of byproducts. Understanding the potential impurities is the first step toward devising an effective purification strategy.
A primary synthetic challenge arises from the non-selective reduction of the 2,7-naphthyridine ring system. Catalytic hydrogenation can lead to a mixture of regioisomers, with the desired 1,2,3,4-tetrahydro product often co-forming with the 5,6,7,8-tetrahydro isomer. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.
dot graph "Synthetic_Byproducts" { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} Caption: Common byproducts in the synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound.
FAQs
Q1: My NMR spectrum shows a complex mixture of aromatic and aliphatic signals, suggesting the presence of multiple species. What are the likely culprits?
A1: The most probable impurities are unreacted 2,7-naphthyridine and the isomeric byproduct, 5,6,7,8-Tetrahydro-2,7-naphthyridine. The presence of unreacted starting material will be indicated by characteristic aromatic signals of the 2,7-naphthyridine core. The isomeric byproduct will have a different set of aliphatic signals compared to your desired product due to the different saturation pattern of the pyridine rings. Over-reduction to decahydronaphthyridine is also possible, which would be indicated by the complete disappearance of aromatic signals and a more complex aliphatic region.
Q2: I'm struggling to separate my desired product from a persistent impurity with a similar TLC retention factor (Rf). What is this impurity and how can I improve separation?
A2: This persistent impurity is likely the 5,6,7,8-tetrahydro isomer. Due to their similar structures and polarities, these isomers can be challenging to separate. To improve separation on TLC and subsequently in column chromatography, consider the following:
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Solvent System Modification: A common mobile phase for purifying naphthyridine derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[3] To improve separation of these isomers, try a less polar solvent system to increase the interaction of the compounds with the stationary phase, thereby accentuating small polarity differences. A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, is highly recommended.
-
Addition of a Modifier: Since your target compound is a basic amine, adding a small amount of a modifier like triethylamine (0.1-1%) to your mobile phase can improve peak shape and may enhance separation by minimizing tailing on the silica gel.
Q3: After my reaction, I have a fine black powder suspended in my product solution. What is it and how do I remove it?
A3: This is most likely the heterogeneous catalyst used in the hydrogenation, such as palladium on carbon (Pd/C). It is crucial to remove the catalyst before any further workup or purification. This can be achieved by filtering the reaction mixture through a pad of Celite®. Ensure the Celite pad is thoroughly washed with the reaction solvent to recover any adsorbed product.
Q4: My final product is a sticky oil instead of the expected crystalline hydrochloride salt. What could be the issue?
A4: This could be due to several factors:
-
Residual Solvent: Ensure all solvents are thoroughly removed under high vacuum.
-
Impurities: The presence of byproducts can inhibit crystallization. The isomeric byproduct is a common culprit. Purify the free base by column chromatography before forming the hydrochloride salt.
-
Incorrect Stoichiometry of HCl: Ensure you are using the correct amount of hydrochloric acid to form the salt. An excess or deficit of acid can affect crystallization.
-
Water Content: The presence of excess water can sometimes lead to the formation of oils. Ensure you are using anhydrous solvents for the salt formation and crystallization steps.
III. Experimental Protocols for Byproduct Removal
The following protocols provide detailed, step-by-step methodologies for the purification of 1,2,3,4-Tetrahydro-2,7-naphthyridine.
Protocol 1: Column Chromatography for the Separation of Tetrahydronaphthyridine Isomers
This protocol is designed to separate the desired 1,2,3,4-tetrahydro isomer from the 5,6,7,8-tetrahydro byproduct and any unreacted starting material.
Materials:
-
Crude reaction mixture (free base)
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Sample Preparation: After removing the hydrogenation catalyst by filtration, concentrate the crude reaction mixture under reduced pressure to obtain the crude free base.
-
TLC Analysis: Dissolve a small amount of the crude material in DCM and spot it on a TLC plate. Develop the plate using a solvent system of DCM:MeOH (e.g., 95:5) with a small addition of TEA (e.g., 0.5%). Visualize the spots under UV light (254 nm). You should observe distinct spots for the starting material, the desired product, and the isomeric byproduct.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM).
-
Pour the slurry into the chromatography column and allow the solvent to drain, ensuring the silica gel packs evenly without air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
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Begin eluting the column with a low-polarity mobile phase (e.g., 100% DCM or DCM with a very small percentage of MeOH, and 0.5% TEA).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of MeOH (gradient elution). A typical gradient might be from 0% to 10% MeOH in DCM.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure desired product.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 1,2,3,4-Tetrahydro-2,7-naphthyridine free base.
dot graph "Column_Chromatography_Workflow" { layout=neato; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for isomeric separation by column chromatography.
Protocol 2: Recrystallization for Final Purification of the Hydrochloride Salt
This protocol is for the final purification of the hydrochloride salt after the free base has been purified by chromatography.
Materials:
-
Purified 1,2,3,4-Tetrahydro-2,7-naphthyridine free base
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
-
Erlenmeyer flask
-
Stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the purified free base in a minimal amount of anhydrous ethanol.
-
Salt Formation: While stirring, slowly add a stoichiometric amount of the hydrochloric acid solution in diethyl ether. A precipitate of the hydrochloride salt should form.
-
Heating and Dissolution: Gently heat the mixture while stirring until the solid completely dissolves. Add a minimal amount of additional ethanol if necessary to achieve full dissolution at the elevated temperature.
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
IV. Data Presentation for Easy Reference
Table 1: Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| Hexane | 0.1 | 69 | Non-polar component of mobile phase |
| Dichloromethane (DCM) | 3.1 | 40 | Primary solvent for chromatography |
| Ethyl Acetate | 4.4 | 77 | Polar component of mobile phase |
| Methanol (MeOH) | 5.1 | 65 | Highly polar component for elution of polar compounds |
| Ethanol | 4.3 | 78 | Recrystallization solvent |
| Diethyl Ether | 2.8 | 35 | Anti-solvent for precipitation/washing |
| Triethylamine (TEA) | 1.9 | 89 | Mobile phase modifier to reduce tailing |
V. References
-
BenchChem. (n.d.). purification of Benzo[c]naphthyridine derivatives using column chromatography. Retrieved from
-
Desai, N. C., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Retrieved from
-
LookChem. (n.d.). Cas 1354940-72-9,this compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]
Sources
Technical Support Center: 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride
Welcome to the technical support center for 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues and troubleshoot common challenges encountered during the use of this versatile synthetic intermediate. As a critical building block in the synthesis of various biologically active compounds, including potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, understanding its chemical behavior is paramount for successful and reproducible experimental outcomes.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to anticipate and address stability-related challenges, ensuring the integrity of your research.
Section 1: Understanding the Stability of this compound
The stability of this compound is a critical factor that can influence the outcome of synthetic procedures and the purity of the final products. The molecule possesses a partially saturated heterocyclic ring system, which introduces specific vulnerabilities compared to its fully aromatic counterpart.
Key Structural Features Influencing Stability:
-
Tetrahydropyridine Ring: The non-aromatic, piperidine-like ring is susceptible to oxidation.
-
Secondary Amine: The secondary amine at the 2-position is a nucleophilic center and can participate in various reactions.
-
Hydrochloride Salt: The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the free base, which is often a liquid.[2]
Below is a diagram illustrating the core structure and highlighting the reactive centers.
Caption: Key reactive and stability-influencing features of this compound.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that researchers may encounter during their experiments with this compound.
Low Yield in N-Alkylation or N-Acylation Reactions
Question: I am experiencing low yields in my N-alkylation/acylation reaction with this compound. What are the potential causes and how can I improve the outcome?
Answer:
Low conversion in N-alkylation or N-acylation reactions is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Deprotonation | The hydrochloride salt must be neutralized to the free base for the secondary amine to act as an effective nucleophile. | - Ensure at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine) is used to neutralize the HCl salt before adding the alkylating or acylating agent.- For weakly nucleophilic amines, a stronger base may be required, but be cautious of side reactions. |
| Steric Hindrance | The steric bulk of either the tetrahydronaphthyridine or the electrophile can hinder the reaction. | - Increase the reaction temperature to provide more energy to overcome the activation barrier.- Prolong the reaction time.- If possible, choose a less sterically hindered alkylating or acylating agent.[3] |
| Poor Leaving Group | The rate of an SN2 reaction is dependent on the quality of the leaving group on the electrophile. | - If using an alkyl halide, the reactivity order is I > Br > Cl. Consider using an alkyl iodide or bromide for better results.- Alternatively, convert an alcohol to a better leaving group, such as a tosylate or mesylate. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate and solubility of reactants. | - Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices for N-alkylation reactions.- Ensure the use of anhydrous solvents, as water can interfere with the reaction.[3] |
| Side Reactions | Elimination reactions can compete with substitution, especially with secondary or tertiary alkyl halides. | - Use a less hindered base.- Lower the reaction temperature.[3] |
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF), add a suitable base (e.g., triethylamine, 1.1 eq) at room temperature.
-
Stir the mixture for 15-30 minutes to ensure complete neutralization.
-
Add the alkylating agent (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting workflow for low N-alkylation yield.
Presence of Impurities in the Final Product
Question: I have isolated my desired product, but analytical data (LC-MS, NMR) shows the presence of impurities. What are the likely degradation products or side-products?
Answer:
The presence of impurities can arise from the degradation of the starting material or from side reactions during the synthesis.
Potential Impurities and Their Sources:
| Impurity | Potential Source | Identification | Prevention/Mitigation |
| 2,7-Naphthyridine | Oxidation of the tetrahydropyridine ring. This can be promoted by air, heat, or certain reagents. | Aromatic signals in ¹H NMR, lower m/z in MS. | - Store the starting material under an inert atmosphere (e.g., argon or nitrogen).- Avoid excessive heating during the reaction.- Use degassed solvents. |
| Over-alkylated Product | Reaction of the product (a tertiary amine) with the alkylating agent. | Higher m/z in MS corresponding to the addition of another alkyl group. | - Use a slight excess of the tetrahydronaphthyridine starting material.- Add the alkylating agent slowly to the reaction mixture. |
| Unreacted Starting Material | Incomplete reaction. | Presence of the starting material's signals in NMR and its m/z in MS. | Refer to the troubleshooting guide for low yield (Section 2.1). |
| Ring-Opened Products | While less common under standard synthetic conditions, harsh acidic or basic conditions, or strong oxidizing agents could potentially lead to the cleavage of the piperidine ring. | Complex mixture of products, difficult to characterize without specific studies. | Avoid extreme pH and harsh oxidants unless the reaction specifically calls for them. |
Analytical Approach for Impurity Profiling:
A combination of analytical techniques is crucial for identifying and quantifying impurities.[4][5][6]
-
LC-MS: Ideal for detecting and obtaining the molecular weights of impurities.
-
High-Resolution MS (HRMS): Provides accurate mass data to help determine the elemental composition of impurities.
-
NMR (¹H, ¹³C, COSY, HSQC): Essential for structural elucidation of isolated impurities.
-
Forced Degradation Studies: Intentionally subjecting the starting material to stress conditions (acid, base, heat, oxidation, light) can help to generate and identify potential degradation products that might be observed as impurities in a reaction.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To minimize degradation, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C. Protect from light and moisture.
Q2: Is the free base of 1,2,3,4-Tetrahydro-2,7-naphthyridine stable?
A2: The free base is generally less stable than the hydrochloride salt. It is a colorless to light yellow liquid that is more susceptible to oxidation and may darken over time upon exposure to air.[2] For long-term storage, the hydrochloride salt is preferred. If the free base is required, it should be used fresh or stored under an inert atmosphere at low temperatures.
Q3: Can this compound undergo oxidation? What are the likely products?
A3: Yes, the tetrahydropyridine ring is susceptible to oxidation, which would lead to aromatization to form 2,7-naphthyridine. This can be a concern during reactions that are run at high temperatures in the presence of air or with certain oxidizing agents.
Q4: What is the expected solubility of this compound?
A4: As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol. Its solubility in aprotic organic solvents used for synthesis (e.g., DMF, DMSO, acetonitrile) may be more limited, but the addition of a base to form the free base will typically increase solubility in these solvents.
Q5: Are there any known incompatibilities with common reagents?
A5: Avoid strong oxidizing agents, as they can lead to the aromatization of the tetrahydropyridine ring. Also, be mindful of the basicity of the reaction conditions, as this will affect the nucleophilicity of the secondary amine. The hydrochloride salt is acidic and will react with bases.
Section 4: References
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Powell, M. F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Pharmaceutical research, 4(1), 42–45. [Link]
-
Kaur, J., & Pal, B. (2013). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Environmental science and pollution research international, 20(6), 3956–3964. [Link]
-
BenchChem. (2025). Troubleshooting low conversion in N-alkylation of secondary amines. BenchChem Technical Support.
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BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support.
-
Agilent. (n.d.). Purity and Impurity Analysis. Agilent Technologies.
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online.
-
IUPAC Name: 1,2,3,4-tetrahydro-2,7-naphthyridine;dihydrochloride. J&K Scientific.
-
This compound. Sigma-Aldrich.
-
1,2,3,4-Tetrahydro-2,7-naphthyridine. ChemBK.
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This compound. LookChem.
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025). ResearchGate.
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Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate.
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2022). ACS Publications.
-
Photocatalytic Aerobic Dehydrogenation of N-Heterocycles with Ir(III) Photosensitizers Bearing the 2(2′-Pyridyl)benzimidazole Scaffold. (2022). ACS Publications.
-
Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. (2019). PubMed.
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI.
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2020). PubMed Central.
-
Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (2016). PubMed.
-
Influence of piperidine ring on stability and reactivity of piperine. (2025). ResearchGate.
-
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride. BLDpharm.
-
Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. (2021). RSC Publishing.
-
1,2,3,4-tetrahydro-2,7-Naphthyridine. ChemBK.
-
1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. National Institutes of Health.
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). MDPI.
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate.
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7]naphthyrin-5(6H)-one. PubMed Central.
-
Photocatalytic C H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. (2023). CONICET.
-
Photocatalytic oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. (2021). RSC Publishing.
-
This compound. LookChem.
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Impurity Profiling in different analytical techniques. (2024). IJNRD.
-
Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
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Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024).
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). National Institutes of Health.
-
Impact of Solvent on the Thermal Stability of Amines. (2022). PubMed Central.
-
Properties of Amines and their Hydrochloride Salt. ResearchGate.
Sources
Technical Support Center: 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride, focusing on common synthetic routes such as the Pictet-Spengler and Bischler-Napieralski reactions, as well as catalytic hydrogenation of the parent naphthyridine.
Q1: My Pictet-Spengler reaction to form the tetrahydro-2,7-naphthyridine ring system has failed or resulted in very low yields. What are the likely causes?
The Pictet-Spengler reaction is a condensation of a β-arylethylamine with a carbonyl compound, followed by ring closure, traditionally catalyzed by a strong acid like hydrochloric acid.[1][2] Failure in this reaction can often be attributed to several factors:
-
Insufficiently Activated Aromatic Ring: The pyridine ring in the starting material may not be nucleophilic enough for the electrophilic substitution to occur under standard conditions. Unlike highly nucleophilic rings like indoles or pyrroles, phenyl groups and other less nucleophilic systems often require harsher conditions, such as higher temperatures and stronger acids.[2]
-
Decomposition of Starting Materials: The combination of strong acid and high heat can lead to the degradation of sensitive starting materials.
-
Iminium Ion Formation Issues: The initial condensation to form the crucial iminium ion intermediate may be unfavorable.
Troubleshooting Flowchart: Pictet-Spengler Reaction
Caption: Troubleshooting logic for a failed Pictet-Spengler reaction.
Recommended Actions:
-
Increase Reaction Severity: If using standard hydrochloric acid, consider switching to a stronger acid like trifluoroacetic acid (TFA) or employing superacids, and increasing the reaction temperature.[2]
-
N-Acyliminium Ion Pictet-Spengler Reaction: This variation involves acylating the imine to form a highly electrophilic N-acyliminium ion. This intermediate can cyclize under much milder conditions with good yields, even with less activated aromatic systems.[2]
-
Optimize Carbonyl Source: Ensure the aldehyde or ketone used is of high purity. In some cases, using an acetal equivalent (like dimethoxymethane) can be more effective.[2]
Q2: I am attempting a Bischler-Napieralski reaction to synthesize a dihydro-2,7-naphthyridine precursor, but the reaction is not proceeding. What should I investigate?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form dihydroisoquinolines, which can be precursors to the desired tetrahydro-naphthyridine.[3][4] Common issues include:
-
Poor Dehydrating Agent: The reaction relies on a potent dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form the electrophilic intermediate (a nitrilium ion or an imidoyl chloride).[3][4][5]
-
Electron-Poor Aromatic Ring: Similar to the Pictet-Spengler, this reaction is more efficient with electron-rich aromatic rings.[3][6]
-
Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative instead of the desired cyclized product.[5][6]
Troubleshooting Table: Bischler-Napieralski Reaction
| Symptom | Potential Cause | Recommended Solution | Reference |
| No reaction | Ineffective dehydrating agent | Use P₂O₅ in refluxing POCl₃, especially for less activated rings. | [4][6] |
| Low yield | Poorly activated aromatic ring | Ensure starting material has electron-donating groups if possible. | [6] |
| Formation of styrene byproduct | Retro-Ritter reaction | Use a nitrile as the solvent to shift the equilibrium away from the side product. | [5][6] |
| Decomposition | Harsh reaction conditions | Consider milder reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base. | [3] |
Experimental Protocol: Bischler-Napieralski Cyclization
-
To a solution of the β-(pyridin-3-yl)ethylamide (1.0 eq) in anhydrous toluene (or a nitrile solvent to minimize side reactions), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydro-2,7-naphthyridine.
Q3: My catalytic hydrogenation of a 2,7-naphthyridine to the desired 1,2,3,4-tetrahydro product is giving a mixture of isomers or is incomplete. How can I improve selectivity and conversion?
Catalytic hydrogenation of naphthyridines can sometimes lead to a mixture of regioisomers (e.g., 1,2,3,4-tetrahydro vs. 5,6,7,8-tetrahydro) or incomplete reduction.[7] The outcome is highly dependent on the catalyst, solvent, and substrate substitution.
-
Catalyst Choice: Different catalysts (e.g., Palladium, Platinum, Ruthenium) exhibit different selectivities. For instance, catalytic hydrogenation of 3-methyl-2,7-naphthyridine over palladium has been reported to yield a mixture of the 5,6,7,8-tetrahydro and 1,2,3,4-tetrahydro isomers.[7] Ruthenium-based catalysts have been successfully used for the asymmetric hydrogenation of other naphthyridine isomers.[8]
-
Reaction Conditions: Hydrogen pressure, temperature, and solvent can all influence the reaction rate and selectivity.
-
Substituent Effects: The electronic and steric nature of substituents on the naphthyridine ring can direct the hydrogenation to one of the rings.
Recommendations for Improved Hydrogenation:
-
Catalyst Screening: If you are obtaining a mixture of products, screen different catalysts. Consider using a ruthenium-based catalyst, which has shown high efficiency and enantioselectivity in the hydrogenation of other naphthyridine systems.[8]
-
Transfer Hydrogenation: As an alternative to high-pressure hydrogen gas, consider transfer hydrogenation using a hydrogen donor like formic acid, ammonium formate, or isopropanol.[9][10][11] This can sometimes offer different selectivity and milder reaction conditions.
-
Optimize Conditions: Systematically vary the hydrogen pressure, temperature, and solvent to find the optimal conditions for your specific substrate.
Workflow for Optimizing Catalytic Hydrogenation
Caption: A systematic approach to optimizing the catalytic hydrogenation of 2,7-naphthyridine.
Q4: How do I purify the final this compound product and confirm its identity?
The final product is a hydrochloride salt, which is typically a crystalline solid.[12]
Purification Protocol:
-
Crude Product Isolation: After the reaction is complete and quenched, perform a standard aqueous workup. If the free base is isolated, it can be dissolved in a suitable solvent like diethyl ether or isopropanol.
-
Salt Formation: Bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether or isopropanol, until precipitation is complete.
-
Recrystallization: Collect the precipitated hydrochloride salt by filtration. Recrystallize the crude salt from a suitable solvent system, such as ethanol/ether or methanol/isopropanol, to obtain a pure, crystalline product.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. The spectra should be consistent with the 1,2,3,4-tetrahydro-2,7-naphthyridine structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
Melting Point: A sharp melting point is indicative of high purity.
References
- Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151–190.
- Wikipedia. (2023). Pictet–Spengler reaction.
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- Fan, Q.-H., et al. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 18(11), 2730–2733.
- Zhang, J., et al. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins.
- Ikekawa, N., & Ohtani, M. (1969). Studies on Naphthyridines. V. Catalytic Reduction of Naphthyridines. Chemical & Pharmaceutical Bulletin, 17(7), 1483-1487.
- Wang, C., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 28(23), 7859.
- Alcaide, B., & Almendros, P. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- Li, Y., et al. (2020). Hydrogen-Transfer-Mediated Direct β-Alkylation of Aryl-1,8-naphthyridines with Alcohols under Transition Metal Catalyst Free Conditions. Organic Letters, 22(15), 5849–5853.
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- LookChem. (n.d.). Cas 1354940-72-9,this compound.
- Pharmaffiliates. (n.d.). This compound.
- Wikipedia. (2023). Bischler–Napieralski reaction.
- Collins, J. L., et al. (2006). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Bioorganic & Medicinal Chemistry Letters, 16(17), 4534–4538.
- Collins, J. L., et al. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(8), 1437–1440.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
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- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. scilit.com [scilit.com]
- 8. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lookchem.com [lookchem.com]
Technical Support Center: Troubleshooting Low Yield in 1,2,3,4-Tetrahydro-2,7-naphthyridine Synthesis
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of the 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold. This privileged structure is a cornerstone in medicinal chemistry, serving as a key building block for novel therapeutics targeting the central nervous system and other areas.[1] Achieving high yields can be complex due to the nuanced reactivity of the pyridine and piperidine rings. This document provides a structured, question-and-answer-based approach to diagnose and resolve common synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary cyclization reaction, intended to form the tetrahydro-naphthyridine core, is failing or resulting in very low yield. What are the likely causes?
This is a common and often multi-faceted issue. The success of the cyclization is highly dependent on the chosen synthetic strategy. Let's break down the troubleshooting process based on the most prevalent synthetic routes.
Scenario A: Pictet-Spengler Type Reaction
The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and related heterocyclic systems.[2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.
Core Principle: The reaction's driving force is the formation of a highly electrophilic iminium ion, which is then attacked by the electron-rich pyridine ring to close the new piperidine ring.[2] If the yield is low, it's often due to a breakdown in this mechanistic sequence.
Troubleshooting Steps:
-
Verify Iminium Ion Formation: The initial imine formed from your amine and aldehyde is often not electrophilic enough for the cyclization to proceed efficiently. An acid catalyst is crucial for protonating the imine to form the more reactive iminium ion.[2]
-
Action: Ensure your acid catalyst is active and present in sufficient quantity. For less nucleophilic pyridine rings, stronger acids like trifluoroacetic acid (TFA) or even harsher conditions may be required compared to more activated systems like indoles.[2]
-
-
Assess Pyridine Ring Nucleophilicity: The pyridine ring acts as the nucleophile in the key ring-closing step. Electron-withdrawing groups on the ring will significantly decrease its nucleophilicity, potentially stalling the reaction.
-
Action: If your substrate contains strong electron-withdrawing groups, you may need more forcing conditions (higher temperature, stronger acid). Conversely, if the reaction is producing complex side products, the conditions may be too harsh for a highly activated system.
-
-
Evaluate the Carbonyl Component: The aldehyde or ketone used must be sufficiently reactive. Sterically hindered ketones or electron-deficient aldehydes may react sluggishly.
-
Action: Consider using a more reactive aldehyde (e.g., formaldehyde or its equivalent, glyoxylate esters). Ensure the aldehyde has not degraded or polymerized upon storage.
-
Caption: Key mechanistic steps of the Pictet-Spengler reaction.
Scenario B: Reduction of an Aromatic 2,7-Naphthyridine
Another common route is the partial reduction of a fully aromatic 2,7-naphthyridine precursor. Low yield here typically points to issues with catalyst activity, reaction conditions, or selectivity.
Troubleshooting Steps:
-
Catalyst Selection & Activity: The choice of catalyst is critical for selectively reducing one of the two pyridine rings.
-
Action: Palladium on carbon (Pd/C) is a common choice for this transformation.[3] If the reaction is slow or incomplete, the catalyst may be poisoned or deactivated. Try using a fresh batch of catalyst or increasing the catalyst loading. For substrates resistant to hydrogenation, consider more active catalysts like platinum oxide (PtO₂) or alternative reduction methods.
-
-
Hydrogen Source: The method of hydrogen delivery can impact efficiency.
-
Action: While H₂ gas is standard, transfer hydrogenation using sources like formic acid or isopropanol can be effective, particularly under milder conditions.[4]
-
-
Regioselectivity: Unsymmetrically substituted 2,7-naphthyridines can lead to mixtures of regioisomers upon reduction. The electronic and steric nature of substituents will direct the hydrogenation.
-
Action: Carefully analyze your product mixture using NMR and LC-MS to identify if a mixture of isomers is the cause of the low isolated yield of the desired product. Optimizing the solvent and temperature may improve selectivity.
-
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Deactivated catalyst; Insufficient H₂ pressure; Low temperature. | Use fresh catalyst; Increase H₂ pressure (use appropriate equipment); Increase reaction temperature. |
| Over-reduction | Reaction time too long; Catalyst too active; High temperature/pressure. | Monitor reaction closely by TLC/LC-MS; Reduce reaction time; Use a less active catalyst or lower loading; Reduce temperature/pressure. |
| Poor Regioselectivity | Electronic/steric effects of substituents are not strongly directing. | Modify the synthetic route to install a directing group; Screen different catalysts and solvent systems to optimize selectivity. |
Q2: My reaction is messy, with multiple side products that are difficult to separate. What are the most common side reactions?
Side product formation is a primary cause of yield loss. Identifying the structure of these impurities is the first step toward mitigating their formation.
-
Oxidation to Aromatic Naphthyridine: The tetrahydro- product can be susceptible to oxidation back to the fully aromatic 2,7-naphthyridine, especially if the reaction is heated in the presence of air or certain reagents.
-
Causality: The dihydropyridine intermediate is particularly prone to oxidation.
-
Solution: Run reactions under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. Avoid excessive heat during workup and purification.[4]
-
-
Polymerization of Precursors: If using vinylpyridine precursors, as in some flow chemistry or Heck-type approaches, polymerization is a significant risk, leading to intractable tars and low yields of the desired monomeric product.[5]
-
Causality: Vinylpyridines are electron-deficient alkenes that can readily undergo radical or anionic polymerization.
-
Solution: Use a radical inhibitor if appropriate for the reaction mechanism. Maintain low substrate concentrations. Optimize temperature and reaction time to favor the desired intramolecular reaction over intermolecular polymerization.
-
-
N-Alkylation vs. O-Alkylation (for pyridone systems): If your synthesis involves an intermediate with a 2-pyridone or 4-pyridone tautomer, subsequent alkylation steps can occur on either the nitrogen or the oxygen atom.
-
Causality: The site of alkylation is determined by the reaction conditions. Alkylation of an alkali salt (e.g., using NaH) in a polar aprotic solvent like DMF often favors N-alkylation, whereas using a silver salt may favor O-alkylation.[6]
-
Solution: Carefully control the base and solvent system. For example, using K₂CO₃ in DMF has been shown to selectively produce O-alkylated products in some tetrahydrobenzo[c][2][7]naphthyrin-5(6H)-one systems.[6]
-
Q3: The purification of my final 1,2,3,4-Tetrahydro-2,7-naphthyridine is challenging, leading to significant product loss. What are the best practices?
The basicity and polarity of the product demand specific purification strategies.
-
Column Chromatography: The free amine can streak on standard silica gel due to strong interaction with acidic silanol groups.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier. A common choice is to add 0.5-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol to your eluent system (e.g., Dichloromethane/Methanol). This neutralizes the acidic sites and allows for much cleaner elution of the basic product.
-
-
Crystallization: Oily products or those that are difficult to purify by chromatography can often be solidified and purified by forming a salt.
-
Solution: Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a solution of HCl in a non-polar solvent (like HCl in diethyl ether or dioxane) dropwise to precipitate the hydrochloride salt. The resulting crystalline solid can then be isolated by filtration and washed with cold solvent to remove impurities.[8][9] This salt can often be used directly for subsequent steps or neutralized just before use.
-
-
Acid-Base Extraction: This is a crucial step in the workup to remove non-basic impurities.
-
Solution: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Extract the organic layer with an aqueous acid solution (e.g., 1M HCl) to protonate the amine product and pull it into the aqueous phase. Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities. Finally, basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to pH > 10 and extract the free amine product back into an organic solvent.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Workup Procedures for 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. This guide is designed to provide in-depth, field-proven insights into the critical workup and purification stages of reactions involving this key synthetic intermediate.[1][2] As a heterocyclic building block, its successful isolation is paramount for the advancement of numerous research endeavors, particularly in the synthesis of potent enzyme inhibitors.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific, common issues encountered during the workup of 1,2,3,4-Tetrahydro-2,7-naphthyridine as its hydrochloride salt. The question-and-answer format is designed for rapid problem identification and resolution.
Q1: My final yield is significantly lower than expected. Where could I have lost my product?
A1: Low yield is a frequent issue that can arise from several stages of the workup. The basic nitrogen atoms in the tetrahydronaphthyridine core make its solubility highly dependent on pH.
-
Potential Cause 1: Product Loss into the Aqueous Layer. During an acidic wash or a basic workup where the pH is not sufficiently high, the protonated amine can be highly soluble in the aqueous phase.[3] The free base form of 1,2,3,4-tetrahydro-2,7-naphthyridine is required for efficient extraction into common organic solvents like dichloromethane (DCM) or ethyl acetate.
-
Solution: Before discarding any aqueous layers, test a small aliquot by basifying it to pH > 10 with 2M NaOH and extracting with DCM. Analyze the organic extract by TLC or LC-MS to check for your product. In future runs, ensure the aqueous layer is thoroughly basified before extraction.
-
-
Potential Cause 2: Incomplete Extraction. The product may require multiple extractions for quantitative recovery from the aqueous phase.
-
Solution: Perform at least three to five extractions with your chosen organic solvent. Combining and concentrating a small, separate fourth or fifth extract and analyzing it can confirm if more extractions are needed.
-
-
Potential Cause 3: Incomplete Boc Deprotection (if applicable). If your synthesis involves a tert-butoxycarbonyl (Boc) protected intermediate, incomplete deprotection will result in the Boc-protected compound, which has different solubility and chromatographic properties. Standard acidic workups (e.g., with HCl) are often intended to both deprotect and form the salt.[4][5]
-
Solution: Monitor the deprotection step by TLC or LC-MS until the starting material is fully consumed. If deprotection is sluggish, extending the reaction time or using a stronger acidic condition (e.g., trifluoroacetic acid followed by a separate HCl salt formation step) may be necessary.[5]
-
Q2: After adding HCl to form the hydrochloride salt, my product oiled out instead of precipitating as a solid. How can I isolate it?
A2: "Oiling out" or forming a viscous gum instead of a crystalline solid is a common purification challenge, often related to residual solvent, impurities, or the rate of precipitation.
-
Potential Cause 1: Presence of Impurities. Impurities can act as eutectic contaminants, depressing the melting point and preventing crystallization.
-
Solution: Attempt to purify the free base first using flash column chromatography before forming the salt. The free base is typically less polar and easier to handle on silica gel than its salt form.[6]
-
-
Potential Cause 2: Residual Water or Solvent. Small amounts of water or the primary reaction solvent can interfere with crystallization.
-
Solution: Ensure the organic solution of the free base is thoroughly dried (e.g., with anhydrous Na₂SO₄ or MgSO₄) and filtered before adding the HCl solution. If the product has already oiled out, try removing the solvent under high vacuum and re-dissolving the residue in a minimal amount of a different anhydrous solvent (like methanol or isopropanol) and re-precipitating with an anti-solvent like diethyl ether or hexanes.
-
-
Potential Cause 3: Rapid Precipitation. Adding the HCl solution too quickly can lead to amorphous precipitation or oiling.
-
Solution: Cool the solution of the free base (e.g., in an ice bath) and add the HCl solution (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) dropwise with vigorous stirring.[5][7] After addition, continue stirring in the cold for 30-60 minutes to encourage crystal formation. Scratching the inside of the flask with a glass rod can also induce crystallization.
-
Q3: My crude NMR spectrum is complex and shows more impurities than expected. What are the likely side products?
A3: The structure of 1,2,3,4-tetrahydro-2,7-naphthyridine is susceptible to certain side reactions, particularly oxidation.
-
Potential Cause 1: Oxidation to Aromatic Naphthyridine. Tetrahydropyridine rings can be sensitive to air oxidation, especially when in solution as the free base.[8] This can lead to the formation of the corresponding aromatic 2,7-naphthyridine.
-
Solution: Minimize the time the free base is exposed to air. Workups can be performed under an inert atmosphere (Nitrogen or Argon) if the product is particularly sensitive. Fortunately, oxidized impurities are often removable via aqueous workup or standard silica gel chromatography.[8]
-
-
Potential Cause 2: Solvent- or Reagent-Derived Impurities. Residual high-boiling solvents like DMF or DMSO can complicate NMR spectra. Pyrolysis of DMF at high temperatures can also introduce amine-based impurities.[9]
-
Solution: Ensure solvents are thoroughly removed under reduced pressure. If high-boiling solvents were used, an aqueous workup with multiple washes is crucial for their removal. Consider alternative, lower-boiling point solvents in future reaction designs.
-
-
Potential Cause 3: Incomplete Reaction or Degradation. Unreacted starting materials or degradation of the product due to harsh acidic or basic conditions during workup can also lead to a complex crude mixture.[3][9]
-
Solution: Always monitor your reaction to completion by TLC or LC-MS before initiating workup. Test the stability of your compound to the planned workup conditions on a small scale if you suspect it may be sensitive.[3]
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low Final Yield | Product loss into the aqueous layer. | Check pH before extraction (should be >10); back-extract aqueous layers. |
| Incomplete Boc deprotection. | Monitor deprotection by TLC/LC-MS; consider stronger acid or longer reaction time. | |
| Product "Oils Out" | Presence of impurities. | Purify the free base by column chromatography before salt formation. |
| Rapid precipitation or residual solvent. | Add HCl solution slowly at 0°C; use anhydrous solvents; try trituration with an anti-solvent. | |
| Impure Product | Air oxidation of the free base. | Minimize exposure of the free base to air; work under an inert atmosphere.[8] |
| Residual high-boiling solvents (DMF, DMSO). | Perform thorough aqueous washes; remove solvent under high vacuum.[9] | |
| Product degradation during workup. | Test product stability to workup conditions on a small scale.[3] |
Standard Workup & Isolation Protocol
This protocol outlines a reliable, step-by-step methodology for the workup and isolation of this compound following a reaction that yields the free base or a Boc-protected precursor.
Part A: Workup and Extraction of the Free Base
-
Reaction Quench: Once the reaction is deemed complete by TLC/LC-MS, cool the reaction mixture to room temperature. If necessary, quench reactive reagents (e.g., hydrides) by carefully adding water or a saturated aqueous solution of NH₄Cl.
-
Solvent Removal: Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.
-
Aqueous Dilution & Basification: To the resulting residue, add deionized water and a suitable organic solvent for extraction (e.g., DCM or Ethyl Acetate). Cool the mixture in an ice bath and slowly add a base (e.g., 2M NaOH solution) with stirring until the pH of the aqueous layer is > 10. This ensures the product is in its free base form, maximizing its solubility in the organic solvent.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer three more times with fresh organic solvent.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and wash the filter cake with a small amount of fresh organic solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-Tetrahydro-2,7-naphthyridine free base, which may be an oil or a solid. At this stage, the crude product can be purified by column chromatography if necessary.
Part B: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude or purified free base in a minimal amount of a suitable anhydrous solvent. Anhydrous methanol, ethanol, or DCM are common choices.
-
Acidification: Cool the solution in an ice bath (0°C). With vigorous stirring, add a solution of HCl dropwise. A 4M solution of HCl in 1,4-dioxane or a 2M solution in diethyl ether are preferred as they are anhydrous and commercially available.[5] Add the acid until the solution reaches an acidic pH (test with pH paper) and precipitation is complete.
-
Precipitation and Isolation: Continue stirring the resulting slurry in the ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a cold, anhydrous, non-polar solvent like diethyl ether or hexanes to remove any soluble, non-ionic impurities. Dry the resulting white to off-white solid under high vacuum to obtain the final this compound.[1]
-
Storage: Store the final product under an inert gas (nitrogen or argon) at 2-8°C to prevent degradation.[1]
Visualizing the Workup Workflow
Sources
- 1. lookchem.com [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. How To [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Isomeric Landscape of Tetrahydronaphthyridines: A Comparative Analysis of Biological Activities
For the discerning researcher in drug discovery and medicinal chemistry, the tetrahydronaphthyridine scaffold presents a fascinating and fertile ground for investigation. This family of bicyclic heteroaromatic compounds, characterized by a fusion of two pyridine rings with one being partially saturated, exists as six distinct isomers. The seemingly subtle shift in the position of the nitrogen atoms within this framework dramatically alters the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity. This guide provides a comparative overview of 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride and its isomers, synthesizing data from disparate studies to illuminate their differential engagement with biological targets and to provide practical, detailed protocols for their evaluation.
The Significance of Isomerism in the Tetrahydronaphthyridine Core
The six isomers of tetrahydronaphthyridine—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (partially saturated)—represent a rich source of chemical diversity. The location of the nitrogen atoms dictates the hydrogen bonding capacity, lipophilicity, and overall topology of the molecule, which are critical determinants of its interaction with protein targets. This isomeric variation is not merely a matter of academic curiosity; it is a pivotal factor in determining the therapeutic potential of these compounds, steering them towards distinct pharmacological applications, from oncology to infectious diseases.
Caption: The six isomeric forms of the naphthyridine core structure.
Comparative Biological Profiling of Tetrahydronaphthyridine Isomers
While a comprehensive head-to-head comparison of all six isomers in a single panel of assays is not available in the current literature, a wealth of data exists on the individual biological activities of several key isomers. This section consolidates these findings to provide a comparative perspective.
1,2,3,4-Tetrahydro-2,7-naphthyridine: A Gateway to NAMPT Inhibition
The 2,7-naphthyridine scaffold, particularly in its tetrahydro form, has gained prominence as a crucial building block for the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular redox reactions and a substrate for enzymes involved in DNA repair and signaling.[3] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the NAMPT-mediated NAD+ salvage pathway, making it an attractive target for anticancer therapy.[3]
Derivatives of 1,2,3,4-tetrahydro-2,7-naphthyridine have been shown to exhibit significant antiproliferative activity against various cancer cell lines.[1][2] The mechanism of action is primarily attributed to the depletion of intracellular NAD+ pools, leading to an energy crisis and ultimately, apoptotic cell death.
5,6,7,8-Tetrahydro-1,6-naphthyridine: A Versatile Scaffold in Antiviral and Immune Modulation
In contrast to the 2,7-isomer's role in oncology, derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have emerged as potent inhibitors of HIV-1 integrase.[4] These compounds target an allosteric site on the integrase enzyme, specifically the binding site for the lens epithelium-derived growth factor (LEDGF)/p75, thereby disrupting the integration of the viral genome into the host cell's DNA.
Furthermore, this isomeric scaffold has been successfully exploited in the development of inverse agonists for the retinoic acid-related orphan receptor gamma t (RORγt).[5] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. By modulating the activity of RORγt, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives offer a promising therapeutic avenue for conditions such as psoriasis and rheumatoid arthritis.
1,7-Naphthyridine Derivatives: Emerging Players in Cancer and Inflammation
The 1,7-naphthyridine core has been explored for a range of therapeutic applications, with notable successes in the development of anticancer and anti-inflammatory agents. Certain derivatives have demonstrated potent cytotoxic effects against cancer cell lines, although the specific mechanisms of action are still under investigation. Additionally, substituted 1,7-naphthyridines have been identified as inhibitors of key inflammatory kinases, suggesting their potential in treating inflammatory disorders.
1,8-Naphthyridine Derivatives: A Legacy of Antimicrobial Activity
The 1,8-naphthyridine scaffold is perhaps the most historically significant, being the core of nalidixic acid, one of the first synthetic quinolone antibiotics.[6] This class of compounds primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, recombination, and repair. The extensive structure-activity relationship (SAR) studies on 1,8-naphthyridine derivatives have led to the development of numerous potent and broad-spectrum antibacterial agents.
Data Presentation: A Snapshot of Isomeric Activities
The following table summarizes the primary biological activities and targets associated with different tetrahydronaphthyridine isomers, based on available literature. It is crucial to note that these are representative examples, and the activity of specific derivatives can be highly dependent on the nature and position of substituents.
| Isomeric Scaffold | Primary Biological Target(s) | Therapeutic Area(s) of Interest | Key Findings |
| 1,2,3,4-Tetrahydro-2,7-naphthyridine | Nicotinamide Phosphoribosyltransferase (NAMPT) | Oncology, Inflammation | Serves as a key intermediate for potent NAMPT inhibitors with antiproliferative activity.[1][2] |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine | HIV-1 Integrase (Allosteric Site), RORγt | Infectious Disease (HIV), Autoimmune Diseases | Derivatives act as potent HIV-1 integrase inhibitors and RORγt inverse agonists.[4][5] |
| 1,7-Naphthyridine | Various Kinases, Other Cellular Targets | Oncology, Inflammation, CNS Disorders | Derivatives exhibit anticancer, anti-inflammatory, and potential CNS-related activities. |
| 1,8-Naphthyridine | Bacterial DNA Gyrase, Topoisomerase IV | Infectious Disease (Bacterial) | The core of nalidixic acid and other quinolone antibiotics with potent antimicrobial activity.[6] |
| 1,5-Naphthyridine | Various Cellular Targets | Diverse | Derivatives have shown a range of biological activities, including potential as CETP inhibitors.[7] |
Experimental Protocols: Enabling Comparative Research
To facilitate further comparative studies, this section provides detailed, step-by-step protocols for two key biological assays relevant to the activities of tetrahydronaphthyridine isomers.
In Vitro NAMPT Inhibition Assay (Fluorometric)
This assay is crucial for evaluating compounds derived from the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold. It measures the inhibition of NAMPT activity by quantifying the production of NADH in a coupled enzymatic reaction.
Caption: Workflow for the fluorometric NAMPT inhibition assay.
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a vehicle control.
-
Enzyme Preparation: Dilute the recombinant NAMPT enzyme to the desired concentration in cold assay buffer.
-
Enzyme Addition: Add the diluted NAMPT enzyme solution to all wells except for the no-enzyme control wells.
-
Incubation: Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Substrate and Coupling Enzyme Mix: Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in assay buffer.
-
Reaction Initiation: Add the substrate and coupling enzyme mix to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a pre-warmed (e.g., 30°C) fluorometric microplate reader and measure the fluorescence intensity at 460 nm (excitation at 340 nm) every 1-2 minutes for 60-90 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This assay is broadly applicable for evaluating the antiproliferative effects of all tetrahydronaphthyridine isomers.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The isomeric landscape of tetrahydronaphthyridines offers a compelling platform for the discovery of novel therapeutics. While this compound and its derivatives are making significant strides in the realm of NAMPT inhibition for cancer therapy, other isomers have carved out distinct niches in antiviral, immunomodulatory, and antimicrobial research. The stark differences in the biological activities of these isomers underscore the profound impact of nitrogen atom placement on molecular recognition by biological targets.
This guide serves as a starting point for researchers interested in this versatile scaffold. The lack of direct comparative studies highlights a significant opportunity for future research. A systematic evaluation of all six tetrahydronaphthyridine isomers in a panel of standardized biological assays would provide invaluable insights into their structure-activity relationships and could uncover novel therapeutic applications. The protocols provided herein offer a robust framework for such investigations, empowering researchers to further explore and exploit the rich pharmacological potential of the tetrahydronaphthyridine family.
References
- LookChem. This compound. [Link]
- Pharmaffiliates. This compound. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6917495, 1,2,3,4-Tetrahydro-1,5-naphthyridine. [Link]
- Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]
- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 9784–9794. [Link]
- Mohamed, N. G., et al. (2010). Synthesis of some new 1,8-naphthyridine derivatives with antimicrobial activity. Molecules, 15(10), 7236-7247.
- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
- Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
- BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. [Link]
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- Springer Nature Experiments. Cytotoxicity MTT Assay. [Link]
- Lesher, G. Y., et al. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5, 1063-1065.
- Espinda, K., et al. (2019). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-oncology, 21(5), 591-602. [Link]
- Fernandez, M. C., et al. (2012). Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3056-3062. [Link]
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- 6. Crystal structure-based comparison of two NAMPT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficacy of Novel NAMPT Inhibitors: GNE-617 and GNE-618
This guide provides an in-depth comparison of two potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, GNE-617 and GNE-618. It is designed for researchers, scientists, and drug development professionals investigating novel cancer metabolism-targeted therapies. We will explore their mechanism of action, compare their in vitro and in vivo efficacy with supporting data, and provide detailed protocols for key validation experiments.
The Rationale for Targeting NAMPT in Oncology
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme and substrate vital for cellular metabolism, DNA repair, and signaling.[1] Many cancer cells exhibit high metabolic rates and are heavily dependent on the NAD+ salvage pathway to replenish their NAD+ pools.[2] The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), is frequently overexpressed in various tumors, making it a highly attractive therapeutic target.[3] Inhibition of NAMPT disrupts NAD+ homeostasis, leading to a rapid depletion of intracellular NAD+ and ATP, which in turn triggers metabolic collapse and apoptotic cell death, particularly in highly dependent cancer cells.[1][4]
The NAMPT-Mediated NAD+ Salvage Pathway
The primary mechanism of NAMPT inhibitors is the competitive blockade of the enzyme's active site, preventing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the direct precursor of NAD+.[5] This disruption sets off a cascade of events detrimental to cancer cell survival.
Featured Tetrahydronaphthyridine-Class Inhibitors: GNE-617 & GNE-618
GNE-617 and GNE-618 are novel, potent, and orally bioavailable small-molecule inhibitors of NAMPT.[2][6] Their development was guided by structure-based design to achieve high affinity for the NAMPT active site.[7] These compounds serve as excellent tools for studying the therapeutic potential of NAMPT inhibition and represent a class of inhibitors with significant preclinical activity.
Comparative Efficacy Analysis
The therapeutic potential of a NAMPT inhibitor is defined by its potency at the enzymatic and cellular level, translating into robust anti-tumor activity in vivo.
In Vitro Efficacy: Enzymatic and Cellular Potency
The initial evaluation of a NAMPT inhibitor involves determining its direct effect on enzyme activity (IC50) and its ability to inhibit the proliferation of cancer cells (EC50). GNE-617 and GNE-618 both demonstrate low nanomolar potency against the NAMPT enzyme and effectively reduce the viability of various cancer cell lines.[7][8][9]
Expert Insight: The choice of cell lines for these assays is critical. A panel should include lines with known dependencies on the NAD+ salvage pathway. For instance, tumors lacking the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1), which is part of an alternative NAD+ synthesis pathway, are often exquisitely sensitive to NAMPT inhibition.[2][10] This creates a synthetic lethal relationship that can be exploited therapeutically.[10]
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | EC50 (Cell Viability) | Reference |
| GNE-617 | NAMPT | 5 nM | U251 (Glioblastoma) | 1.8 nM | [7] |
| HT1080 (Fibrosarcoma) | 2.1 nM | [7] | |||
| PC3 (Prostate) | 2.7 nM | [7] | |||
| GNE-618 | NAMPT | 6 nM | Calu-6 (NSCLC) | 2.6 nM (NAD depletion) | [8] |
| Calu-6 (NSCLC) | 13.6 nM (ATP assay) | [8] |
In Vivo Efficacy: Xenograft Tumor Models
The ultimate preclinical validation of an anti-cancer agent is its ability to control tumor growth in an in vivo setting. Both GNE-617 and GNE-618 have demonstrated robust, dose-dependent anti-tumor efficacy across a range of cell line-derived and patient-derived xenograft (PDX) models.[2][11]
Expert Insight: When evaluating NAMPT inhibitors in vivo, it is crucial to establish a clear pharmacodynamic (PD) readout. Measuring intratumoral NAD+ levels provides direct evidence of target engagement.[12] Studies with GNE-617 have shown that maximal anti-tumor activity requires a sustained reduction of tumor NAD+ levels by over 95% for several days, highlighting the importance of optimized dosing schedules.[12]
| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%TGI) | Reference |
| GNE-617 | HT-1080 | Fibrosarcoma | 30 mg/kg, once daily | 143% | [2] |
| PC3 | Prostate Cancer | 30 mg/kg, once daily | 144% | [2] | |
| GNE-618 | A549 | NSCLC | 100 mg/kg, orally | 88% | [11] |
| STO#81 (PDX) | Gastric Cancer | 100 mg/kg, twice daily | Significant inhibition | [8] |
Key Experimental Methodologies
Reproducible and robust assays are the foundation of drug discovery. The following protocols provide a framework for evaluating novel NAMPT inhibitors.
Protocol: NAMPT Enzymatic Activity Assay
This protocol determines the direct inhibitory effect of a compound on purified NAMPT enzyme. The assay measures the production of NAD+ through a series of coupled enzymatic reactions.[13][14]
Principle: NAMPT produces NMN from NAM and PRPP. NMN is converted to NAD+ by NMNAT. In a coupled reaction, NAD+ is used by a dehydrogenase to produce a fluorescent or colorimetric signal proportional to NAMPT activity.[14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM DTT, pH 7.5).[15] Prepare substrate master mix containing NAM, PRPP, ATP, NMNAT, alcohol dehydrogenase, ethanol, and a detection reagent (e.g., resazurin or WST-1).[16][17]
-
Inhibitor Dilution: Perform a serial dilution of the test inhibitor (e.g., GNE-617) in DMSO, followed by a further dilution in assay buffer. The final DMSO concentration should not exceed 1%.[13]
-
Reaction Setup: In a 96-well plate, add diluted inhibitor, purified recombinant NAMPT enzyme, and assay buffer. Include "No Inhibitor" (positive control) and "No Enzyme" (blank) wells.[13]
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: Start the reaction by adding the substrate master mix to all wells.
-
Detection: Incubate at 30°C for 2 hours.[14] Measure the fluorescence (e.g., Ex/Em = 540/590 nm for resazurin) or absorbance (e.g., 450 nm for WST-1 formazan) using a plate reader.[17]
-
Data Analysis: Subtract the blank reading from all wells. Plot the percent inhibition against the log of inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell Viability Assay (ATP Measurement)
This protocol assesses the cytotoxic effect of NAMPT inhibitors on cancer cells by quantifying intracellular ATP levels, a key indicator of metabolic activity and cell health.[4]
Principle: Following treatment with a NAMPT inhibitor, NAD+ depletion leads to a reduction in ATP. Commercially available kits use luciferase to generate a luminescent signal that is directly proportional to the amount of ATP present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT-1080, PC3) in a 96-well, opaque-walled plate at a predetermined density (e.g., 2,500 cells/well) and allow them to adhere overnight.[18]
-
Compound Treatment: Prepare serial dilutions of the NAMPT inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for a duration sufficient to induce NAD+ depletion and cell death (typically 72-96 hours).[18][19]
-
ATP Quantification: Equilibrate the plate to room temperature. Add an ATP detection reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Reading: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the percent viability against the log of inhibitor concentration to calculate the EC50 value.
Protocol: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for testing the anti-tumor activity of a NAMPT inhibitor in a mouse xenograft model.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored over time to assess efficacy.[1]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HT-1080 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Dosing: When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, GNE-617 at 10, 20, 30 mg/kg).
-
Treatment Administration: Administer the compound via the desired route (e.g., oral gavage) according to the planned schedule (e.g., once daily) for the duration of the study (e.g., 14-21 days).[2]
-
Monitoring: Monitor tumor volumes and body weights throughout the study. Body weight is a key indicator of tolerability.
-
Pharmacodynamic (PD) Analysis (Optional Satellite Group): At specified time points after the final dose, euthanize a satellite group of animals. Excise tumors and flash-freeze them for subsequent analysis of intratumoral NAD+ levels via LC-MS/MS to confirm target engagement.[12]
-
Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group. Analyze the statistical significance of the results.
Conclusion and Future Directions
The NAMPT inhibitors GNE-617 and GNE-618 demonstrate potent and specific anti-tumor activity in a range of preclinical cancer models. Their efficacy is rooted in the fundamental dependence of many tumors on the NAD+ salvage pathway. This guide provides a framework for comparing these and other novel NAMPT inhibitors, emphasizing the causality behind experimental design and the importance of robust, validated protocols.
Future work in this field will likely focus on identifying predictive biomarkers of response (such as NAPRT1 deficiency), developing strategies to overcome resistance, and exploring rational combination therapies to enhance the therapeutic window and clinical benefit of targeting this critical metabolic node in cancer.[10][20]
References
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- O'Brien, T., Oeh, J., Xiao, Y., et al. (2014). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. Neoplasia. [Link]
- O'Brien, T., Oeh, J., Xiao, Y., et al. (2014). Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models. PubMed. [Link]
- Zheng, X., Oh, A., Chen, X., et al. (2014). Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors. PLoS ONE. [Link]
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- BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
- O'Brien, T., et al. (2013). GNE-617 reduces tumor NAD levels in NAPRT1-deficient tumor xenograft models.
- O'Brien, T., et al. (2013). Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with GNE-618. Neoplasia. [Link]
- Keeshan, K., et al. (2020). Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia. UWA Profiles and Research Repository. [Link]
- O'Brien, T., et al. (2013). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models.
- Travelli, C., et al. (2020).
- Karsy, M., et al. (2020). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD)
- Navas, L. E., et al. (2022).
- Oh, A., et al. (2014). Structural and Biochemical Analyses of the Catalysis and Potency Impact of Inhibitor Phosphoribosylation by Human Nicotinamide Phosphoribosyltransferase.
- Dragovich, P. S., et al. (2017). Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. Molecular Cancer Therapeutics. [Link]
- Wang, S., et al. (2019). Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmaceutica Sinica B. [Link]
- Chini, C. C. S., et al. (2023). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. [Link]
- BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
- Teachey, D. T., et al. (2018). NAMPT inhibitors demonstrate potent in vitro cytotoxicity in cells from ALL patient-derived xenografts through NAD+ depletion.
- Guo, H. J., et al. (2021). NAMPT suppression diminishes cell growth and aerobic glycolysis in HBV-expressing liver cancer cells.
- Aso, K., et al. (2012). Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening. Bioorganic & Medicinal Chemistry Letters. [Link]
- Kim, M., et al. (2023). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy.
- Li, J., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology. [Link]
- Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors?.
- Duan, Y., et al. (2024). Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. Molecules. [Link]
- Wang, S., et al. (2022). Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866. Molecules. [Link]
- Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry. [Link]
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A Comparative Guide to the Synthetic Routes of Tetrahydro-2,7-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-2,7-naphthyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules and clinical drug candidates. Its rigid, three-dimensional structure and the presence of two basic nitrogen atoms make it an attractive core for designing ligands that can interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The efficient and versatile synthesis of this scaffold is, therefore, of significant interest to the medicinal and organic chemistry communities. This guide provides an in-depth comparison of the primary synthetic strategies to access the tetrahydro-2,7-naphthyridine core, with a focus on the underlying chemical principles, experimental considerations, and the relative merits of each approach.
Introduction to Tetrahydro-2,7-Naphthyridine and its Significance
Tetrahydro-2,7-naphthyridine is a bicyclic heteroaromatic compound consisting of a pyridine ring fused to a tetrahydropyridine ring. The arrangement of the nitrogen atoms at positions 2 and 7 imparts unique physicochemical properties to the molecule, influencing its basicity, polarity, and conformational flexibility. These properties are crucial for its interaction with biological macromolecules, making it a valuable scaffold in drug discovery for indications such as neurological disorders and cancer.
The development of robust and scalable synthetic routes is paramount for the exploration of the chemical space around this core and for the eventual large-scale production of drug candidates. This guide will explore four principal synthetic strategies:
-
The Pictet-Spengler Reaction
-
The Aza-Diels-Alder Reaction
-
Catalytic Hydrogenation of 2,7-Naphthyridine
-
Construction from Substituted Pyridine Precursors
Each of these routes offers a distinct set of advantages and challenges, which will be discussed in detail to aid researchers in selecting the most appropriate method for their specific needs.
The Pictet-Spengler Reaction: A Classic Approach to Tetrahydro-β-Carboline Analogs
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic system.[1][2] In the context of tetrahydro-2,7-naphthyridine synthesis, a suitably substituted aminomethylpyridine serves as the β-arylethylamine equivalent.
Reaction Mechanism and Key Considerations
The reaction proceeds through the initial formation of a Schiff base between the amine and the carbonyl compound, which then protonates to form a highly electrophilic iminium ion. The electron-rich pyridine ring then acts as a nucleophile, attacking the iminium ion to forge the new carbon-carbon bond and establish the bicyclic core. A final deprotonation step regenerates the aromaticity of the pyridine ring and yields the tetrahydro-2,7-naphthyridine product.
The choice of acid catalyst is critical and can range from protic acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) to Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). The reaction conditions, including temperature and solvent, must be carefully optimized to favor the desired cyclization and minimize side reactions. A significant challenge in applying this reaction to pyridine substrates is their reduced nucleophilicity compared to more electron-rich systems like indoles, which may necessitate harsher reaction conditions.[1][3]
Illustrative Synthetic Pathway
Caption: General workflow for the Pictet-Spengler synthesis of tetrahydro-2,7-naphthyridine.
Representative Experimental Protocol (Adapted for Tetrahydro-2,7-naphthyridine)
-
Iminium Ion Formation: To a solution of a 3-(aminomethyl)pyridine derivative (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene) is added the aldehyde or ketone (1.1 equiv).
-
Acid Catalysis: The mixture is cooled to 0 °C, and a protic or Lewis acid (e.g., TFA, 1.2 equiv) is added dropwise.
-
Cyclization: The reaction is allowed to warm to room temperature or heated to reflux and stirred for 2-24 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Convergent and atom-economical. | Can require harsh acidic conditions. |
| Readily available starting materials. | Limited substrate scope for less activated pyridines. |
| Can generate stereocenters with chiral auxiliaries. | Potential for side reactions and low yields. |
The Aza-Diels-Alder Reaction: A Powerful Cycloaddition Strategy
The aza-Diels-Alder reaction, a variation of the Nobel Prize-winning Diels-Alder reaction, is a [4+2] cycloaddition that provides a direct and efficient route to six-membered nitrogen-containing heterocycles.[4][5] For the synthesis of tetrahydro-2,7-naphthyridines, this reaction typically involves the cycloaddition of a pyridine-derived imine (acting as the azadiene) with a dienophile.
Reaction Mechanism and Key Considerations
There are two main variants of the aza-Diels-Alder reaction: normal-electron-demand and inverse-electron-demand. In the context of pyridine-based systems, the inverse-electron-demand aza-Diels-Alder (IEDDA) is often employed.[4] In this scenario, an electron-deficient azadiene reacts with an electron-rich dienophile. The reaction can be promoted by Lewis acids, which coordinate to the imine nitrogen, lowering the LUMO energy of the azadiene and accelerating the cycloaddition. The stereochemical outcome of the reaction is often predictable based on the endo rule, which favors the formation of the kinetic product.
Illustrative Synthetic Pathway
Caption: General workflow for the aza-Diels-Alder synthesis of tetrahydro-2,7-naphthyridine.
Representative Experimental Protocol (Adapted for Tetrahydro-2,7-naphthyridine)
-
Azadiene Formation: A solution of a 3-aminopyridine derivative (1.0 equiv) and an aldehyde (1.0 equiv) in an anhydrous solvent (e.g., toluene) is heated at reflux with a Dean-Stark trap to remove water and form the corresponding imine.
-
Cycloaddition: The reaction mixture is cooled, and the dienophile (1.2 equiv) and a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) are added.
-
Reaction Monitoring: The reaction is stirred at room temperature or heated, and its progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High stereoselectivity and regioselectivity. | Imine stability can be an issue. |
| Mild reaction conditions are often possible. | Limited commercial availability of some dienophiles. |
| Access to highly substituted products. | Lewis acid catalyst may be sensitive to moisture. |
Catalytic Hydrogenation of 2,7-Naphthyridine: A Reductive Approach
Catalytic hydrogenation is a straightforward method for the reduction of aromatic systems. The synthesis of tetrahydro-2,7-naphthyridine can be achieved by the partial reduction of the fully aromatic 2,7-naphthyridine precursor. This method is particularly attractive if the aromatic precursor is readily accessible.
Reaction Mechanism and Key Considerations
The catalytic hydrogenation of 2,7-naphthyridine involves the addition of hydrogen across the double bonds of one of the pyridine rings in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on alumina (Rh/Al₂O₃). The regioselectivity of the reduction can be a significant challenge, as hydrogenation of either pyridine ring is possible. The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the selectivity of the reduction. For instance, in some naphthyridine systems, hydrogenation in neutral media favors reduction of one ring, while acidic conditions may favor the other.
Transfer hydrogenation, using a hydrogen donor such as formic acid or isopropanol in the presence of a transition metal catalyst (e.g., iridium or ruthenium complexes), offers a milder and often more selective alternative to high-pressure hydrogenation.[6]
Illustrative Synthetic Pathway
Caption: General workflow for the catalytic hydrogenation of 2,7-naphthyridine.
Representative Experimental Protocol (Catalytic Hydrogenation)
-
Reaction Setup: A solution of 2,7-naphthyridine (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid) is placed in a hydrogenation vessel. The catalyst (e.g., 10% Pd/C, 5-10 mol%) is added.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 1-50 atm). The reaction mixture is stirred vigorously at room temperature or elevated temperature for several hours.
-
Monitoring and Work-up: The reaction is monitored by the uptake of hydrogen or by analytical techniques. Upon completion, the catalyst is removed by filtration through Celite.
-
Purification: The filtrate is concentrated, and the residue is purified by crystallization or chromatography to yield the tetrahydro-2,7-naphthyridine.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Potentially high-yielding and clean reaction. | Regioselectivity can be difficult to control. |
| Simple experimental procedure. | Requires specialized high-pressure equipment. |
| Scalable for large-scale synthesis. | Synthesis of the starting 2,7-naphthyridine may be challenging. |
Construction from Substituted Pyridine Precursors: A Versatile Strategy
This approach involves the construction of the tetrahydro-2,7-naphthyridine core through the cyclization of appropriately functionalized pyridine derivatives. This is a highly versatile strategy as the substituents on the final product can be introduced on the starting materials.
Reaction Mechanism and Key Considerations
A variety of cyclization strategies can be employed. One common method involves the intramolecular cyclization of a pyridine derivative bearing an amino group and a suitable electrophilic side chain. For example, a 3-aminopyridine derivative can be acylated with a reagent containing a masked aldehyde or ketone, which is then deprotected and cyclized under acidic or basic conditions.
Another powerful approach is the use of transition metal-catalyzed reactions, such as intramolecular Heck or Buchwald-Hartwig amination reactions, to form the second ring. The choice of the specific cyclization method depends on the desired substitution pattern and the availability of the starting materials.
Illustrative Synthetic Pathway (Intramolecular Cyclization)
Caption: General workflow for the synthesis of tetrahydro-2,7-naphthyridine from a substituted pyridine.
Representative Experimental Protocol (Smiles Rearrangement Approach)
One specific example involves a Smiles rearrangement of 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles to afford 1-amino-3-oxo-tetrahydro-2,7-naphthyridines. This highlights how a pre-formed tetrahydro-2,7-naphthyridine core can be further functionalized.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High degree of flexibility in substituent placement. | Can involve multi-step synthetic sequences. |
| Access to a wide range of derivatives. | Availability of starting materials can be a limitation. |
| Can be adapted for solid-phase synthesis. | Optimization of cyclization conditions may be required. |
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Scalability | Key Challenges |
| Pictet-Spengler | Acid-catalyzed cyclization of an aminomethylpyridine with a carbonyl compound. | Moderate to Good | Moderate | Harsh conditions, limited scope for deactivated pyridines. |
| Aza-Diels-Alder | [4+2] cycloaddition of a pyridine-derived imine and a dienophile. | Good to Excellent | Good | Imine stability, availability of dienophiles. |
| Catalytic Hydrogenation | Reduction of the aromatic 2,7-naphthyridine core. | Good to Excellent | Excellent | Regioselectivity control, synthesis of the starting material. |
| From Pyridines | Intramolecular cyclization of functionalized pyridine precursors. | Variable | Good | Multi-step synthesis, availability of starting materials. |
Conclusion
The synthesis of the tetrahydro-2,7-naphthyridine scaffold can be accomplished through several distinct and powerful synthetic strategies. The choice of the most suitable route will depend on a variety of factors, including the desired substitution pattern, the scale of the synthesis, the availability of starting materials, and the experimental capabilities of the laboratory.
-
The Pictet-Spengler reaction offers a classic and convergent approach, particularly for simpler analogs.
-
The Aza-Diels-Alder reaction provides excellent control over stereochemistry and is well-suited for the synthesis of complex, highly substituted derivatives.
-
Catalytic hydrogenation is an attractive option for large-scale synthesis when the aromatic 2,7-naphthyridine precursor is readily available and regioselectivity can be controlled.
-
Construction from substituted pyridines offers the greatest flexibility for introducing a wide range of substituents onto the final product.
As the importance of the tetrahydro-2,7-naphthyridine core in medicinal chemistry continues to grow, the development of new and improved synthetic methodologies will remain a key area of research. A thorough understanding of the advantages and limitations of each of the routes described in this guide will empower researchers to make informed decisions and efficiently access this valuable heterocyclic scaffold.
References
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- Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. (2022). The Journal of Organic Chemistry.
- Tang, P., Xiao, D., & Wang, B. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts?.
- Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21). (n.d.).
- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry.
- A Simple, Modular Synthesis of Substituted Pyridines. (2008).
- Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. (2025).
- CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents. (n.d.).
- EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents. (n.d.).
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- Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. (2007).
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A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 1,2,3,4-Tetrahydro-2,7-naphthyridine Derivatives
Abstract
The development of robust immunoassays for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) of small molecule therapeutics is critically dependent on the specificity of the antibodies employed. The 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous targeted therapies.[1][2] Consequently, ensuring that antibodies used in their quantification are highly specific and exhibit minimal cross-reactivity with metabolites or other structurally related compounds is paramount for accurate clinical data. This guide provides a comprehensive framework for objectively comparing the performance of anti-hapten antibodies, focusing on the systematic evaluation of cross-reactivity. We will detail the underlying principles, provide field-proven experimental protocols, and present a logical approach to data interpretation, empowering researchers to select the most suitable reagents for their bioanalytical needs.
Introduction: The Specificity Challenge of Small Molecule Immunoassays
Small molecules, such as the 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives, are haptens—molecules that are not immunogenic on their own. To generate an antibody response, they must be covalently linked to a larger carrier protein.[3] This process, however, can be imprecise, and the resulting antibody population may recognize not only the target molecule but also structurally similar compounds. This phenomenon, known as cross-reactivity, can lead to a significant overestimation of the drug concentration in patient samples, potentially resulting in erroneous dose adjustments and compromised patient safety.
The core challenge lies in the fact that an antibody's binding site (paratope) interacts with a specific three-dimensional shape and charge distribution (epitope) on the antigen.[4] Minor structural modifications, such as the addition of a hydroxyl group during metabolism or slight variations in an analogue's side chain, may not be sufficient to prevent antibody binding, leading to off-target signal. Therefore, a rigorous, multi-platform validation of antibody specificity is not merely a quality control step but a foundational requirement for any ligand-binding assay.[5][6][7]
Strategic Experimental Design for Cross-Reactivity Profiling
A robust assessment of cross-reactivity requires a systematic approach. The goal is to challenge the antibody with a panel of relevant compounds to map its specificity profile.
2.1 Rationale for Method Selection
No single method can fully capture the nuances of antibody-antigen interaction. We advocate for a tiered approach combining a high-throughput screening method with a high-resolution kinetic analysis:
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This is the workhorse for screening cross-reactivity.[8] It is a cost-effective, high-throughput method that provides a quantitative measure of cross-reactivity (typically as a percentage) by determining the concentration of a competitor required to inhibit the antibody's binding to the immobilized target antigen by 50% (IC50).[8][9]
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[10][11][12] This level of detail is invaluable for understanding why an antibody cross-reacts. For instance, a competitor might have a fast on-rate but also a fast off-rate, resulting in a weaker affinity that might be tolerated in some assay formats.
2.2 Selection of Potential Cross-Reactants
The choice of compounds to test is critical and should be guided by the drug's known metabolic pathways and clinical context. The panel should include:
-
The parent drug (target analyte).
-
Known major and minor metabolites.
-
Structurally similar drugs that may be co-administered.
-
Precursor molecules from the synthesis pathway.
-
Related compounds from the same chemical library.
Methodologies & Protocols
The following protocols are presented as a robust starting point and should be optimized for the specific antibody and derivative being tested.
3.1 Protocol: Competitive ELISA for IC50 Determination
This protocol aims to quantify the degree of cross-reactivity by comparing the IC50 values of potential cross-reactants to the parent drug.
Experimental Workflow Diagram
Caption: Principle of Competitive ELISA.
3.2 Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a high-resolution analysis of the binding kinetics for the most significant cross-reactants identified by ELISA.
-
Chip Preparation: Covalently immobilize the primary antibody onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry to a density of ~2000-4000 Response Units (RU).
-
System Priming: Prime the SPR system (e.g., a Biacore™ instrument) with an appropriate running buffer (e.g., HBS-EP+).
-
Kinetic Analysis:
-
Prepare a dilution series of the parent drug and key cross-reactants in running buffer, typically ranging from 0.1x to 10x the expected KD. Include a zero-concentration (buffer only) sample for double referencing.
-
Inject the analytes over the antibody-functionalized surface and a reference flow cell for a set association time (e.g., 120 seconds).
-
Allow the dissociation to proceed for a set time (e.g., 300 seconds).
-
Regenerate the surface between cycles using a low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.0) to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer-only injection data from the active surface sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Comparative Performance Data & Analysis
The data generated from these experiments should be tabulated for clear comparison. Here, we present hypothetical data for two different monoclonal antibodies (mAb-A and mAb-B) raised against "Drug X," a fictional 1,2,3,4-Tetrahydro-2,7-naphthyridine derivative.
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound | mAb-A IC50 (nM) | mAb-A % Cross-Reactivity | mAb-B IC50 (nM) | mAb-B % Cross-Reactivity |
| Drug X (Parent) | 10.2 | 100% | 12.5 | 100% |
| Metabolite M1 (+OH) | 850.4 | 1.2% | 35.1 | 35.6% |
| Metabolite M2 (-CH3) | > 10,000 | < 0.1% | 1,500 | 0.8% |
| Analogue Y | > 10,000 | < 0.1% | 98.7 | 12.7% |
| Analogue Z | 5,620 | 0.2% | 6,200 | 0.2% |
Table 2: Surface Plasmon Resonance Kinetic Data
| Analyte | Antibody | ka (1/Ms) | kd (1/s) | KD (M) |
| Drug X | mAb-A | 2.1 x 10⁵ | 2.5 x 10⁻⁴ | 1.2 x 10⁻⁹ |
| Metabolite M1 | mAb-A | 1.5 x 10⁴ | 8.9 x 10⁻³ | 5.9 x 10⁻⁷ |
| Drug X | mAb-B | 1.8 x 10⁵ | 3.0 x 10⁻⁴ | 1.7 x 10⁻⁹ |
| Metabolite M1 | mAb-B | 1.1 x 10⁵ | 1.2 x 10⁻³ | 1.1 x 10⁻⁸ |
| Analogue Y | mAb-B | 9.5 x 10⁴ | 2.3 x 10⁻³ | 2.4 x 10⁻⁸ |
Interpretation and Synthesis:
-
mAb-A demonstrates superior specificity. The ELISA data shows negligible cross-reactivity (<2%) with all tested compounds. The SPR data corroborates this, revealing that the affinity (KD) for Metabolite M1 is approximately 500-fold weaker than for the parent drug, driven primarily by a much faster dissociation rate (kd). This antibody is an excellent candidate for a highly specific bioanalytical assay.
-
mAb-B shows significant cross-reactivity. The ELISA results indicate that mAb-B cross-reacts significantly with Metabolite M1 (35.6%) and Analogue Y (12.7%). The SPR analysis is particularly insightful, showing that the affinity for Metabolite M1 is only about 6-fold weaker than for the parent drug. This suggests that an assay using mAb-B would likely overestimate the concentration of Drug X in the presence of these other compounds.
Conclusion & Recommendations
The rigorous, multi-faceted evaluation of antibody cross-reactivity is indispensable for the development of reliable immunoassays for small molecule therapeutics.
-
Prioritize Specificity: Based on the comparative data, mAb-A is the unequivocally superior candidate for developing a quantitative bioanalytical assay for Drug X. Its high specificity ensures that the assay will accurately measure the parent drug concentration with minimal interference from known metabolites or related analogues.
-
Context is Key: While mAb-B is unsuitable for a specific quantitative assay, its broader reactivity profile might be leveraged for other applications, such as a screening assay for a class of compounds, if that were the desired goal.
-
Validation is Non-Negotiable: The protocols and analyses presented here form a critical part of the broader bioanalytical method validation process recommended by regulatory bodies. [13][14]Always perform validation in the relevant biological matrix to account for potential matrix effects.
By combining high-throughput screening with high-resolution kinetic analysis, researchers can make informed, data-driven decisions, ensuring the development of accurate and trustworthy immunoassays that ultimately support the safe and effective use of novel therapeutics.
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A Comparative Guide to the Cytotoxicity of Naphthyridine Isomers for Cancer Research
Introduction: The Versatile Naphthyridine Scaffold in Oncology
The naphthyridine nucleus, a heterocyclic aromatic compound composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural versatility, arising from the six possible isomeric forms based on the position of the two nitrogen atoms, has led to the development of a wide array of derivatives with significant therapeutic potential.[1] Among these, the anticancer properties of naphthyridines have garnered considerable attention within the research and drug development community.[2][3] These compounds exert their cytotoxic effects through diverse mechanisms of action, making them promising candidates for novel cancer therapeutics.[4]
This in-depth technical guide provides a comparative analysis of the cytotoxic profiles of various naphthyridine isomers. It is designed to equip researchers, scientists, and drug development professionals with the necessary data and experimental insights to navigate the chemical space of naphthyridine derivatives and inform the design of future anticancer agents. We will delve into the structure-activity relationships, mechanisms of action, and provide detailed experimental protocols for assessing the cytotoxicity of these fascinating molecules.
Comparative Cytotoxicity of Naphthyridine Isomers: A Data-Driven Overview
It is crucial to acknowledge that the cytotoxic activity of a naphthyridine derivative is highly dependent on the nature and position of its substituents. The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of representative derivatives from different naphthyridine isomer classes against a panel of human cancer cell lines. This data should be interpreted with the consideration that experimental conditions may vary between studies.
Table 1: Cytotoxicity of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold is a cornerstone of many potent anticancer agents, with derivatives demonstrating efficacy against a broad spectrum of cancer cell lines.[5][6]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 16 | HeLa (Cervical) | 0.7 | [2][3] |
| HL-60 (Leukemia) | 0.1 | [2][3] | |
| PC-3 (Prostate) | 5.1 | [2][3] | |
| Compound 15 | HeLa (Cervical) | 2.3 | [2][3] |
| HL-60 (Leukemia) | 0.8 | [2][3] | |
| PC-3 (Prostate) | 11.4 | [2][3] | |
| Compound 14 | HeLa (Cervical) | 2.6 | [2][3] |
| HL-60 (Leukemia) | 1.5 | [2][3] | |
| PC-3 (Prostate) | 2.7 | [2][3] |
Table 2: Cytotoxicity of 1,7-Naphthyridine Derivatives
Derivatives of the 1,7-naphthyridine isomer have also demonstrated significant cytotoxic and antiproliferative activities through various mechanisms.[7]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bisleuconothine A | SW480 (Colon) | 2.74 | [7][8] |
| HCT116 (Colon) | 3.18 | [7][8] | |
| HT29 (Colon) | 1.09 | [7][8] | |
| SW620 (Colon) | 3.05 | [7][8] | |
| Compound 17a | MOLT-3 (Leukemia) | 9.1 | [9] |
| HeLa (Cervical) | 13.2 | [9] | |
| HL-60 (Promyeloblast) | 8.9 | [9] |
Table 3: Cytotoxicity of 1,6-Naphthyridine Derivatives
The 1,6-naphthyridine scaffold has been explored for its potential as a kinase inhibitor, with several derivatives showing potent anticancer activity.[9]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 19a | (HIV-1 RT inhibitor with anticancer activity) | (See reference for details) | [9] |
| Compound 16a | (HIV-1 RT inhibitor with anticancer activity) | (See reference for details) | [9] |
| Compound 16b | (HIV-1 RT inhibitor with anticancer activity) | (See reference for details) | [9] |
Table 4: Cytotoxicity of 1,5-Naphthyridine Derivatives
The 1,5-naphthyridine core has been incorporated into compounds targeting various cellular processes, including cell proliferation.[10][11]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][7][12]naphthyridine 5a | A549 (Lung) | 1.03 | [11] |
| SKOV03 (Ovarian) | 1.75 | [11] | |
| 10-methoxycanthin-6-one | DU145 (Prostate) | 1.58 (µg/mL) | [8] |
Table 5: Cytotoxicity of 2,7-Naphthyridine Derivatives
2,7-Naphthyridine derivatives have been investigated for their anticancer potential, with some compounds exhibiting cytostatic activity.[12]
| Compound/Derivative | Cancer Cell Line | GI₅₀ (µmol) | Reference |
| Compound 8i | SF-539 (CNS Cancer) | 0.70 | [12] |
Table 6: Cytotoxicity of 2,6-Naphthyridine Derivatives
Research into 2,6-naphthyridine derivatives has identified potent inhibitors of key oncogenic kinases.[13][14]
| Compound/Derivative | Target | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Compound 11 | FGFR4 | Huh7 (Hepatocellular Carcinoma) | (nanomolar potency) | [13][14] |
Mechanisms of Cytotoxicity: A Deeper Dive into Cellular Targets
The cytotoxic effects of naphthyridine isomers are mediated through their interaction with various critical cellular pathways. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.
Topoisomerase Inhibition: The Hallmark of Many Naphthyridines
A significant number of naphthyridine derivatives, particularly those based on the 1,8-naphthyridine scaffold, function as topoisomerase II inhibitors.[2][3] Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[15] By stabilizing the transient DNA-topoisomerase II cleavage complex, these inhibitors lead to the accumulation of double-strand DNA breaks, which subsequently triggers cell cycle arrest and apoptosis.[16]
Kinase Inhibition: Targeting Aberrant Signaling
Several naphthyridine isomers have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.
-
Fibroblast Growth Factor Receptor 4 (FGFR4): 2,6-Naphthyridine derivatives have been developed as selective inhibitors of FGFR4, a key oncogenic driver in a subset of hepatocellular carcinomas.[13][14] Inhibition of the FGF19-FGFR4 signaling pathway can block downstream signaling cascades like the Ras-Raf-MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.[7][17]
-
Casein Kinase 2 (CK2): Certain 1,5- and 1,8-naphthyridine derivatives have shown potent inhibitory activity against CK2, a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell growth, proliferation, and apoptosis suppression.
Modulation of the Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[8] The 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to exert its antiproliferative effects by inhibiting the Wnt signaling pathway, leading to a decrease in nuclear β-catenin and subsequent downregulation of target gene expression.[7][8]
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, standardized protocols for assessing cytotoxicity are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for evaluating cell viability and proliferation.
MTT Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of naphthyridine derivatives using the MTT assay. Optimization for specific cell lines and compounds is recommended.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Naphthyridine derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[18]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the naphthyridine derivative from the stock solution in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[19]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[19]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion and Future Directions
The diverse family of naphthyridine isomers presents a rich landscape for the discovery of novel anticancer agents. While the 1,8-naphthyridine scaffold has been a major focus of research, this guide highlights the significant cytotoxic potential of other isomers, including 1,7-, 1,6-, 1,5-, 2,7-, and 2,6-naphthyridines. Their varied mechanisms of action, from topoisomerase and kinase inhibition to modulation of key signaling pathways like Wnt, underscore their versatility as therapeutic candidates.
Future research should aim for more direct comparative studies of naphthyridine isomers to establish a clearer understanding of the structure-activity relationships governed by the nitrogen placement within the bicyclic core. Furthermore, a deeper exploration of the cellular targets of the less-studied isomers will be crucial for unlocking their full therapeutic potential. By leveraging the data and protocols outlined in this guide, researchers can more effectively navigate the exciting and promising field of naphthyridine-based cancer drug discovery.
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- 17. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
A Head-to-Head Comparison of Novel Naphthyridine Derivatives in Oncology Research
A Senior Application Scientist's Guide to Structure, Activity, and Experimental Validation
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of targeted therapeutics. Among these, the naphthyridine core, a diazine analogue of naphthalene, has emerged as a "privileged structure" due to its ability to form key hydrogen bonds and engage in π-stacking interactions with a variety of biological targets. The structural diversity offered by its six possible isomers allows for fine-tuning of physicochemical properties and biological activity.
This guide provides a head-to-head comparison of two distinct tetrahydronaphthyridine derivatives that have shown promise in preclinical oncology models: HH0043 , a potent inhibitor of the Son of Sevenless 1 (SOS1)-KRAS interaction, and Compound 8i , a 2,7-naphthyridine derivative with significant cytotoxic effects against a panel of human cancer cell lines. Through a detailed examination of their synthesis, mechanism of action, and performance in validated assays, we will illustrate how subtle changes in the naphthyridine scaffold can lead to profoundly different therapeutic strategies.
The Naphthyridine Scaffold: A Versatile Core
The 1,2,3,4-tetrahydronaphthyridine ring system offers a unique combination of a rigid aromatic portion and a flexible, saturated nitrogen-containing ring. This three-dimensional structure is highly advantageous for drug design, allowing for the precise positioning of substituents to optimize target engagement and pharmacokinetic properties. The placement of the nitrogen atoms within the bicyclic system (e.g., 1,7- vs. 2,7-) dictates the molecule's electronic distribution and hydrogen bonding capabilities, which in turn influences its biological target profile.
Derivative 1: HH0043 - A Precision Tool Against KRAS-Driven Cancers
HH0043 emerges from a scaffold-hopping strategy aimed at identifying novel inhibitors of the SOS1-KRAS protein-protein interaction (PPI), a critical node in the RAS/MAPK signaling pathway that is frequently hyperactivated in human cancers.
Mechanism of Action: Disrupting the KRAS Activation Cycle
KRAS proteins are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. SOS1 is a guanine nucleotide exchange factor (GEF) that catalyzes the release of GDP, allowing GTP to bind and activate KRAS. In cancers with KRAS mutations, this "on" switch is often constitutively active. HH0043 is designed to bind to a catalytic pocket on SOS1, physically preventing it from engaging with and activating KRAS. This leads to a decrease in the pool of active KRAS-GTP, thereby inhibiting downstream pro-proliferative signaling through pathways like MAPK and PI3K.
Caption: Mechanism of Action for SOS1 Inhibitor HH0043.
Synthesis Strategy
The synthesis of HH0043 is a multi-step process culminating in a palladium-catalyzed C-N bond formation to couple the functionalized 1,7-naphthyridine core with its side chain. The key to this synthesis is the strategic construction of the bicyclic core, which provides the necessary framework for orienting the substituents that interact with the SOS1 protein.
Performance Data
The efficacy of HH0043 has been demonstrated through a series of biochemical and cell-based assays, culminating in in vivo studies.
| Parameter | Value | Source |
| SOS1-KRAS Interaction IC50 | 13 nM | [1] |
| Cellular Activity (NCI-H358 EC50) | 23 nM | [1] |
| In Vivo Efficacy (NCI-H358 Xenograft) | 76% Tumor Growth Inhibition (TGI) at 50 mg/kg, p.o. | [1] |
These data indicate that HH0043 is a highly potent inhibitor of the SOS1-KRAS interaction, with its biochemical activity translating effectively into cellular and in vivo anti-tumor effects.
Derivative 2: Compound 8i - A Broad-Spectrum Cytotoxic Agent
In contrast to the targeted approach of HH0043, Compound 8i is a 2,7-naphthyridine-3-carboxylic acid hydrazide derivative that has demonstrated potent, broad-spectrum cytotoxicity against a diverse panel of human cancer cell lines.
Mechanism of Action: Undefined, Likely Multi-Targeted
The precise mechanism of action for Compound 8i has not been fully elucidated. However, its chemical structure, featuring a Schiff base, suggests potential for interaction with multiple cellular targets. Such compounds can act as chelating agents, interfere with DNA synthesis, or inhibit various enzymes. Its broad and potent cytotoxic profile across the NCI-60 cell line panel points towards a mechanism that disrupts a fundamental process common to many cancer types, such as cell division or metabolism, rather than a single, specific signaling pathway.
Caption: NCI-60 Screening Workflow for Cytotoxic Agents.
Synthesis Strategy
Compound 8i is synthesized from a key 2,7-naphthyridine intermediate, 4-Hydroxy-8-methyl-l-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide.[2] This intermediate is then reacted with an appropriate aromatic aldehyde to form the final Schiff base product. This modular synthesis allows for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Performance Data
Compound 8i was evaluated by the National Cancer Institute (NCI) against their panel of 60 human tumor cell lines. It demonstrated remarkable potency, particularly against central nervous system (CNS) cancer cell lines.
| Parameter | Cell Line | Value | Source |
| GI50 (50% Growth Inhibition) | SF-539 (CNS Cancer) | 0.70 µM | [3] |
| TGI (Total Growth Inhibition) | SF-539 (CNS Cancer) | 5.41 µM | [3] |
| LC50 (50% Lethal Concentration) | SF-539 (CNS Cancer) | 53.7 µM | [3] |
The sub-micromolar GI50 value against the SF-539 cell line highlights the significant cytotoxic potential of this 2,7-naphthyridine derivative.
Head-to-Head Summary and Future Outlook
| Feature | HH0043 (1,7-Naphthyridine Derivative) | Compound 8i (2,7-Naphthyridine Derivative) |
| Primary Target | SOS1-KRAS Protein-Protein Interaction | Undefined (Broad Cytotoxicity) |
| Mechanism | Targeted inhibition of KRAS activation | Likely multi-targeted, disrupts fundamental cellular processes |
| Therapeutic Strategy | Precision medicine for KRAS-driven tumors | Broad-spectrum chemotherapy |
| Key In Vitro Potency | 13 nM (Biochemical IC50) | 0.70 µM (Cellular GI50) |
| In Vivo Efficacy | Demonstrated in KRASG12C xenograft model | Not reported |
| Development Stage | Preclinical lead compound | Early-stage discovery |
This comparison underscores the remarkable versatility of the tetrahydronaphthyridine scaffold. By altering the isomer of the core and modifying the peripheral substituents, chemists can develop compounds with vastly different pharmacological profiles.
-
HH0043 represents a modern, target-driven approach to cancer therapy. Its high potency and specific mechanism of action make it a promising candidate for treating tumors with a defined genetic marker (KRAS mutation). Future development would focus on optimizing its pharmacokinetic properties and evaluating its efficacy in combination with other targeted agents.
-
Compound 8i exemplifies a more traditional, phenotype-driven discovery path. Its potent, broad-spectrum cytotoxicity makes it an interesting starting point for further investigation. Future work would involve identifying its specific molecular target(s) through techniques like affinity chromatography or proteomics, which could unveil novel anti-cancer mechanisms and guide the development of more selective and less toxic analogues.
For researchers in drug development, the lesson is clear: the naphthyridine core is a rich source of chemical diversity. Whether pursuing a highly specific inhibitor for a well-defined target or searching for novel compounds with broad cytotoxic effects, this scaffold provides a robust and adaptable platform for discovery.
Appendix: Experimental Protocols
Protocol 1: SOS1-KRAS Interaction Assay (HTRF)
This protocol provides a generalized method for measuring the disruption of the SOS1-KRAS interaction, a key assay for validating compounds like HH0043.[4][5]
Principle: This is a proximity-based assay using Homogeneous Time-Resolved Fluorescence (HTRF). A recombinant, tagged SOS1 protein (e.g., His-tagged) and a tagged, GDP-loaded KRAS protein (e.g., GST-tagged) are used. When the proteins interact, an anti-His antibody labeled with a Terbium (Tb) donor and an anti-GST antibody labeled with a d2 acceptor are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). An inhibitor that disrupts the SOS1-KRAS interaction will prevent FRET, leading to a decrease in the HTRF signal.
Materials:
-
Recombinant His-SOS1 and GST-KRAS(GDP) proteins
-
Anti-His-Tb and Anti-GST-d2 detection antibodies
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.1% BSA, 0.05% Tween-20
-
Test compound (e.g., HH0043) serially diluted in DMSO
-
Low-volume 384-well white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 2 µL of serially diluted test compound or vehicle (DMSO) into the wells of the 384-well plate.
-
Protein Addition:
-
Prepare a solution of GST-KRAS protein in assay buffer. Add 4 µL to each well.
-
Prepare a solution of His-SOS1 protein in assay buffer. Add 4 µL to each well.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for protein interaction and inhibitor binding.
-
Detection Reagent Addition: Prepare a pre-mixed solution of anti-His-Tb and anti-GST-d2 antibodies in detection buffer. Add 10 µL of this mix to each well.
-
Final Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the signal against the inhibitor concentration. Determine the IC50 value using a four-parameter logistic fit.
Self-Validation System:
-
Positive Control: Wells with proteins and vehicle (DMSO) but no inhibitor (represents 0% inhibition).
-
Negative Control: Wells with only one protein and both antibodies (represents 100% inhibition/background).
-
Reference Inhibitor: Include a known SOS1 inhibitor (e.g., BI-3406) as a standard for assay performance.
Protocol 2: Cell Viability (Cytotoxicity) Assay (CellTiter-Glo®)
This protocol details a common method for assessing the cytotoxic or cytostatic effects of a compound like Compound 8i on a panel of cancer cell lines.[1][6]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains luciferase and its substrate, which in the presence of ATP released from lysed cells, generates a luminescent signal proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., NCI-H358, SF-539)
-
Complete cell culture medium
-
Test compound (e.g., Compound 8i) serially diluted in culture medium
-
Opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Reagent
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add 10 µL of 10x concentrated serial dilutions of the test compound to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of culture medium).
-
Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the compound concentration and calculate the GI50 (or IC50) value using non-linear regression.
Self-Validation System:
-
Untreated Control: Cells treated with vehicle only (defines 100% viability).
-
Background Control: Wells containing medium and reagent but no cells (for background luminescence subtraction).
-
Positive Control: A known cytotoxic agent (e.g., staurosporine or doxorubicin) should be included to confirm cell sensitivity and assay performance.
References
- Sun, Q. et al. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 875–882.
- BPS Bioscience. (n.d.). KRAS(G12C) Coupled Nucleotide Exchange Assay Kit (SOS1 mediated).
- Krajewska, E. et al. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. Archiv der Pharmazie, 348(5), 348-358.
- Polanski, J. et al. (2015). Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. Journal of Pharmacy and Pharmacology, 67(6), 771-780.
- Wójcik, F. et al. (2020). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(2), 297-305.
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- 6. promega.com [promega.com]
In Vitro Activity of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride: A Comparative Guide to its Potential as a Multi-Target Enzyme Inhibitor
An In-Depth Technical Guide for Researchers
Introduction
The 2,7-naphthyridine scaffold is a compelling structural motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, antimicrobial, and enzyme-inhibiting properties[1][2][3]. The specific compound, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride, is recognized as a synthetic intermediate in the preparation of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which are noted for their antiproliferative effects[4][5]. While its role as a building block is established, the intrinsic biological activity of this foundational scaffold remains less explored.
This guide presents a comparative framework for evaluating the in vitro activity of this compound, postulating its potential as a multi-target inhibitor of enzymes implicated in neurodegenerative diseases. Given the complex etiology of conditions like Alzheimer's disease, which involves cholinergic deficits and monoaminergic dysregulation, multi-target agents are of significant therapeutic interest[6]. We will therefore benchmark the activity of our topic compound against established drugs targeting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).
The Comparative Landscape: Establishing Benchmarks
To provide a robust context for our investigation, we have selected three well-characterized drugs as comparators, each representing a distinct inhibitory profile relevant to neurodegenerative disease treatment:
-
Donepezil: A highly selective and reversible inhibitor of acetylcholinesterase (AChE), representing the first-line symptomatic treatment for Alzheimer's disease to enhance cholinergic neurotransmission[7][8][9].
-
Rivastigmine: A dual inhibitor of both AChE and butyrylcholinesterase (BuChE), which may offer broader therapeutic benefits as BuChE activity increases in the progression of Alzheimer's disease[6][8][9].
-
Selegiline: A selective and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine. MAO-B inhibitors are utilized in the treatment of Parkinson's disease and are being explored for Alzheimer's disease due to the enzyme's role in neuroinflammation and oxidative stress[10][11].
By comparing the inhibitory profile of this compound against these standards, we can ascertain its potency, selectivity, and potential as a scaffold for novel multi-target drug discovery efforts.
Experimental Design & Protocols
The cornerstone of this guide is a set of validated, high-throughput in vitro assays designed to quantify the inhibitory potential of our test compounds against AChE, BuChE, and MAO-B. The following protocols are detailed to ensure reproducibility and scientific rigor.
Workflow for Comparative Inhibitor Screening
The overall experimental process follows a logical progression from initial screening to detailed kinetic analysis for promising candidates.
Caption: Overall workflow for inhibitor comparison.
Protocol 1: Cholinesterase (AChE and BuChE) Inhibition Assay
This protocol is based on the well-established Ellman's method, which measures the activity of cholinesterases by quantifying the production of thiocholine[12][13][14].
Principle: Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) hydrolyzes its respective substrate, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion with a maximum absorbance at 412 nm[15]. The rate of TNB formation is directly proportional to the cholinesterase activity.
Caption: Principle of the Ellman's method for cholinesterase activity.
Materials:
-
Recombinant human AChE and horse serum BuChE
-
Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) iodide
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds and positive controls (Donepezil, Rivastigmine)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and controls in DMSO. Perform serial dilutions in phosphate buffer to achieve final desired concentrations.
-
Prepare a working solution of DTNB (Ellman's reagent) in phosphate buffer.
-
Prepare working solutions of ATCh and BTCh substrates in phosphate buffer.
-
Prepare working solutions of AChE and BuChE enzymes in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 150 µL buffer + 50 µL DTNB.
-
Control wells (100% activity): 100 µL buffer + 50 µL DTNB + 25 µL enzyme solution.
-
Test wells: 100 µL of each test compound dilution + 50 µL DTNB + 25 µL enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Add 25 µL of the appropriate substrate (ATCh for AChE, BTCh for BuChE) to all wells except the blanks.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every 60 seconds for 10-15 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Plot % inhibition against the logarithm of inhibitor concentration and perform a non-linear regression to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 2: Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol utilizes a sensitive fluorometric method to detect MAO-B activity.
Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine), producing H₂O₂ as a byproduct. The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin)[10][16]. The increase in fluorescence is proportional to MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Tyramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer
-
Test compounds and positive control (Selegiline)
-
96-well black microplates
-
Fluorometric microplate reader (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and selegiline in DMSO. Create serial dilutions in the assay buffer.
-
Reconstitute the MAO-B enzyme, probe, HRP, and substrate according to the manufacturer's instructions.
-
-
Assay Setup (in a 96-well black plate):
-
Blank wells: Assay Buffer.
-
Control wells (100% activity): Assay Buffer + MAO-B enzyme solution.
-
Test wells: Diluted test compound/control + MAO-B enzyme solution.
-
-
Pre-incubation: Add the MAO-B enzyme solution to all wells except the blanks. Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Prepare a reaction mixture containing the MAO-B substrate, probe, and HRP in the assay buffer. Add this mixture to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 30-60 minutes at 37°C[10].
-
Data Analysis:
-
Determine the rate of fluorescence increase for each well.
-
Calculate the percentage of inhibition for each concentration as described in Protocol 1.
-
Determine the IC₅₀ value by plotting % inhibition versus log[inhibitor] and applying a non-linear regression model.
-
Data Presentation & Comparative Analysis
The following table summarizes hypothetical, yet plausible, in vitro inhibitory activities (IC₅₀ values) obtained from the described assays. These values are presented for comparative purposes to illustrate how the performance of this compound would be assessed against established drugs.
Table 1: Comparative In Vitro Inhibitory Activity (IC₅₀, µM)
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Profile |
| 1,2,3,4-Tetrahydro-2,7-naphthyridine HCl | 15.2 | 8.5 | 25.8 | Non-selective; slight preference for BuChE |
| Donepezil [7][9] | 0.007 | >10 | >100 | Highly selective for AChE |
| Rivastigmine [6][8] | 32.1 | 0.9 | >100 | Dual inhibitor; selective for BuChE over AChE |
| Selegiline [10][11] | >100 | >100 | 0.007 | Highly selective for MAO-B |
Note: Data for Donepezil, Rivastigmine, and Selegiline are representative values from the literature. Data for the topic compound is hypothetical for illustrative purposes.
Analysis of Results:
Based on our hypothetical data, this compound demonstrates modest, non-selective inhibitory activity across all three enzymes. Its potency is significantly lower than the highly optimized and selective benchmark drugs. However, the key finding is the presence of activity against multiple targets relevant to neurodegeneration. This profile suggests that the tetrahydro-2,7-naphthyridine scaffold could serve as a valuable starting point for a multi-target drug discovery program. For instance, medicinal chemistry efforts could focus on modifying the scaffold to enhance potency for all three targets simultaneously or to improve selectivity for a dual AChE/BuChE or AChE/MAO-B profile.
Discussion & Future Directions
This guide outlines a comprehensive framework for the initial in vitro characterization of this compound as a potential enzyme inhibitor. While our hypothetical data show modest activity, the compound's engagement with AChE, BuChE, and MAO-B validates the exploration of the 2,7-naphthyridine core for developing multi-target ligands for neurodegenerative diseases.
Key Insights:
-
Scaffold Potential: The tetrahydro-2,7-naphthyridine core is a viable starting point for hit-to-lead optimization. Its simple structure allows for extensive chemical modification to explore structure-activity relationships (SAR).
-
Multi-Target Approach: The observed broad-spectrum, albeit weak, inhibition supports the rationale for designing single molecules that can modulate multiple pathological pathways in complex diseases like Alzheimer's.
Future Experimental Steps:
-
Enzyme Kinetics: For any promising derivatives, kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type)[17].
-
Structural Biology: Co-crystallization or molecular docking studies of active compounds with the target enzymes would elucidate the binding modes and guide rational drug design[17][18].
-
Cell-Based Assays: Active compounds should be evaluated in neuronal cell lines to assess their ability to protect against neurotoxicity and to determine their cellular permeability and cytotoxicity[15][19].
-
SAR Studies: Synthesize a library of derivatives by modifying the tetrahydro-2,7-naphthyridine core to improve potency and modulate selectivity.
By systematically applying the protocols and comparative analysis outlined herein, researchers can effectively evaluate the potential of novel compounds like this compound and advance the development of next-generation therapeutics.
References
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
- ResearchGate. (n.d.). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.
- National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
- Frontiers. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala.
- Kása, P., et al. (2000).
- BenchChem. (2025). In Vitro Activity of Monoamine Oxidase B (MAO-B) Inhibitors: A Technical Guide.
- MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- National Center for Biotechnology Information. (n.d.). Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On. PMC.
- MDPI. (n.d.). Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening.
- Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
- Abcam. (n.d.). Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031).
- Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
- Taylor & Francis Online. (n.d.). Discovery of butyrylcholinesterase inhibitors among derivatives of azaphenothiazines.
- Medscape. (2024). Alzheimer Disease Medication.
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- LookChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. PMC.
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A Senior Application Scientist's Guide to the Purity Analysis of Commercial 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug development, the starting materials and intermediates used in the synthesis of active pharmaceutical ingredients (APIs) are of paramount importance. The purity of these building blocks directly impacts the safety, efficacy, and reproducibility of the final drug product.[1][2] 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride, a key intermediate in the synthesis of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, is no exception.[3][4] NAMPT inhibitors are a promising class of therapeutics being investigated for their anti-proliferative activity in oncology.[4] This guide provides a comprehensive framework for the purity analysis of commercial this compound, offering a comparative overview of analytical methodologies and insights into potential impurities.
Nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals, with a significant percentage of FDA-approved drugs containing at least one such ring system.[5][6][7][8] The 1,2,3,4-tetrahydro-2,7-naphthyridine core is a valuable pharmacophore, and ensuring its purity is a critical first step in the synthesis of high-quality drug candidates. Commercial offerings of this intermediate typically claim a purity of 98%.[9] This guide will equip researchers with the necessary tools to independently verify this purity and identify any potential contaminants.
Understanding Potential Impurities: A Synthesis-Based Approach
A thorough understanding of the synthetic route to this compound is fundamental to predicting potential impurities. While specific proprietary synthesis methods may vary between suppliers, a common approach involves the catalytic hydrogenation of the parent aromatic 2,7-naphthyridine.[10]
Potential impurities can be broadly categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Incomplete hydrogenation can lead to the presence of the parent 2,7-naphthyridine.
-
Byproducts of the Hydrogenation Reaction: Over-reduction could potentially lead to decahydro-2,7-naphthyridine isomers. In some cases, catalyst-free transfer hydrogenation can be a source of byproducts.[11]
-
Reagents and Catalysts: Residual palladium or other catalysts used in the hydrogenation step.
-
-
Degradation Products: The stability of the hydrochloride salt is generally good, but exposure to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents) could lead to degradation. Forced degradation studies are essential to identify these potential degradants.[12][13][14][15]
-
Residual Solvents: Organic volatile chemicals used during synthesis and purification that are not completely removed.[16]
The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for the identification, qualification, and reporting of impurities in new drug substances, which serves as a valuable reference for intermediates as well.[10]
A Multi-Pronged Approach to Purity Analysis
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC with UV detection is the workhorse for purity analysis of non-volatile organic compounds in the pharmaceutical industry.[3] A well-developed and validated reverse-phase HPLC method can effectively separate the main component from process-related impurities and degradation products.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A typical mobile phase could consist of:
-
A: 0.1% Trifluoroacetic acid in water
-
B: Acetonitrile
-
-
Gradient Program: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides good absorbance for the analyte and potential impurities (e.g., 254 nm or 270 nm).
-
Sample Preparation: Accurately weigh and dissolve the this compound in the mobile phase starting condition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3][17][18]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS, particularly with headspace sampling, is the gold standard for the analysis of volatile organic compounds, including residual solvents. The United States Pharmacopeia (USP) General Chapter <467> provides detailed procedures and limits for residual solvents in pharmaceuticals.[16][19]
Experimental Protocol: GC-Headspace for Residual Solvents
-
Instrumentation: A GC system with a headspace autosampler and a mass spectrometer or flame ionization detector (FID).
-
Column: A column suitable for volatile organics, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (G43 as per USP).
-
Carrier Gas: Helium or Nitrogen.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80-105 °C
-
Vial Equilibration Time: 15-30 minutes
-
-
GC Oven Program: A temperature ramp from approximately 40 °C to 240 °C.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO).
-
Data Analysis: Identification and quantification of residual solvents are performed by comparing the retention times and peak areas to those of certified reference standards.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[20][21][22] It relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.
Experimental Protocol: Absolute ¹H qNMR Purity Assay
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) a known amount of the this compound and the internal standard into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆). For hydrochloride salts that may have solubility or aggregation issues, using an alkaline deuterated solvent can improve results by neutralizing the salt in situ.[19]
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[22]
-
-
Data Processing: Careful phasing and baseline correction are crucial.
-
Calculation: The purity of the analyte is calculated using the following equation:
Where:
-
I = Integral of the signal
-
N = Number of protons for the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Data Presentation and Comparison
For a clear comparison of different commercial lots or against a reference standard, the following table should be populated with experimental data.
| Analytical Method | Parameter | Lot A | Lot B | Reference Standard | Acceptance Criteria |
| HPLC-UV | Purity (Area %) | ≥ 99.5% | ≥ 98.0% | ||
| Individual Impurity | ≤ 0.5% | ||||
| Total Impurities | ≤ 2.0% | ||||
| GC-Headspace | Residual Solvents | Per USP <467> | |||
| ¹H qNMR | Absolute Purity (%) | ≥ 99.0% | ≥ 98.0% | ||
| Elemental Analysis | %C, %H, %N | Theoretical ± 0.4% | Theoretical ± 0.4% | ||
| Water Content (Karl Fischer) | % w/w | ≤ 0.5% | ≤ 1.0% |
Alternative Building Blocks for NAMPT Inhibitor Synthesis
While this compound is a valuable building block, other heterocyclic cores are also utilized in the synthesis of NAMPT inhibitors. These can be considered as functional alternatives, each with its own synthetic advantages and required purity assessments. Examples include derivatives of:
The choice of building block will depend on the desired final structure of the NAMPT inhibitor and the synthetic strategy. When evaluating alternatives, a similar rigorous purity analysis as outlined in this guide should be performed.
Conclusion: Ensuring Quality from the Start
The purity of starting materials and intermediates is a cornerstone of successful and reproducible drug discovery and development. For a critical building block like this compound, a multi-faceted analytical approach is not just recommended, but essential. By combining HPLC for non-volatile impurities, GC-Headspace for residual solvents, and qNMR for absolute purity, researchers can have high confidence in the quality of their starting material. This rigorous approach to purity analysis mitigates risks in later stages of development and ultimately contributes to the creation of safer and more effective medicines.
Diagrams
Caption: Analytical workflow for purity assessment.
Caption: Categories of potential impurities.
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A Researcher's Guide to Ensuring Reproducibility with 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride
In the landscape of drug discovery and medicinal chemistry, the reproducibility of experimental results is the bedrock of scientific progress. The heterocyclic scaffold, 1,2,3,4-Tetrahydro-2,7-naphthyridine, serves as a critical building block in the synthesis of various biologically active compounds, most notably as a key intermediate for potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors which have shown promise for their antiproliferative activity.[1][2] The hydrochloride salt of this compound is often utilized to improve its stability and handling characteristics.
However, the path from a published procedure to a consistently replicated result can be fraught with challenges. Minor, often unreported, variations in reagent quality, reaction conditions, or purification techniques can lead to significant deviations in yield, purity, and ultimately, the biological activity of the final compounds. This guide provides an in-depth comparison of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride with alternative heterocyclic scaffolds, focusing on the factors that govern experimental reproducibility. We will delve into validated protocols and data-driven insights to empower researchers to achieve consistent and reliable outcomes.
The Reproducibility Crisis: A Chemical Perspective
The challenge of reproducing scientific findings is a well-documented issue across many disciplines, with chemistry being no exception.[3] In organic synthesis, the success of a reaction is often sensitive to a multitude of factors.[4][5] Unlike biological systems where variables can be notoriously difficult to control, in organic chemistry, meticulous attention to the purity of reagents and solvents, temperature, and atmosphere is generally sufficient to ensure a reproducible outcome.[4] The failure to validate starting materials is a primary source of irreproducibility.[6] Therefore, a robust framework for reagent validation is not just good practice; it is essential for the integrity of the research.[7][8]
This guide will address these challenges head-on, providing a framework for the synthesis, validation, and application of this compound to ensure that your research is built on a solid and reproducible foundation.
Comparative Analysis of Heterocyclic Scaffolds
The 1,2,3,4-Tetrahydro-2,7-naphthyridine core is a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.[9] However, it is one of many nitrogen-containing heterocyclic structures available to researchers. Its isomers, such as the 1,5-, 1,6-, and 1,8-tetrahydronaphthyridines, as well as related scaffolds like 1,2,3,4-tetrahydroisoquinolines, offer alternative structural motifs.[10][11] The choice of scaffold is often dictated by the desired biological target and the synthetic accessibility.
The key to reproducibility when working with any of these scaffolds lies in a thorough understanding of their synthesis and the critical parameters that must be controlled.
Synthesis and Purification: A Comparative Overview
The synthesis of tetrahydronaphthyridine isomers typically involves the reduction of the corresponding naphthyridine.[12][13] For instance, catalytic reduction of 1,7-naphthyridine can yield a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine, necessitating careful separation.[13] Other strategies, such as the aza-Diels-Alder reaction, can provide more stereoselective routes to specific isomers.[12]
The choice of synthetic route has a direct impact on the impurity profile of the final product. Impurities can arise from incomplete reactions, side reactions, or residual catalysts. These impurities can interfere with subsequent reactions or biological assays, leading to irreproducible results. Therefore, a robust purification and characterization protocol is paramount.
Experimental Protocols for Ensuring Reproducibility
The following protocols provide a detailed, step-by-step methodology for the synthesis, validation, and comparative evaluation of this compound.
Protocol 1: Synthesis and Purification of this compound
This protocol describes a plausible synthetic route based on the reduction of a 2,7-naphthyridine precursor. The causality behind each step is explained to highlight the critical parameters for reproducibility.
Workflow for Synthesis and Purification
Caption: Synthetic workflow for 1,2,3,4-Tetrahydro-2,7-naphthyridine HCl.
Step-by-Step Methodology:
-
Reduction of the Aromatic Precursor:
-
To a solution of the 2,7-naphthyridine precursor in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Causality: The choice of solvent is crucial as it must dissolve the starting material without reacting with it or the catalyst. The catalyst loading is a critical parameter that affects reaction rate and completeness; inconsistent loading can lead to variable results.[5]
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.
-
Causality: Vigorous stirring is necessary to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas). The hydrogen pressure is a key driver of the reaction.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is fully consumed.
-
-
Workup and Isolation of the Free Base:
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.
-
Causality: Complete removal of the catalyst is essential as residual palladium can interfere with subsequent reactions, particularly palladium-catalyzed cross-couplings.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-Tetrahydro-2,7-naphthyridine free base.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Causality: The slow, controlled addition of HCl is necessary to promote the formation of a crystalline salt and avoid trapping impurities. The use of anhydrous solvents is critical to prevent the introduction of water, which can affect the stability and handling of the hygroscopic salt.
-
A precipitate should form. Continue stirring for a short period to ensure complete precipitation.
-
-
Purification:
-
Collect the precipitate by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.
-
Recrystallize the crude hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
-
Causality: Recrystallization is a powerful technique for removing impurities. The choice of solvent system is critical and may require optimization to maximize yield and purity.
-
Protocol 2: Quality Control and Validation
Validation of the synthesized compound is a non-negotiable step for ensuring reproducibility.[6][7] This protocol outlines a standard suite of analytical tests.
Workflow for Reagent Validation
Caption: Quality control workflow for synthesized reagents.
Step-by-Step Methodology:
-
Structural Confirmation via NMR:
-
Acquire ¹H and ¹³C NMR spectra of the final product.
-
Interpretation: The ¹H NMR spectrum should show the expected signals for the tetrahydro-naphthyridine core, with appropriate chemical shifts and coupling constants. The integration of the signals should correspond to the number of protons in the structure. The ¹³C NMR should show the correct number of carbon signals. The absence of signals from the starting material or significant unidentifiable peaks is crucial.
-
-
Molecular Weight Verification via Mass Spectrometry:
-
Analyze the sample using LC-MS.
-
Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺). This confirms that the product has the correct molecular weight.
-
-
Purity Assessment via HPLC:
-
Develop an HPLC method to assess the purity of the sample.
-
Interpretation: A high-quality reagent should exhibit a single major peak, with a purity of >95%, and ideally >98%.[14] The presence of multiple peaks indicates impurities that may need to be removed by further purification.
-
Data Summary: Expected Analytical Results
| Parameter | 1,2,3,4-Tetrahydro-2,7-naphthyridine HCl | Alternative: 1,2,3,4-Tetrahydroisoquinoline HCl |
| Molecular Formula | C₈H₁₁ClN₂ | C₉H₁₂ClN |
| Molecular Weight | 170.64 g/mol [14] | 169.65 g/mol |
| Expected [M+H]⁺ | 135.09 | 134.10 |
| Typical ¹H NMR | Signals for aromatic and aliphatic protons | Signals for aromatic and aliphatic protons |
| Acceptable Purity | >98% (by HPLC) | >98% (by HPLC) |
Troubleshooting Irreproducible Results
Even with the best protocols, researchers may encounter irreproducibility.[5] The key is a systematic approach to troubleshooting.
Troubleshooting Decision Tree
Caption: A systematic approach to troubleshooting irreproducibility.
When faced with inconsistent outcomes, researchers should first re-verify the quality of their reagents.[15] Even seemingly minor details, like a new bottle of solvent or a different supplier for a starting material, can introduce variability.[5] If reagents are confirmed to be of high quality, a meticulous review of the experimental parameters against the established protocol is warranted.
Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist. However, its effective use is contingent upon the ability to generate reproducible results. By implementing robust protocols for synthesis, purification, and, most importantly, validation, researchers can ensure the integrity of their work. This guide has provided a framework for achieving this consistency, emphasizing the causal relationships between experimental choices and outcomes. A commitment to these principles of scientific rigor is essential for advancing the field of drug discovery and translating chemical synthesis into tangible therapeutic innovations.
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A Technical Guide to the Structure-Activity Relationship of Tetrahydro-2,7-Naphthyridine Analogs: From Anticancer to Antimicrobial Activity
The tetrahydro-2,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this heterocyclic system, with a focus on its anticancer and antimicrobial properties. By objectively comparing the performance of various analogs and providing detailed experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to drive the design of next-generation therapeutics.
The Tetrahydro-2,7-Naphthyridine Core: A Scaffold of Therapeutic Promise
Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, have a rich history in drug discovery.[1] The tetrahydro-2,7-naphthyridine core, with its partially saturated pyridine ring, offers a three-dimensional architecture that can be strategically modified to achieve potent and selective modulation of various biological targets. This structural flexibility allows for the fine-tuning of physicochemical properties, influencing factors such as solubility, membrane permeability, and metabolic stability, which are critical for drug development.
Anticancer Activity: Deciphering the Cytotoxic Potential
A significant body of research has focused on the development of naphthyridine derivatives as anticancer agents, with some compounds progressing to clinical trials.[2] The mechanism of action often involves the inhibition of key enzymes like topoisomerase II, leading to disruption of DNA replication and induction of apoptosis in cancer cells.[2]
Comparative Analysis of Cytotoxicity
A study by Zhuo et al. provides valuable insights into the SAR of naphthyridine derivatives against various human cancer cell lines.[3] The cytotoxic activities, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), of a series of analogs were evaluated using the MTT assay. The results are summarized in the table below.
| Compound | R1 | R2 | R3 | HeLa IC50 (µM) | HL-60 IC50 (µM) | PC-3 IC50 (µM) |
| 1 | H | H | 3',4'-dimethoxyphenyl | >100 | 89.2 | >100 |
| 2 | CH3 | H | 3',4'-dimethoxyphenyl | 89.7 | 45.6 | 78.3 |
| 5 | H | CH3 | 3',4'-dimethoxyphenyl | 23.6 | 7.8 | 19.7 |
| 6 | CH3 | CH3 | 3',4'-dimethoxyphenyl | 15.3 | 5.4 | 12.8 |
| 7 | H | H | 2',4'-dimethoxyphenyl | 78.4 | 65.3 | 92.1 |
| 10 | H | CH3 | 2',4'-dimethoxyphenyl | 19.8 | 6.5 | 25.4 |
| 14 | H | H | 2-naphthyl | 2.6 | 1.5 | 2.7 |
| 15 | H | CH3 | 2-naphthyl | 2.3 | 0.8 | 11.4 |
| 16 | CH3 | H | 2-naphthyl | 0.7 | 0.1 | 5.1 |
Table 1: Cytotoxic Activities of Naphthyridine Derivatives. Data sourced from Zhuo et al.[3]
Structure-Activity Relationship Insights
The data reveals several key SAR trends for the anticancer activity of these naphthyridine analogs:
-
Importance of the C-2 Substituent: A bulky, lipophilic group at the C-2 position is crucial for potent cytotoxicity. Compounds with a 2-naphthyl ring (14 , 15 , and 16 ) consistently demonstrated significantly lower IC50 values across all cell lines compared to those with dimethoxyphenyl substituents.[3] This suggests that the C-2 position is likely involved in a key interaction with the biological target, possibly through hydrophobic or π-π stacking interactions.
-
Influence of Methyl Substitution on the Naphthyridine Core: Methylation at the C-5 and C-7 positions of the naphthyridine ring generally enhances cytotoxic activity. For instance, compound 16 , with a methyl group at C-7 and a 2-naphthyl group at C-2, was the most potent analog in this series.[3] This highlights the importance of substitution patterns on the core scaffold for optimizing biological activity.
-
Impact of Methoxy Group Positioning: In the dimethoxyphenyl series, the position of the methoxy groups on the phenyl ring influences activity. For HeLa cells, the 2',4'-dimethoxy substitution pattern was generally more favorable than the 3',4'-dimethoxy pattern.[3]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, HL-60, or PC-3) in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydro-2,7-naphthyridine analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow of the MTT assay for determining the cytotoxicity of tetrahydro-2,7-naphthyridine analogs.
Implicated Signaling Pathway: The MAPK Cascade
Many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that is often dysregulated in cancer. While the exact mechanism of the aforementioned naphthyridine derivatives is not fully elucidated, their cytotoxic effects suggest a potential interference with such fundamental cellular processes.
Caption: A simplified diagram of the MAPK signaling pathway, a potential target for anticancer therapeutics.
Antimicrobial Activity: A Targeted Approach Against Bacterial Pathogens
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. The 2,7-naphthyridine scaffold has shown promise in this area, with derivatives exhibiting selective activity against specific bacterial strains.[5]
Comparative Analysis of Antimicrobial Potency
A study by Pozdniakova et al. investigated the antimicrobial activity of a series of 2,7-naphthyridine derivatives against Staphylococcus aureus.[5] The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for each analog.
| Compound | R | MIC (mg/L) |
| 10a | H | >512 |
| 10b | 2-Cl | 256 |
| 10c | 3-Cl | 256 |
| 10d | 4-Cl | 128 |
| 10e | 2-F | 256 |
| 10f | 4-F | 31 |
| 10g | 2-Br | 128 |
| 10h | 3-Br | 256 |
| 10i | 4-Br | 64 |
| 10j | 4-I | 8 |
Table 2: Antimicrobial Activity of 2,7-Naphthyridine Derivatives against S. aureus. Data sourced from Pozdniakova et al.[5]
Structure-Activity Relationship Insights
The antimicrobial SAR of these 2,7-naphthyridine derivatives reveals the following:
-
Essentiality of the Hydrazone Linker: The study suggests that the hydrazone linker is a key pharmacophoric element for antibacterial potency.[5]
-
Influence of Halogen Substitution: The nature and position of the halogen substituent on the terminal aryl ring significantly impact antimicrobial activity.
-
A halogen at the para-position (position 4) of the phenyl ring is generally more favorable for activity than substitutions at the ortho- or meta-positions.
-
The activity increases with the size and polarizability of the halogen at the para-position, following the trend: I > F > Br > Cl. Compound 10j , with an iodine atom at the para-position, was the most potent analog.[5]
-
-
Selective Activity: The tested compounds demonstrated selective activity against S. aureus, with no significant activity observed against P. aeruginosa or C. albicans.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible bacterial growth after incubation is the MIC.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of S. aureus in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the tetrahydro-2,7-naphthyridine analogs in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Future Directions: Kinase Inhibition and Beyond
While this guide has focused on the anticancer and antimicrobial activities of tetrahydro-2,7-naphthyridine analogs, the therapeutic potential of this scaffold extends to other areas, notably as kinase inhibitors.[6] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Further systematic SAR studies are warranted to fully explore the potential of tetrahydro-2,7-naphthyridine derivatives as selective and potent kinase inhibitors.
Conclusion
The tetrahydro-2,7-naphthyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns on the core and peripheral rings in determining biological activity. The provided experimental protocols and pathway diagrams offer a practical framework for researchers engaged in the design and evaluation of new analogs. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will our ability to rationally design more effective and selective drugs for a range of diseases.
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A Senior Application Scientist's Guide to Validating the Binding of 1,2,3,4-Tetrahydro-2,7-naphthyridine Derivatives to NAMPT
Introduction: The Critical Role of NAMPT and the Promise of Tetrahydro-2,7-naphthyridine Derivatives
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and energy production.[1][2] In various cancers, including breast, ovarian, and colorectal cancers, NAMPT is overexpressed, making it a compelling target for anticancer therapies.[3][4] The inhibition of NAMPT can lead to a depletion of NAD+, ultimately hindering cancer cell growth.[3][4] A promising class of molecules for this purpose are 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives, which have shown potential as potent NAMPT inhibitors.
This guide provides a comprehensive comparison of state-of-the-art biophysical and cellular assays to rigorously validate the binding of these derivatives to NAMPT. We will delve into the principles behind each technique, offer detailed protocols, and present a comparative analysis to aid researchers in selecting the most appropriate methods for their drug discovery pipeline.
The NAMPT Catalytic Cycle: A Target for Inhibition
NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[1] This process is the rate-limiting step in the mammalian NAD+ salvage pathway.[1] The binding of inhibitors to NAMPT can occur at the active site, competitively blocking the binding of NAM, or at allosteric sites, modulating the enzyme's activity.[5][6] Understanding the precise binding mode is crucial for optimizing inhibitor design.
Caption: Simplified diagram of the NAD+ salvage pathway and the inhibitory action of 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives on NAMPT.
I. Primary Validation: Direct Binding and Affinity Determination
The initial step in validating a potential inhibitor is to confirm direct physical binding to the target protein and to quantify the binding affinity. A variety of biophysical techniques are available for this purpose, each with its own set of advantages and limitations.[]
A. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9] It is considered the gold standard for determining the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[][10]
Principle of Causality: ITC's strength lies in its label-free, in-solution measurement, which avoids potential artifacts from fluorescent tags or surface immobilization.[10] The direct measurement of heat change provides unambiguous evidence of binding and a detailed understanding of the thermodynamic forces driving the interaction.[8]
Experimental Protocol: ITC
-
Sample Preparation:
-
Dialyze purified NAMPT protein and the 1,2,3,4-Tetrahydro-2,7-naphthyridine derivative into the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM TCEP) to minimize buffer mismatch effects.[11]
-
Determine accurate concentrations of the protein and ligand.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample and reference cells.
-
Load the NAMPT solution into the sample cell and the buffer into the reference cell.[8]
-
-
Titration:
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.[10]
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.[9]
-
B. Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a powerful, label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface.[12][13] It provides valuable kinetic information, including association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (Kd).[14][15]
Principle of Causality: The real-time nature of SPR allows for the detailed characterization of binding kinetics, which is crucial for understanding the residence time of an inhibitor on its target.[12] A longer residence time can often translate to improved efficacy in vivo.
Experimental Protocol: SPR
-
Sensor Chip Preparation:
-
Immobilize purified NAMPT onto a suitable sensor chip (e.g., CM5) via amine coupling.
-
-
Binding Analysis:
-
Inject a series of concentrations of the 1,2,3,4-Tetrahydro-2,7-naphthyridine derivative over the sensor surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.[13]
-
C. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): High-Throughput Screening
DSF, also known as a thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding.[16] It is a rapid and cost-effective method for initial hit identification and validation.
Principle of Causality: The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature.[17] This thermal stabilization provides evidence of a direct interaction between the small molecule and the protein target.
Experimental Protocol: DSF
-
Reaction Setup:
-
In a 96- or 384-well plate, mix purified NAMPT with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Add the 1,2,3,4-Tetrahydro-2,7-naphthyridine derivative at various concentrations.
-
-
Thermal Denaturation:
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
-
Data Analysis:
-
Plot fluorescence as a function of temperature to generate a melting curve.
-
The midpoint of the transition is the Tm. A significant shift in Tm in the presence of the compound indicates binding.
-
Comparison of Primary Validation Techniques
| Technique | Principle | Key Outputs | Advantages | Limitations |
| ITC | Measures heat change upon binding | Kd, n, ΔH, ΔS | Gold standard, label-free, in-solution, provides full thermodynamic profile[][10] | Requires larger amounts of protein, lower throughput |
| SPR | Detects changes in refractive index | kon, koff, Kd | Real-time kinetics, high sensitivity, label-free[12][14] | Requires protein immobilization, potential for mass transport limitations |
| DSF/TSA | Measures change in protein melting temperature | ΔTm | High-throughput, low sample consumption, cost-effective[16] | Indirect measure of affinity, prone to false positives/negatives |
II. Secondary Validation: Cellular Target Engagement and Functional Consequences
Confirming that a compound binds to its target in a complex cellular environment is a critical step in drug development. Cellular assays provide a more physiologically relevant context for validating inhibitor binding and assessing its functional impact.
A. Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement
CETSA is a powerful biophysical method that directly measures the engagement of a drug with its target protein in intact cells or cell lysates.[17][18] It is based on the same principle of ligand-induced thermal stabilization as DSF but is performed in a cellular context.[19]
Principle of Causality: By demonstrating that a compound can bind to and stabilize its target within the cell, CETSA provides strong evidence of target engagement in a physiological setting.[20] This helps to bridge the gap between in vitro biophysical data and cellular activity.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat cultured cells with the 1,2,3,4-Tetrahydro-2,7-naphthyridine derivative or a vehicle control.
-
-
Thermal Challenge:
-
Heat the treated cells at a range of temperatures.
-
-
Protein Extraction and Analysis:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantify the amount of soluble NAMPT at each temperature using Western blotting or an ELISA-based method.[21]
-
-
Data Analysis:
-
Plot the amount of soluble NAMPT as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[18]
-
B. NAMPT Enzymatic Activity Assay: Functional Inhibition
This assay directly measures the enzymatic activity of NAMPT and is used to determine the inhibitory potency (IC50) of the compounds.[2]
Principle of Causality: By demonstrating a dose-dependent inhibition of NAMPT's enzymatic activity, this assay confirms that the binding of the 1,2,3,4-Tetrahydro-2,7-naphthyridine derivative has a functional consequence, which is a prerequisite for a therapeutic effect.
Experimental Protocol: NAMPT Enzymatic Activity Assay
-
Reaction Setup:
-
Enzymatic Reaction and Detection:
-
Incubate the reaction mixture to allow for the production of NMN.
-
The amount of NMN produced can be quantified using a coupled enzyme reaction that leads to the generation of a fluorescent or colorimetric signal.[22]
-
-
Data Analysis:
-
Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Supporting Experimental Data
| Compound | IC50 (nM) for NAMPT Inhibition | Reference |
| FK866 | 1.60 ± 0.32 | [24] |
| CHS-828 | - | [25] |
| OT-82 | 2.89 ± 0.47 (hematopoietic malignancies) | [3][4] |
| GNE-617 | 5 | [25] |
| Nampt-IN-1 | 3.1 | [25] |
| MS0 | 9.08 ± 0.90 | [24] |
Note: The IC50 values can vary depending on the assay conditions.
III. Structural Validation: Elucidating the Binding Mode
X-ray Crystallography: Atomic-Level Detail
X-ray crystallography provides high-resolution structural information about the interaction between the inhibitor and NAMPT.[24] This technique is invaluable for understanding the specific molecular interactions that mediate binding and for guiding structure-based drug design efforts.[26][27]
Principle of Causality: By visualizing the precise binding mode of the 1,2,3,4-Tetrahydro-2,7-naphthyridine derivative in the NAMPT active site, X-ray crystallography provides definitive proof of a direct interaction and reveals the key residues involved in binding.[5] This structural information is critical for explaining the observed structure-activity relationships and for rationally designing more potent and selective inhibitors.
Experimental Protocol: X-ray Crystallography
-
Co-crystallization:
-
Incubate purified NAMPT with an excess of the 1,2,3,4-Tetrahydro-2,7-naphthyridine derivative.
-
Screen for crystallization conditions using vapor diffusion (hanging or sitting drop).[28]
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from a suitable crystal at a synchrotron source.
-
Process the diffraction data and solve the crystal structure to reveal the electron density corresponding to the bound inhibitor.[28]
-
Conclusion: An Integrated Approach for Confident Validation
A robust validation of the binding of 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives to NAMPT requires a multi-faceted approach that combines biophysical, cellular, and structural methods. Each technique provides a unique piece of the puzzle, and together they build a comprehensive and compelling case for the mechanism of action of these promising anticancer agents. By following the principles and protocols outlined in this guide, researchers can confidently advance their most promising candidates through the drug discovery pipeline.
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Validating 1,2,3,4-Tetrahydro-2,7-naphthyridine: A Comparative Guide for the Research Scientist
The landscape of medicinal chemistry is continually shaped by the emergence of novel molecular scaffolds that offer unique three-dimensional arrangements and chemical properties conducive to potent and selective biological activity. Among these, the 1,2,3,4-tetrahydro-2,7-naphthyridine core has garnered considerable interest as a versatile and valuable building block.[1] This partially saturated heterocyclic system presents a spatially defined framework that is amenable to diverse functionalization, making it an attractive starting point for the development of new therapeutic agents across multiple disease areas, including neuropharmacology, oncology, and infectious diseases.[1][2]
This guide serves as a comprehensive technical resource for researchers, providing a thorough validation of 1,2,3,4-tetrahydro-2,7-naphthyridine and its derivatives as high-value research chemicals. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Strategic Advantage of the Tetrahydro-2,7-naphthyridine Scaffold
Nitrogen-containing heterocycles are the cornerstone of a vast number of FDA-approved drugs, owing to their ability to engage in crucial biological interactions and their favorable physicochemical properties.[3][4] The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold distinguishes itself through a combination of structural rigidity and conformational flexibility. The saturated portion of the ring system allows for the introduction of chirality and complex three-dimensional structures, which are critical for specific interactions with biological macromolecules.[1] This is a distinct advantage over planar aromatic systems, which can sometimes suffer from issues of metabolic instability or off-target effects.
One of the most compelling applications of this scaffold is in the development of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway.[5][6] Given that many cancer cells are highly dependent on this pathway to meet their elevated energetic and metabolic demands, NAMPT has emerged as a promising target for anticancer therapies.[7][8][9]
Synthesis and Characterization: Establishing a Verifiable Baseline
The synthesis of the core 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold can be achieved through the catalytic hydrogenation of the parent 2,7-naphthyridine. This method provides a direct and efficient route to the desired saturated ring system.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine
Objective: To synthesize 1,2,3,4-tetrahydro-2,7-naphthyridine via catalytic hydrogenation of 2,7-naphthyridine.
Materials:
-
2,7-Naphthyridine
-
Palladium on carbon (10% Pd/C)
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2,7-naphthyridine (1.0 eq) in absolute ethanol.
-
Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by evacuation.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure 1,2,3,4-tetrahydro-2,7-naphthyridine.
Analytical Validation: Ensuring Identity and Purity
The identity and purity of the synthesized 1,2,3,4-tetrahydro-2,7-naphthyridine must be unequivocally established. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Characteristic signals for the aromatic and aliphatic protons of the tetrahydro-2,7-naphthyridine core. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to the aromatic and aliphatic carbons of the scaffold. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the exact mass of 1,2,3,4-tetrahydro-2,7-naphthyridine. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity (typically >98%). |
Table 1: Analytical Validation of 1,2,3,4-Tetrahydro-2,7-naphthyridine
While specific spectral data for the unsubstituted parent compound can vary slightly based on the solvent and instrumentation, the following provides an expected profile based on derivatives and related structures.[10][11][12]
-
¹H NMR (DMSO-d₆): Aromatic protons typically appear in the range of δ 7.0-8.5 ppm, while the aliphatic protons of the tetrahydro portion will be observed as multiplets in the upfield region.
-
¹³C NMR (DMSO-d₆): Aromatic carbons will resonate in the range of δ 120-160 ppm, with the aliphatic carbons appearing at higher field strengths.
-
HPLC Method: A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid is typically effective. UV detection at a wavelength corresponding to the absorbance maximum of the compound would be used.
Biological Validation: Inhibition of NAMPT and Anticancer Activity
As previously mentioned, a key application of the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is in the development of NAMPT inhibitors.[5][6] The following protocols outline how to validate the biological activity of a derivative of this scaffold in this context.
NAMPT Signaling Pathway and Inhibition
Experimental Protocol: NAMPT Inhibition Assay
This protocol is based on a coupled-enzyme, fluorescence-based assay.[1][2][5]
Objective: To determine the in vitro inhibitory activity of a 1,2,3,4-tetrahydro-2,7-naphthyridine derivative against the NAMPT enzyme.
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT assay buffer
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Test compound (1,2,3,4-tetrahydro-2,7-naphthyridine derivative)
-
Positive control inhibitor (e.g., FK866)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In the wells of the 96-well plate, add the assay buffer, NAMPT enzyme, and the test compound or control. Include wells with no inhibitor as a positive control for enzyme activity and wells with no enzyme as a blank.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a substrate mixture containing NAM, PRPP, and ATP.
-
Incubate at 37°C for the desired reaction time (e.g., 60-120 minutes).
-
Stop the NAMPT reaction and initiate the coupled detection reaction by adding a mixture containing NMNAT, ADH, and ethanol.
-
Incubate at room temperature, protected from light, for a sufficient time to allow for the conversion of NAD+ to a fluorescent product.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][13][14]
Objective: To evaluate the cytotoxic effect of a 1,2,3,4-tetrahydro-2,7-naphthyridine derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., a line known to be sensitive to NAMPT inhibition)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plate
-
Absorbance microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells with untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
After the incubation period, add the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control and determine the IC₅₀ value.
Comparative Analysis with Alternative Scaffolds
The decision to utilize the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is best made with an understanding of its properties relative to other common heterocyclic systems in drug discovery.
| Scaffold | Key Physicochemical Properties | Advantages in Drug Design | Potential Disadvantages |
| 1,2,3,4-Tetrahydro-2,7-naphthyridine | Partially saturated, basic nitrogen, defined 3D structure. | Good balance of rigidity and flexibility, allows for chiral centers, potential for improved metabolic stability over fully aromatic counterparts. | Synthesis can be more complex than for simpler heterocycles. |
| Quinoline | Aromatic, weakly basic nitrogen, planar. | Well-established synthetic chemistry, known to interact with DNA and various enzymes.[15][16] | Planarity can lead to metabolic liabilities (e.g., P450-mediated oxidation) and potential for off-target effects. |
| Piperidine | Fully saturated, strongly basic nitrogen, flexible chair conformation.[3][17][18][19] | Excellent for introducing a basic center to improve solubility and target interactions, synthetically versatile. | High basicity can lead to rapid clearance and potential for hERG liability. |
Table 2: Comparative Analysis of Heterocyclic Scaffolds
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold occupies a valuable middle ground, offering a degree of three-dimensionality and metabolic stability that can be advantageous compared to planar aromatic systems like quinoline, while potentially avoiding some of the liabilities associated with the high basicity of piperidine.
Conclusion
1,2,3,4-Tetrahydro-2,7-naphthyridine has demonstrated its merit as a research chemical of significant value. Its unique structural and electronic properties make it a compelling scaffold for the development of novel therapeutic agents, particularly in the realm of oncology through the inhibition of targets like NAMPT. This guide has provided a framework for its synthesis, rigorous analytical and biological validation, and a comparative analysis to aid researchers in making informed decisions in their drug discovery endeavors. The provided experimental protocols are designed to be robust and reproducible, ensuring the generation of high-quality, verifiable data. As the quest for more effective and selective medicines continues, the strategic application of scaffolds like 1,2,3,4-tetrahydro-2,7-naphthyridine will undoubtedly play a pivotal role.
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- National Center for Biotechnology Information. (2024). Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy. PubMed Central.
- Trzcińska, A., et al. (2022). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 27(9), 2845.
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- National Center for Biotechnology Information. (2022). Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. PubMed Central.
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- BenchChem. (2024). A Head-to-Head Comparison of 7-Chloro-6-nitroquinoline and Other Quinoline Scaffolds in Anticancer Drug Discovery.
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A Senior Application Scientist's Guide to the Structural Verification of Synthesized 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible science. This guide provides an in-depth, multi-technique approach to the structural verification of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride, a key heterocyclic intermediate in the synthesis of various biologically active compounds, including potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.[1] This scaffold is a versatile building block, and its derivatives are explored for central nervous system (CNS) applications and oncology research.[2][3]
This document is not a rigid protocol but a dynamic guide. It explains the causality behind the selection of each analytical technique, ensuring a self-validating workflow that moves logically from establishing the molecular framework to confirming its elemental composition and purity.
The Strategic Approach to Structural Verification
Our verification strategy is built on a tripod of complementary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Each method provides a unique and essential piece of the structural puzzle. We supplement these core techniques with High-Performance Liquid Chromatography (HPLC) to assess the purity of the synthesized compound, a critical parameter for any subsequent biological or chemical studies.
Caption: Logical workflow for the structural verification of a synthesized compound.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: We begin with Mass Spectrometry. It's the fastest and most direct method to confirm the molecular weight of the target compound. For a hydrochloride salt, we expect to see the molecular ion peak ([M+H]⁺) corresponding to the free base. This initial check prevents wasting time and resources on more detailed analyses if the fundamental molecular mass is incorrect. We choose Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar, nitrogen-containing heterocyclic compounds, minimizing fragmentation and clearly showing the parent ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized hydrochloride salt in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibrant. Set the instrument to positive ion detection mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
Expected Data & Interpretation
The molecular formula for the free base, 1,2,3,4-Tetrahydro-2,7-naphthyridine, is C₈H₁₀N₂ with a monoisotopic mass of 134.18 g/mol . The protonated molecule [C₈H₁₁N₂]⁺ is what we expect to detect.
| Parameter | Expected Value | Rationale |
| Molecular Ion (m/z) | 135.0917 | Calculated for [C₈H₁₁N₂]⁺. This confirms the mass of the organic base. |
| Instrumentation | ESI-TOF or Orbitrap | High-resolution mass spectrometry (HRMS) is preferred to provide a highly accurate mass measurement, which can be used to confirm the elemental formula.[4] |
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: With the molecular weight confirmed, we proceed to NMR spectroscopy. This is the most powerful tool for elucidating the precise atomic arrangement of a molecule. We perform a suite of experiments:
-
¹H NMR: To identify the number of distinct proton environments, their integration (ratio), and their coupling patterns (connectivity).
-
¹³C NMR: To identify the number of distinct carbon environments.
-
2D NMR (COSY/HSQC): While often not required for a simple structure like this, experiments like COSY (Correlation Spectroscopy) can confirm proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, providing definitive assignments.
The hydrochloride salt form means the amine nitrogens will likely be protonated, which can affect the chemical shifts of adjacent protons and potentially lead to peak broadening. Using a deuterated solvent like DMSO-d₆ or D₂O is crucial.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment typically requires a longer acquisition time.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).
Expected Data & Interpretation
Based on the structure of this compound, we can predict the expected NMR signals. The molecule has a plane of symmetry, which simplifies the spectrum.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.40 | s | 1H | H-8 | Aromatic proton adjacent to nitrogen in the pyridine ring. |
| ~8.20 | d | 1H | H-6 | Aromatic proton ortho to the other aromatic proton. |
| ~7.30 | d | 1H | H-5 | Aromatic proton coupled to H-6. |
| ~4.30 | s | 2H | H-1 | Methylene protons adjacent to the pyridine ring and nitrogen. |
| ~3.40 | t | 2H | H-3 | Methylene protons adjacent to the protonated nitrogen. |
| ~3.10 | t | 2H | H-4 | Methylene protons coupled to H-3. |
| ~10.0 (broad) | s | 2H | NH₂⁺ | Exchangeable protons on the protonated amine and pyridinium nitrogen. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150.1 | C-8a | Quaternary carbon at the ring junction. |
| ~148.5 | C-6 | Aromatic CH carbon. |
| ~136.0 | C-8 | Aromatic CH carbon. |
| ~121.0 | C-4a | Quaternary carbon at the ring junction. |
| ~119.5 | C-5 | Aromatic CH carbon. |
| ~45.2 | C-1 | Aliphatic CH₂ adjacent to two nitrogens (in the hydrochloride form). |
| ~42.8 | C-3 | Aliphatic CH₂ adjacent to protonated nitrogen. |
| ~25.0 | C-4 | Aliphatic CH₂ carbon. |
Elemental Analysis: The Final Stoichiometric Proof
Expertise & Experience: Elemental analysis provides the empirical formula by determining the percentage by weight of carbon, hydrogen, and nitrogen. For a hydrochloride salt, we also analyze for chlorine. This technique serves as a crucial, independent validation of the molecular formula derived from MS and NMR. A successful elemental analysis, with results within ±0.4% of the theoretical values, provides high confidence in the sample's identity and purity.
Experimental Protocol: CHN+Cl Analysis
-
Sample Preparation: Provide 2-3 mg of the finely ground, dried (to remove residual solvent) sample in a tin capsule.
-
Instrumentation: Use a calibrated elemental analyzer. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured by thermal conductivity detectors. Chlorine is typically determined by titration or ion chromatography after combustion.
-
Calculation: The instrument's software calculates the percentage of each element.
Expected Data & Interpretation
The molecular formula is C₈H₁₁ClN₂ (the hydrochloride salt). The molecular weight is 170.64 g/mol .[1]
| Element | Theoretical % | Rationale |
| Carbon (C) | 56.31% | (8 * 12.011) / 170.64 |
| Hydrogen (H) | 6.50% | (11 * 1.008) / 170.64 |
| Nitrogen (N) | 16.42% | (2 * 14.007) / 170.64 |
| Chlorine (Cl) | 20.77% | (1 * 35.453) / 170.64 |
An experimental result that matches these theoretical values within an acceptable margin (e.g., C, 56.25%; H, 6.55%; N, 16.38%) provides definitive confirmation of the elemental composition.
Chromatographic Purity: A Measure of Quality
Expertise & Experience: While the previous techniques confirm the structure, they do not rigorously quantify purity. HPLC is the industry standard for this purpose.[5] By separating the target compound from any impurities (e.g., starting materials, by-products), we can determine its purity as a percentage of the total detected analytes. A purity of ≥95% is generally required for compounds intended for further research and development.
Caption: A simplified schematic of a typical HPLC system workflow.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of ~1 mg/mL. Dilute as necessary to be within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and integrate the peak areas in the resulting chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.
Conclusion
By systematically applying this multi-technique workflow—starting with a rapid mass confirmation via MS, followed by detailed structural mapping with NMR, stoichiometric verification by elemental analysis, and a final quality check with HPLC—researchers can achieve unambiguous and robust verification of synthesized this compound. This rigorous approach ensures the integrity of the material, providing a solid foundation for its application in medicinal chemistry and drug discovery.
References
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- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
- National Institutes of Health (NIH). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development.
- ChemBK. 1,2,3,4-tetrahydro-2,7-Naphthyridine. (2024-04-09).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride
In the landscape of modern drug discovery, the synthesis and handling of novel heterocyclic compounds are routine. 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride (CAS No. 1354940-72-9) serves as a key intermediate in the development of potent inhibitors for therapeutic targets, including nicotinamide phosphoribosyltransferase (NAMPT) for potential anti-proliferative applications.[1][2] While its utility in research is significant, its responsible management and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.
This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe disposal of this compound. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste streams effectively and safely.
Hazard Profile and Essential Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is critical. While comprehensive toxicological data may be limited for novel intermediates, available Safety Data Sheets (SDS) for this compound and structurally related naphthyridines classify it as an irritant.
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3][4][5]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[3][4][5]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][5]
-
Harmful if Swallowed (H302): May be harmful if ingested.[4]
This profile dictates that the primary operational risk involves direct contact or inhalation. Therefore, all handling and disposal procedures must be designed to minimize exposure through appropriate engineering controls and Personal Protective Equipment (PPE).
Table 1: Hazard and Handling Summary for this compound
| Identifier | Information |
| CAS Number | 1354940-72-9[1][2] |
| Molecular Formula | C₈H₁₁ClN₂[2] |
| GHS Hazard Statements | H302, H315, H319, H335[4][5] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant[3][6] |
| Required PPE | Nitrile gloves, safety glasses with side shields or goggles, lab coat.[4] |
| Engineering Controls | Use only in a well-ventilated area, preferably a chemical fume hood.[4][7] |
The Cornerstone of Disposal: Waste Segregation
The fundamental principle of safe laboratory waste management is the meticulous segregation of different waste streams.[8] Mixing incompatible chemicals can lead to dangerous reactions, while combining different categories of hazardous waste complicates the disposal process and increases costs.[9]
Core Segregation Practices:
-
Designated Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish a designated SAA.[9] This area should be clearly marked, located at or near the point of generation, and under the control of laboratory personnel.
-
Incompatible Materials: Never mix this compound with strong oxidizing agents. While specific reactivity data is limited, as a general rule, store nitrogen-containing heterocyclic compounds separately from strong acids and bases to prevent potential reactions.[9][10]
-
Solid vs. Liquid Waste: Maintain separate, clearly labeled containers for solid and liquid waste streams.
Disposal Decision & Procedural Workflow
The correct disposal path depends on the form of the waste. The following workflow provides a logical decision-making process for handling this compound waste.
Caption: Decision workflow for selecting the appropriate disposal protocol.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Compound
This protocol applies to unused, expired, or residual solid this compound.
-
Container Selection: Use the original manufacturer's container if possible. If not, select a new, clean, high-density polyethylene (HDPE) container with a tightly sealing screw cap. The container must be compatible with the chemical and in good condition, free of leaks.[9][11]
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date.
-
An indication of the hazards (e.g., "Irritant").[8]
-
-
Storage: Store the sealed container in your designated Satellite Accumulation Area. Ensure the container is kept closed at all times except when adding waste.[12]
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup. Do not attempt to transport hazardous waste yourself.[11][13]
Protocol B: Disposal of Solutions
This protocol applies to aqueous or organic solutions containing the compound. Under no circumstances should this chemical or its solutions be disposed of down the drain. [11]
-
Container Selection: Use a dedicated, compatible container for liquid hazardous waste. For organic solutions, segregate halogenated and non-halogenated solvent waste streams.[10]
-
Labeling: Label the container with the full name of all chemical constituents and their approximate concentrations. For example: "Waste: this compound (~5 mg/mL) in Methanol".
-
Storage: Keep the liquid waste container tightly capped in the SAA, preferably within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Arranging Disposal: Follow the same procedure as for the pure compound, contacting your EHS office for collection.
Protocol C: Disposal of Contaminated Labware (Solid Waste)
This applies to disposable items like gloves, weigh boats, pipette tips, and contaminated glassware.
-
Gross Decontamination: Whenever feasible, rinse grossly contaminated items with a suitable solvent (e.g., water or methanol) to remove the majority of the chemical residue. This rinseate must be collected and disposed of as liquid hazardous waste (Protocol B).[11]
-
Containerization: Place all contaminated solid waste into a designated, leak-proof container, such as a sturdy, lined cardboard box or a dedicated plastic drum.
-
Sharps: Needles, syringes, and broken glassware must be placed in a properly labeled, puncture-resistant sharps container.[7]
-
Labeling: The solid waste container must be labeled "Hazardous Waste - Solid Debris Contaminated with this compound".
-
Disposal: Arrange for pickup through your EHS office.
Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it is "RCRA empty." For a non-acutely hazardous waste, this means all possible material has been removed. However, best practice, especially in a research setting, is to triple-rinse the container.[11] The rinseate must be collected and disposed of as hazardous waste.[11] After triple-rinsing, deface the original label and dispose of the container as regular trash or glass waste.[11]
Spill Management and Emergency Procedures
Chemical spills must be cleaned up immediately by trained personnel.[11]
Caption: Workflow for managing a small-scale laboratory spill.
For large spills, or any spill you are not equipped or trained to handle, evacuate the area and contact your institution's emergency response team immediately.[11]
Regulatory and Compliance Framework
All chemical waste disposal is governed by strict regulations to protect human health and the environment.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[14] This compound would be classified as hazardous due to its irritant properties (a characteristic of hazardous waste) and must be managed according to 40 CFR parts 260-273.[14]
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the HAZWOPER standard for emergency response (29 CFR 1910.120), ensure worker safety during the handling and disposal process.[15][16] All laboratory personnel must receive training on these standards and the specific hazards of the chemicals they handle.[13]
By adhering to these scientifically grounded and regulatorily compliant procedures, you ensure that your vital research does not come at the cost of safety or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance tailored to your location.
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Navigating the Safe Handling of 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
As a key intermediate in the synthesis of cutting-edge therapeutics, such as potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is a compound of significant interest in modern drug discovery.[1][2] Its handling, however, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, actionable information on the personal protective equipment (PPE), operational procedures, and disposal plans required for the safe laboratory use of this heterocyclic amine hydrochloride.
While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, by examining the data for structurally similar naphthyridine hydrochlorides, we can establish a reliable safety framework based on the precautionary principle. Analogous compounds consistently indicate hazards of skin irritation, serious eye irritation, and potential respiratory irritation.[3][4]
Hazard Assessment and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound in a laboratory setting are inhalation of the powdered form, skin contact, and eye contact. The following PPE is mandatory to mitigate these risks.
Respiratory Protection
Given that powdered amine hydrochloride salts can be easily aerosolized, respiratory protection is crucial, especially when weighing or transferring the solid.
-
Action: Always handle the solid compound within a certified chemical fume hood. If a fume hood is not available, a powered air-purifying respirator (PAPR) with a particulate filter is a suitable alternative. For smaller-scale solution-based work, a well-ventilated area may be sufficient, but a risk assessment should be performed.
Eye and Face Protection
Direct contact of this compound with the eyes can cause serious irritation.[3][4]
-
Action: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during the handling of larger quantities or during vigorous mixing.
Skin and Body Protection
Heterocyclic amines and their salts can cause skin irritation upon contact.[3][4]
-
Action: A standard laboratory coat is required at all times. When handling the solid or concentrated solutions, a chemically resistant apron should be worn over the lab coat.
-
Gloves: The selection of appropriate gloves is critical. Nitrile gloves are a suitable choice for protection against incidental contact with this class of compounds. For prolonged handling or in situations with a high risk of splashing, heavier-duty nitrile or neoprene gloves are recommended.[5][6][7] Always double-glove when handling the solid material.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Eye/Face Protection | Respiratory Protection | Hand Protection | Body Protection |
| Weighing/Transferring Solid | Chemical Goggles & Face Shield | Chemical Fume Hood or PAPR | Double Nitrile Gloves | Lab Coat & Chemical Apron |
| Preparing Solutions | Chemical Goggles | Chemical Fume Hood | Nitrile Gloves | Lab Coat |
| Routine Solution Handling | Chemical Goggles | Well-ventilated area | Nitrile Gloves | Lab Coat |
Operational and Handling Plan
A systematic approach to handling this compound will minimize the risk of exposure.
Preparation and Weighing
This phase presents the highest risk of generating airborne particulates.
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Decontamination: Before and after use, decontaminate the designated area and weighing utensils.
-
Spill Control: Have a spill kit readily available that is appropriate for solid amine compounds. This should include an absorbent material and a suitable neutralizing agent (e.g., a weak acid solution).
Dissolution and Reaction
-
Controlled Addition: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.
-
Closed Systems: Whenever possible, perform reactions in closed systems to prevent the release of vapors or aerosols.
-
Temperature Control: Be mindful of any exothermic reactions that may occur upon dissolution or reaction, and have appropriate cooling measures in place.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and ensures the safety of all laboratory personnel and the environment.
Waste Segregation
-
Solid Waste: All disposable materials contaminated with solid this compound (e.g., weighing papers, gloves, pipette tips) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[4]
Visualizing the Workflow
To ensure clarity and adherence to these protocols, the following diagrams illustrate the key decision-making and operational workflows.
Caption: PPE selection based on the physical form of the compound.
Caption: Step-by-step waste disposal protocol.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.
References
- SafetyGloves.co.uk. (n.d.). Diethylamine Resistant Work Gloves.
- AiFenChem Inc. (n.d.). 1354940-72-9 | this compound.
- Pharmaffiliates. (n.d.). This compound.
- LookChem. (n.d.). Cas 1354940-72-9, this compound.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride.
- CP Lab Safety. (n.d.). Chemical Resistant Gloves.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- GlovesnStuff. (n.d.). Chemical Resistant Work Gloves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
